2-Bromo-5-butoxypyridine
Description
BenchChem offers high-quality 2-Bromo-5-butoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-butoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-butoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZIGCXKARPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-butoxypyridine
This guide provides a comprehensive overview of the synthetic routes to 2-bromo-5-butoxypyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles and practical considerations for its synthesis, emphasizing not just the procedural steps but the underlying scientific rationale.
Introduction: The Significance of 2-Bromo-5-butoxypyridine
2-Bromo-5-butoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds. The presence of a bromine atom at the 2-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse molecular fragments.[1][2] The butoxy group at the 5-position modulates the electronic properties and lipophilicity of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide will explore the two primary and most industrially viable synthetic pathways to 2-bromo-5-butoxypyridine: the Williamson Ether Synthesis and the Sandmeyer Reaction. Each route will be discussed in detail, including reaction mechanisms, experimental protocols, and a critical analysis of their respective advantages and limitations.
Synthetic Strategy I: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[3][4][5][6] This method involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction.[4][5] For the synthesis of 2-bromo-5-butoxypyridine, this translates to the O-alkylation of 2-bromo-5-hydroxypyridine with a suitable butyl halide.
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5] The first step is the deprotonation of the hydroxyl group of 2-bromo-5-hydroxypyridine by a base to form a more nucleophilic pyridinolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the butyl halide in a concerted step, displacing the halide leaving group and forming the C-O bond of the ether.
Figure 1: Williamson Ether Synthesis Mechanism.
Experimental Protocol
Materials:
-
n-Butyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K(_2)CO(_3))
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, a solution of 2-bromo-5-hydroxypyridine (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong, non-nucleophilic base like NaH ensures complete and rapid deprotonation of the moderately acidic phenolic proton.
-
The reaction mixture is stirred at room temperature for 30 minutes. This allows for the complete formation of the pyridinolate anion.
-
n-Butyl bromide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The slight excess of the alkylating agent drives the reaction to completion. Addition at a low temperature helps to control the exothermicity of the reaction.
-
The reaction is then stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. Heating increases the rate of the S(_N)2 reaction.
-
The reaction is quenched by the slow addition of water at 0 °C.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-bromo-5-butoxypyridine.
Critical Considerations and Causality
-
Choice of Base: A strong base is required to deprotonate the hydroxyl group of 2-bromo-5-hydroxypyridine. Sodium hydride is an excellent choice as it is a strong, non-nucleophilic base, and the only byproduct is hydrogen gas, which is easily removed from the reaction mixture. Weaker bases like potassium carbonate can also be used, often requiring higher temperatures and longer reaction times.
-
Choice of Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal for S(_N)2 reactions as they can solvate the cation of the base but do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[10]
-
Alkyl Halide: A primary alkyl halide like n-butyl bromide is preferred to minimize the competing E2 elimination reaction that can occur with secondary and tertiary alkyl halides.[3][4]
Synthetic Strategy II: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for the synthesis of aryl halides from aryl diazonium salts, which are in turn generated from aryl amines.[11][12][13] This route provides an alternative approach to 2-bromo-5-butoxypyridine, starting from 2-amino-5-butoxypyridine.
Mechanistic Rationale
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[11] The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine (2-amino-5-butoxypyridine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form a diazonium salt.
-
Halogenation: The diazonium salt is then treated with a copper(I) halide (e.g., CuBr). The copper(I) catalyzes the decomposition of the diazonium salt via a single-electron transfer, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide formed in the process, yielding the final product and regenerating the copper(I) catalyst.
Figure 2: Sandmeyer Reaction Mechanism.
Experimental Protocol
Materials:
-
2-Amino-5-butoxypyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO(_2))
-
Copper(I) bromide (CuBr)
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
2-Amino-5-butoxypyridine (1.0 equivalent) is dissolved in 48% hydrobromic acid. The solution is cooled to 0-5 °C in an ice-salt bath. The low temperature is crucial to prevent the premature decomposition of the diazonium salt.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The slow addition of the nitrite solution controls the rate of the diazotization reaction and prevents a dangerous exotherm.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C.
-
In a separate flask, copper(I) bromide (1.2 equivalents) is dissolved or suspended in 48% hydrobromic acid and cooled to 0 °C.
-
The cold diazonium salt solution is added slowly to the copper(I) bromide solution. Vigorous evolution of nitrogen gas is observed. This is the key halogenation step where the diazonium group is replaced by bromine.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The mixture is then made basic by the careful addition of a concentrated sodium hydroxide solution.
-
The aqueous layer is extracted with diethyl ether or dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation under reduced pressure to yield 2-bromo-5-butoxypyridine.
Critical Considerations and Causality
-
Temperature Control: Maintaining a low temperature during diazotization is paramount. Diazonium salts are thermally unstable and can decompose, leading to side products and reduced yields.
-
Acid Concentration: A sufficient concentration of acid is necessary to protonate the amino group and to generate nitrous acid from sodium nitrite.
-
Copper(I) Catalyst: The use of a copper(I) salt is a defining feature of the Sandmeyer reaction and is essential for the radical pathway that leads to efficient halogenation.
Comparison of Synthetic Routes
| Feature | Williamson Ether Synthesis | Sandmeyer Reaction |
| Starting Material | 2-Bromo-5-hydroxypyridine | 2-Amino-5-butoxypyridine |
| Key Transformation | O-alkylation (S(_N)2) | Diazotization followed by bromination |
| Reagents | Base (NaH, K(_2)CO(_3)), Butyl halide | NaNO(_2), HBr, CuBr |
| Reaction Conditions | Generally mild (0 °C to moderate heating) | Requires low temperatures (0-5 °C) for diazotization |
| Advantages | High yields, clean reaction, readily available reagents, avoids handling of potentially explosive diazonium salts. | Useful if the corresponding amine is more accessible or cheaper than the phenol. |
| Disadvantages | Availability and cost of 2-bromo-5-hydroxypyridine can be a factor. | Involves the formation of unstable diazonium salts, requires strict temperature control, potential for side reactions if not carefully controlled. |
Conclusion
Both the Williamson ether synthesis and the Sandmeyer reaction represent viable and effective methods for the preparation of 2-bromo-5-butoxypyridine. The choice of synthetic route will often depend on the availability and cost of the starting materials, as well as the scale of the synthesis and the specific capabilities of the laboratory. For general laboratory-scale synthesis, the Williamson ether synthesis is often preferred due to its milder reaction conditions and avoidance of thermally sensitive intermediates. However, the Sandmeyer reaction remains a powerful tool in the synthetic chemist's arsenal, particularly when the corresponding amine is the more accessible precursor. A thorough understanding of the mechanisms and practical considerations for each route, as outlined in this guide, is essential for the successful and efficient synthesis of this valuable chemical intermediate.
References
- VertexAI Search. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.
- BYJU'S. (n.d.). Bromination via a Free Radical Mechanism.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Biosynth. (n.d.). 2-Bromo-5-hydroxypyridine.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
- ChemicalBook. (2025, July 24). 2-Bromo-5-hydroxypyridine.
- ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE synthesis.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine.
- Frontier Specialty Chemicals. (n.d.). 2-Bromo-5-fluoro-4-hydroxypyridine.
- Wikipedia. (n.d.). Sandmeyer reaction.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- PHARMD GURU. (n.d.). 32. SANDMEYERS REACTION.
- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Organic Syntheses Procedure. (n.d.). 2-bromopyridine.
- Santa Cruz Biotechnology. (n.d.). 2-Bromo-5-hydroxypyridine.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-hydroxypyridine.
- YouTube. (2011, December 24). Bromination Mechanism.
- Chad's Prep®. (n.d.). The Sandmeyer Reactions.
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
- PMC - PubMed Central. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
- Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism.
- Wiley Online Library. (2025, November 1). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Guidechem. (n.d.). How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?.
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An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-5-butoxypyridine
This guide provides a comprehensive overview of 2-bromo-5-butoxypyridine, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, spectroscopic profile, and its versatile applications in pivotal cross-coupling reactions. The methodologies and insights presented herein are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.
Core Chemical and Physical Properties
2-Bromo-5-butoxypyridine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility stems from the presence of a reactive bromine atom at the 2-position, which is amenable to a variety of cross-coupling reactions, and a butoxy group at the 5-position that modulates the electronic properties of the pyridine ring.
While specific experimental data for 2-bromo-5-butoxypyridine is not extensively documented in publicly available literature, its properties can be reliably inferred from closely related analogues such as 2-bromo-5-methoxypyridine and 2-bromo-5-ethoxypyridine.
Table 1: Chemical Identifiers and Physical Properties of 2-Bromo-5-alkoxypyridines
| Property | 2-Bromo-5-methoxypyridine | 2-Bromo-5-ethoxypyridine | 2-Bromo-5-butoxypyridine (Predicted/Inferred) |
| CAS Number | 105170-27-2[2] | 42834-01-5 | Not definitively assigned |
| Molecular Formula | C₆H₆BrNO[3] | C₇H₈BrNO | C₉H₁₂BrNO |
| Molecular Weight | 188.02 g/mol [3] | 202.05 g/mol | 230.10 g/mol |
| IUPAC Name | 2-bromo-5-methoxypyridine[3] | 2-bromo-5-ethoxypyridine | 2-bromo-5-butoxypyridine |
| SMILES | COC1=CN=C(C=C1)Br[3] | CCO C1=CN=C(C=C1)Br | CCCCOC1=CN=C(C=C1)Br |
| InChI | 1S/C6H6BrNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3[2] | 1S/C7H8BrNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | 1S/C9H12BrNO/c1-2-3-7-12-8-5-6-9(10)11-4-8/h4-6H,2-3,7H2,1H3 |
| Physical Form | Colorless to light yellow liquid[1] | Solid | Liquid or low-melting solid |
| Boiling Point | 240.8 °C[1] | Not available | > 250 °C (Predicted) |
| Storage Temperature | Room temperature | Inert atmosphere, room temperature | Inert atmosphere, room temperature |
Spectroscopic Profile
The structural elucidation of 2-bromo-5-butoxypyridine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The expected spectral data, based on the analysis of 2-bromo-5-methoxypyridine, are detailed below.[4]
Table 2: Predicted Spectroscopic Data for 2-Bromo-5-butoxypyridine
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.1-8.2 (d, 1H, H-6), 7.3-7.4 (d, 1H, H-3), 7.1-7.2 (dd, 1H, H-4), 3.9-4.0 (t, 2H, -OCH₂-), 1.7-1.8 (m, 2H, -OCH₂CH₂-), 1.4-1.5 (m, 2H, -CH₂CH₃), 0.9-1.0 (t, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155-156 (C-5), 148-149 (C-6), 141-142 (C-2), 123-124 (C-3), 140-141 (C-4), 68-69 (-OCH₂-), 31-32 (-OCH₂CH₂-), 19-20 (-CH₂CH₃), 13-14 (-CH₃) |
| FT-IR (cm⁻¹) | ~3100-3000 (C-H aromatic), ~2960-2850 (C-H aliphatic), ~1580-1450 (C=C and C=N aromatic), ~1250-1200 (C-O ether), ~1100-1000 (C-Br) |
| Mass Spectrometry (EI) | M⁺ peaks at m/z 229 and 231 (due to ⁷⁹Br and ⁸¹Br isotopes) |
Experimental Protocol for Spectroscopic Analysis
The following is a general protocol for the spectroscopic analysis of 2-bromo-5-alkoxypyridine derivatives, which can be adapted for 2-bromo-5-butoxypyridine.[4]
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: Spectral width of 16 ppm, relaxation delay of 1.0 s, 16 scans.
-
¹³C NMR: Spectral width of 250 ppm, relaxation delay of 2.0 s, 1024 scans.
-
-
Data Processing: Perform Fourier transformation, phase and baseline correction. Reference chemical shifts to TMS (0.00 ppm for ¹H) and the residual solvent signal (77.16 ppm for ¹³C in CDCl₃).
FT-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FT-IR spectrometer with a universal ATR sampling accessory.
-
Data Acquisition: Acquire the spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans. A background spectrum of the clean ATR crystal should be subtracted.
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound in methanol into the mass spectrometer via direct infusion.
-
Instrumentation: Obtain the mass spectrum using a mass spectrometer in electron ionization (EI) mode.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peaks (M⁺ and M⁺+2) and major fragment ions, confirming the presence of bromine.
Synthesis and Reactivity
2-Bromo-5-butoxypyridine is typically synthesized from a commercially available precursor, such as 2-amino-5-hydroxypyridine or 2,5-dibromopyridine. A common synthetic route involves the Williamson ether synthesis followed by a Sandmeyer-type reaction.
Illustrative Synthetic Pathway
Caption: Williamson ether synthesis of 2-bromo-5-butoxypyridine.
Key Reactions: Palladium-Catalyzed Cross-Coupling
The bromine atom at the 2-position of the pyridine ring makes 2-bromo-5-butoxypyridine an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing complex molecular architectures.[1]
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5]
Caption: Suzuki-Miyaura coupling of 2-bromo-5-butoxypyridine.
Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol is adapted from procedures for similar 2-bromopyridine derivatives.[6]
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-5-butoxypyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and a suitable ligand such as SPhos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add degassed toluene and water to the flask.
-
Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., argon) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[7][8]
Caption: Buchwald-Hartwig amination of 2-bromo-5-butoxypyridine.
Experimental Protocol for Buchwald-Hartwig Amination:
This is a general protocol for the Buchwald-Hartwig amination of 2-bromopyridines.[9]
-
Reaction Setup: In a dry Schlenk tube, combine 2-bromo-5-butoxypyridine (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Conditions: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Safety and Handling
The safety and handling precautions for 2-bromo-5-butoxypyridine should be based on the data available for structurally similar compounds like 2-bromo-5-methoxypyridine.[10]
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles with side-shields.[10] Avoid contact with skin and eyes and the formation of dust and aerosols.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[10]
-
Ingestion: Do not induce vomiting. Call a doctor or Poison Control Center immediately.[10]
-
Conclusion
2-Bromo-5-butoxypyridine is a highly valuable and versatile building block in organic synthesis. Its strategic placement of a reactive bromine atom and a modulating butoxy group on the pyridine ring allows for its effective use in key C-C and C-N bond-forming reactions. This guide provides a foundational understanding of its properties, reactivity, and safe handling, empowering researchers to leverage this compound in the development of novel molecules with potential applications in medicine and materials science.
References
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ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
PubChem. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151. [Link]
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PubChem. 2-Bromo-5-tert-butoxy-pyrimidine | C8H11BrN2O | CID 117224637. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
PubChem. 2-Bromo-5-tert-butoxypyridine | C9H12BrNO | CID 45787868. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Organic Syntheses. 2-bromopyridine. [Link]
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PubChemLite. 5-bromo-2-(tert-butoxy)pyridine (C9H12BrNO). [Link]
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PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine. [Link]
- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Foundational Analysis: Spectroscopic Data of 2-Bromo-5-methoxypyridine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-butoxypyridine
This document provides a comprehensive technical guide on the spectroscopic profile of 2-bromo-5-butoxypyridine, a key heterocyclic building block in medicinal chemistry and materials science. As empirical data for this specific compound is not widely published, this guide employs an expert-driven, analog-based approach to predict its spectral characteristics. By thoroughly analyzing the verified data of its close structural analog, 2-bromo-5-methoxypyridine, we can establish a reliable and scientifically-grounded spectroscopic profile for the target molecule.[1][2] This methodology showcases a practical workflow for researchers encountering novel or sparsely characterized compounds.
The guide is structured to provide not only the predicted data but also the underlying scientific rationale and the detailed experimental protocols necessary for its empirical verification.
To establish a robust baseline, we first examine the complete spectroscopic data for 2-bromo-5-methoxypyridine (CAS: 105170-27-2), a compound differing only by the length of the alkoxy chain.[1][2] This data serves as our primary reference for interpreting the pyridine ring system's contribution to the overall spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework.[1] The spectra for 2-bromo-5-methoxypyridine were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1]
¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.19 | d | 2.8 | H-6 |
| 7.42 | d | 8.8 | H-3 |
| 7.15 | dd | 8.8, 2.8 | H-4 |
| 3.84 | s | - | -OCH₃ |
¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 155.9 | C-5 |
| 148.1 | C-6 |
| 141.8 | C-2 |
| 123.1 | C-3 |
| 140.2 | C-4 |
| 55.8 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.[3][4]
FT-IR Spectroscopic Data (cm⁻¹) [1]
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3050 | ν(C-H) aromatic |
| ~1570, 1460 | ν(C=C), ν(C=N) aromatic ring stretch |
| ~1280, 1030 | ν(C-O-C) ether stretch |
| ~780 | ν(C-Br) stretch |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and elemental composition by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments.[1]
Mass Spectrometry Data (Electron Ionization) [1]
| m/z | Assignment |
|---|---|
| 187/189 | [M]⁺ (Molecular ion peak, showing characteristic ~1:1 bromine isotope pattern) |
| 159/161 | [M-CO]⁺ |
| 108 | [M-Br]⁺ |
| 78 | [C₅H₄N]⁺ |
Predicted Spectroscopic Profile of 2-Bromo-5-butoxypyridine
Building upon the foundational data from the methoxy analog, we can now predict the spectroscopic characteristics of 2-bromo-5-butoxypyridine (C₉H₁₂BrNO, Molecular Weight: 230.10 g/mol ). The core pyridine structure remains unchanged, meaning the primary differences will arise from the butoxy group.
Predicted ¹H NMR Spectrum
The aromatic region is expected to show minimal changes in chemical shift and coupling constants, as the electronic environment of the ring is only slightly perturbed by the longer alkyl chain. The key distinction will be the appearance of signals corresponding to the n-butyl group.
Predicted ¹H NMR Data for 2-Bromo-5-butoxypyridine (400 MHz, CDCl₃)
| Predicted Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling (J) Hz | Assignment | Rationale |
|---|---|---|---|---|
| ~8.20 | d | ~2.8 | H-6 | Analogous to methoxy derivative. |
| ~7.45 | d | ~8.8 | H-3 | Analogous to methoxy derivative. |
| ~7.18 | dd | ~8.8, 2.8 | H-4 | Analogous to methoxy derivative. |
| ~4.00 | t | ~6.5 | -OCH₂- | Methylene group attached to electron-withdrawing oxygen; triplet due to coupling with adjacent CH₂. |
| ~1.75 | m | - | -OCH₂CH₂ - | Methylene group adjacent to the O-CH₂ and another CH₂. |
| ~1.50 | m | - | -CH₂CH₂ CH₃ | Methylene group adjacent to the terminal methyl and another CH₂. |
| ~0.98 | t | ~7.4 | -CH₃ | Terminal methyl group; triplet due to coupling with adjacent CH₂. |
Diagram of Predicted ¹H NMR Splitting for the Butoxy Group
Caption: Predicted J-coupling relationships in 2-bromo-5-butoxypyridine.
Predicted ¹³C NMR Spectrum
The chemical shifts for the pyridine ring carbons will be very similar to the methoxy analog. Four additional signals corresponding to the carbons of the butyl chain are expected.
Predicted ¹³C NMR Data for 2-Bromo-5-butoxypyridine (100 MHz, CDCl₃)
| Predicted Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~156.0 | C-5 | Analogous to methoxy derivative. |
| ~148.5 | C-6 | Analogous to methoxy derivative. |
| ~142.0 | C-2 | Analogous to methoxy derivative. |
| ~123.5 | C-3 | Analogous to methoxy derivative. |
| ~140.5 | C-4 | Analogous to methoxy derivative. |
| ~68.5 | -OC H₂- | Standard range for an aliphatic carbon attached to an oxygen. |
| ~31.0 | -OCH₂C H₂- | Standard range for an aliphatic methylene carbon. |
| ~19.2 | -CH₂C H₂CH₃ | Standard range for an aliphatic methylene carbon. |
| ~13.8 | -C H₃ | Standard range for a terminal methyl carbon. |
Predicted IR Spectrum
The IR spectrum will be dominated by features from the bromopyridine ring, which will closely match the reference compound. The key difference will be stronger and more prominent C-H stretching bands from the additional methylene groups of the butyl chain.
Predicted FT-IR Data (cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment | Rationale |
|---|---|---|
| ~3050 | ν(C-H) aromatic | Unchanged from reference. |
| 2960-2850 | ν(C-H) aliphatic | Stronger, more complex bands due to the C₄H₉ group. |
| ~1570, 1460 | ν(C=C), ν(C=N) ring stretch | Unchanged from reference. |
| ~1280, 1040 | ν(C-O-C) ether stretch | Position may shift slightly but will be present. |
| ~780 | ν(C-Br) stretch | Unchanged from reference. |
Predicted Mass Spectrum
The molecular weight of 2-bromo-5-butoxypyridine is 230.10 g/mol . The mass spectrum will show a characteristic molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Assignment | Rationale |
|---|---|---|
| 230/232 | [M]⁺ | Molecular ion peak showing the ~1:1 bromine isotope pattern. |
| 174/176 | [M - C₄H₈]⁺ | Loss of butene via McLafferty rearrangement. |
| 151 | [M-Br]⁺ | Loss of the bromine radical. |
| 123 | [M-Br-C₂H₄]⁺ | Subsequent loss of ethylene from the [M-Br]⁺ fragment. |
Experimental Protocols for Spectroscopic Analysis
To empirically validate the predicted data, the following standardized protocols should be employed. These methods are designed to ensure high-quality, reproducible data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation: Dissolve approximately 15-25 mg of 2-bromo-5-butoxypyridine in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.03% v/v) and transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Spectral Width: 16 ppm
-
Relaxation Delay: 1.0 s
-
Number of Scans: 16
-
-
¹³C NMR Acquisition:
-
Spectral Width: 250 ppm
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
-
-
Data Processing: Apply Fourier transformation to the raw data. Perform phase and baseline corrections. Reference ¹H NMR spectra to the TMS signal at 0.00 ppm and ¹³C NMR spectra to the residual CDCl₃ signal at 77.16 ppm.[1][5]
Infrared (IR) Spectroscopy[1]
-
Sample Preparation: As 2-bromo-5-butoxypyridine is expected to be a liquid or low-melting solid, place a small drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer with a universal ATR sampling accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum from 4000–400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹. The instrument software will automatically subtract the background spectrum.
-
-
Data Processing: Convert the final transmittance spectrum to absorbance for analysis.
Mass Spectrometry (MS)[1]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC) inlet.
-
Ionization: Use a standard EI source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-400 to ensure capture of the molecular ion and relevant fragments.
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion peak (including the Br isotopic pattern) and major fragment ions.[1]
General Workflow for Spectroscopic Analysis
Caption: A standardized workflow for the complete spectroscopic characterization of a chemical compound.
Conclusion
This guide presents a comprehensive, predicted spectroscopic profile for 2-bromo-5-butoxypyridine based on a scientifically rigorous analysis of its close structural analog, 2-bromo-5-methoxypyridine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide researchers with a reliable reference for compound identification, structural verification, and quality control. The detailed experimental protocols included herein offer a clear pathway for the empirical validation of this data, embodying a self-validating system of analysis. This analog-based predictive approach is an invaluable strategy in modern drug development and chemical research, enabling confident characterization even in the absence of established literature data.
References
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Supporting Information for a Wiley-VCH publication (2007). Available at: [Link]
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Supporting Information for an article from The Royal Society of Chemistry. Available at: [Link]
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INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. Available at: [Link]
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2-Bromo-5-tert-butoxy-pyrimidine. PubChem. Available at: [Link]
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2-Bromo-5-methylpyridine. ResearchGate. Available at: [Link]
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Infrared Spectroscopy. University of Colorado Boulder. Available at: [Link]
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IR Spectroscopy: Reading IR Spectra. Organic Chemistry (5th) - YouTube. Available at: [Link]
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13 C NMR spectrum of butoxy(pyridine-2-carboxylato)zirconium complex. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to 2-Bromo-5-alkoxypyridines: Characterization, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-bromo-5-alkoxypyridines, a class of versatile building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Due to the limited availability of specific data for 2-bromo-5-butoxypyridine, this guide will focus on the well-characterized and closely related analog, 2-bromo-5-methoxypyridine (CAS No. 105170-27-2) . The principles, characterization data, and synthetic methodologies detailed for this compound serve as a robust framework for understanding and predicting the properties of its butoxy counterpart.
Introduction and Core Structure
2-Bromo-5-alkoxypyridines are heterocyclic compounds featuring a pyridine ring substituted with a bromine atom at the 2-position and an alkoxy group at the 5-position. This substitution pattern imparts a unique chemical reactivity, making them valuable intermediates. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the alkoxy group modulates the electronic properties of the pyridine ring.
Key Structural Features:
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.
-
Bromine at C2: An excellent leaving group for nucleophilic aromatic substitution and a key functional group for metal-catalyzed cross-coupling reactions.
-
Alkoxy Group at C5: An electron-donating group that influences the reactivity and solubility of the molecule.
Physicochemical and Spectroscopic Characterization of 2-Bromo-5-methoxypyridine
A thorough understanding of the physicochemical and spectroscopic properties of a compound is paramount for its application in synthesis and for quality control. The data presented below for 2-bromo-5-methoxypyridine provides a baseline for related 2-bromo-5-alkoxypyridines.
| Property | Value | Source |
| CAS Number | 105170-27-2 | [1] |
| Molecular Formula | C6H6BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 240.8°C | [1] |
| Density | 1.53 g/cm³ | [1] |
| Flash Point | 99.4°C | [1] |
| Refractive Index | 1.542 | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of organic compounds.
NMR spectroscopy provides detailed information about the molecular structure. The following data was acquired for 2-bromo-5-methoxypyridine in deuterated chloroform (CDCl₃).[3]
¹H NMR (400 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.19 | d | 2.8 | H-6 |
| 7.42 | d | 8.8 | H-3 |
| 7.15 | dd | 8.8, 2.8 | H-4 |
| 3.84 | s | - | -OCH₃ |
¹³C NMR (100 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Assignment |
| 155.9 | C-5 |
| 148.1 | C-6 |
| 141.8 | C-2 |
| 123.1 | C-3 |
| 140.2 | C-4 |
| 55.8 | -OCH₃ |
IR spectroscopy is used to identify the functional groups present in a molecule.[3]
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3000 | C-H aromatic stretching |
| 2950-2850 | C-H aliphatic stretching |
| 1580-1450 | C=C and C=N aromatic ring stretching |
| 1250-1200 | C-O-C asymmetric stretching |
| 1050-1000 | C-O-C symmetric stretching |
| 850-750 | C-H out-of-plane bending |
| 700-600 | C-Br stretching |
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 2-bromo-5-methoxypyridine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[3]
-
Molecular Ion (M⁺): m/z = 187 and 189
Synthesis of 2-Bromo-5-alkoxypyridines
The synthesis of 2-bromo-5-alkoxypyridines can be achieved through several routes. A common and effective method involves the diazotization of the corresponding 2-amino-5-alkoxypyridine.
Synthesis of 2-Bromo-5-methoxypyridine from 2-Amino-5-methoxypyridine[5]
This procedure involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by a bromide ion.
Protocol:
-
Dissolve 2-amino-5-methoxypyridine in 60% hydrobromic acid.
-
Cool the solution to -10°C with constant stirring.
-
Add bromine dropwise to the cooled solution.
-
A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below -5°C.
-
Allow the reaction mixture to warm to room temperature and then cool back to 0°C.
-
Slowly add a solution of sodium hydroxide to basify the mixture.
-
Extract the product with a suitable organic solvent, such as ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield 2-bromo-5-methoxypyridine.[4]
Caption: Synthesis workflow for 2-bromo-5-methoxypyridine.
Proposed Synthesis of 2-Bromo-5-butoxypyridine
The synthesis of 2-bromo-5-butoxypyridine can be approached in a similar manner, starting from 2-amino-5-butoxypyridine. Alternatively, a Williamson ether synthesis can be employed starting from 2-bromo-5-hydroxypyridine.
Williamson Ether Synthesis Protocol:
-
To a solution of 2-bromo-5-hydroxypyridine in a polar aprotic solvent (e.g., DMF or acetone), add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.
-
Add 1-bromobutane to the reaction mixture.
-
Heat the reaction mixture to facilitate the nucleophilic substitution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-bromo-5-butoxypyridine.
Caption: Proposed synthesis of 2-bromo-5-butoxypyridine.
Chemical Reactivity and Applications
2-Bromo-5-alkoxypyridines are valuable intermediates due to the reactivity of the C-Br bond. They readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 2-position of the pyridine ring.[1] These reactions are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]
Safety and Handling
As with all bromo-aromatic compounds, appropriate safety precautions must be taken when handling 2-bromo-5-alkoxypyridines.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]
Hazard Statements for related compounds:
Always consult the specific Safety Data Sheet (SDS) for the compound being used.
Conclusion
2-Bromo-5-alkoxypyridines, exemplified by 2-bromo-5-methoxypyridine, are versatile and important building blocks in organic synthesis. Their well-defined spectroscopic and physicochemical properties, coupled with their reactivity in cross-coupling reactions, make them indispensable tools for researchers in drug discovery and materials science. The information provided in this guide serves as a solid foundation for the synthesis, characterization, and safe handling of this class of compounds.
References
-
Autech Industry Co.,Limited. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-tert-butoxy-pyrimidine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-tert-butoxypyridine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromo-2-(tert-butoxy)pyridine (C9H12BrNO). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
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reactivity of 2-bromo-5-butoxypyridine
An In-depth Technical Guide to the Reactivity of 2-Bromo-5-butoxypyridine
Abstract
2-Bromo-5-butoxypyridine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic substitution pattern—a reactive bromine atom at the 2-position and an electron-donating butoxy group at the 5-position—provides a nuanced reactivity profile that enables a wide array of chemical transformations. This guide offers an in-depth exploration of the core , moving beyond simple procedural lists to explain the underlying principles and causal relationships that govern its behavior in key synthetic operations. We will dissect its participation in modern palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and other transformations, providing field-proven insights and detailed protocols for drug development professionals and synthetic chemists.
Introduction and Physicochemical Profile
The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved pharmaceuticals. The functionalization of this core is therefore a critical task. 2-Bromo-5-butoxypyridine serves as an exemplary starting material, offering two distinct points for modification. The bromine atom at the C2 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the butoxy group at C5 modulates the electronic properties of the ring, influencing regioselectivity and reactivity.
The butoxy group, being an electron-donating group (EDG) via resonance, increases the electron density of the pyridine ring, particularly at the ortho and para positions (C4 and C6). However, the electronegative nitrogen atom inherently makes the ring electron-deficient, especially at the C2, C4, and C6 positions. The C2 position is further activated towards metal-catalyzed oxidative addition by its proximity to the ring nitrogen. This electronic interplay is central to understanding the molecule's synthetic utility.
Table 1: Physicochemical Properties of 2-Bromo-5-alkoxypyridine Analogues Note: Data for the closely related 2-bromo-5-methoxypyridine is provided as a reliable proxy for the butoxy derivative.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrNO | - |
| Molecular Weight | 244.13 g/mol | - |
| Boiling Point | ~240.8°C (for methoxy analog) | [1] |
| Density | ~1.53 g/cm³ (for methoxy analog) | [1] |
| Appearance | Colorless to light yellow liquid/solid | [1] |
| CAS Number | 105170-27-2 (for methoxy analog) | [2] |
Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Versatility
Palladium-catalyzed reactions are the most powerful tools for functionalizing 2-bromo-5-butoxypyridine, leveraging the reactive C-Br bond.[3] The general mechanism involves a Pd(0) catalyst that undergoes oxidative addition into the C-Br bond, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most utilized method for creating biaryl and vinyl-aryl structures from 2-bromo-5-butoxypyridine by coupling it with organoboron reagents. The reaction is prized for its functional group tolerance and the low toxicity of its boron-based byproducts.[4]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ is a classic choice, modern systems often use a more stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, which is reduced in situ to the active Pd(0) species.
-
Ligand: For electron-rich heteroaryl bromides like our substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are superior.[5] These ligands accelerate the rate-limiting oxidative addition and promote the final reductive elimination step, preventing catalyst decomposition.
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[4] Inorganic bases like K₂CO₃ or K₃PO₄ are common. The choice of base can be critical; stronger bases are often needed for less reactive coupling partners.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently used to dissolve both the organic substrate and the inorganic base.[5]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | Expected High |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (3) | Dioxane/H₂O | ~88 (analog)[5] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (3) | Dioxane/H₂O | ~78 (analog)[5] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-butoxypyridine with Phenylboronic Acid
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-5-butoxypyridine (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (K₃PO₄, 3.0 eq).[5]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the synthesis of arylamines, a crucial moiety in pharmaceuticals, by coupling aryl halides with primary or secondary amines.[6][7] This reaction has largely replaced harsher classical methods like the Goldberg reaction.
Causality Behind Experimental Choices:
-
Ligand: This reaction is highly dependent on the choice of ligand. Sterically hindered, bulky phosphine ligands (e.g., BINAP, Josiphos, BrettPhos) are critical. They stabilize the palladium center, prevent the formation of inactive dimers, and facilitate the challenging C-N reductive elimination step.[6][8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[9] Sodium tert-butoxide (NaOtBu) is the most common choice, although weaker bases like Cs₂CO₃ can be used with more reactive systems.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.[8]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Morpholine | Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.4) | Toluene | 80-110 |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2) | t-BuOH | 100 |
| Benzylamine | Pd(OAc)₂ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 110 |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Inert Atmosphere: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 eq) to a dry sealed tube. Add palladium(II) acetate (0.02 eq) and the appropriate phosphine ligand (e.g., BINAP, 0.03 eq).[3]
-
Reagent Addition: Add 2-bromo-5-butoxypyridine (1.0 eq), morpholine (1.2 eq), and anhydrous toluene.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[3]
Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, producing valuable arylalkyne and conjugated enyne structures.[10] It uniquely employs a dual-catalyst system of palladium and copper(I).[11]
Causality Behind Experimental Choices:
-
Palladium Catalyst: As in other couplings, a Pd(0) species is the active catalyst for oxidative addition. PdCl₂(PPh₃)₂ is a common precatalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the Pd(II) complex than the alkyne itself, dramatically accelerating the reaction and allowing for milder conditions.[12]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and it acts as a solvent and scavenger for the HBr byproduct.[3]
-
Conditions: The reaction typically requires anhydrous and anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[11][13]
Table 4: Representative Conditions for Sonogashira Coupling
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | ~90 (analog)[10] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | High |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | High |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Inert Atmosphere: To a dry Schlenk flask under nitrogen, add Pd(CF₃COO)₂ (2.5 mol%), triphenylphosphine (PPh₃, 5 mol%), and CuI (5 mol%).[3][10]
-
Reagent Addition: Add anhydrous DMF, followed by 2-bromo-5-butoxypyridine (1.0 eq), phenylacetylene (1.2 eq), and triethylamine (Et₃N, used as both base and co-solvent).
-
Reaction: Heat the mixture to 100 °C and stir for 3-5 hours. Monitor progress by TLC.
-
Workup: Upon completion, cool the reaction, dilute with ether, and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify via flash chromatography.
Metal-Halogen Exchange: Generating Potent Nucleophiles
For transformations where the pyridine ring itself must act as a nucleophile, metal-halogen exchange is the strategy of choice. This involves converting the electrophilic C-Br bond into a highly nucleophilic carbon-metal bond.
Caption: General workflow for lithiation and electrophilic quench.
Lithiation
Reaction with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures results in a rapid bromine-lithium exchange to form 2-lithio-5-butoxypyridine.[14] This potent nucleophile can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, DMF).
Causality Behind Experimental Choices:
-
Temperature: Maintaining a very low temperature (typically -78 °C) is absolutely critical. At higher temperatures, the highly basic and nucleophilic organolithium reagent can attack the pyridine ring or other functional groups, leading to a complex mixture of products.[15]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required. They are aprotic and effectively solvate the lithium species.[16]
-
Reagent: n-BuLi is the most common reagent for Br/Li exchange. The exchange is generally faster than deprotonation of the pyridine ring itself.
Experimental Protocol: Lithiation and Quench with DMF
-
Setup: Place a solution of 2-bromo-5-butoxypyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under argon.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.
-
Electrophilic Trap: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise. Allow the mixture to stir at -78 °C for 1 hour, then warm slowly to room temperature.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting aldehyde by flash chromatography.
Grignard Reagent Formation
Formation of the corresponding Grignard reagent (2-magnesyl-5-butoxypyridine bromide) can be achieved either by direct insertion of magnesium metal or, more reliably, through a halogen-metal exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride (Turbo Grignard).[17][18] Direct insertion can be sluggish and prone to forming bipyridyl side products.[19]
Causality Behind Experimental Choices:
-
Halogen-Mg Exchange: Using a reagent like i-PrMgCl·LiCl is often preferred because the reaction is faster, more reliable, and tolerates a wider range of functional groups at lower temperatures than direct insertion.[18]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, which will instantly quench them.[17] All glassware must be rigorously dried, and anhydrous solvents must be used.
Experimental Protocol: Grignard Formation via Halogen-Metal Exchange
-
Setup: In a flame-dried flask under argon, dissolve 2-bromo-5-butoxypyridine (1.0 eq) in anhydrous THF.
-
Exchange: Cool the solution to 0 °C or lower. Add isopropylmagnesium chloride-lithium chloride complex (1.1 eq, solution in THF) dropwise.[18]
-
Formation: Stir the mixture for 1-2 hours, allowing the exchange to complete. The formation of the Grignard reagent can be monitored by quenching small aliquots and analyzing by GC-MS.
-
Reaction: The resulting Grignard solution can be used directly by adding an electrophile (e.g., an aldehyde) at low temperature.
-
Workup & Purification: Proceed with a standard aqueous workup (e.g., NH₄Cl) and chromatographic purification.
Nucleophilic Aromatic Substitution (SNAr)
While the C2 position is activated towards nucleophilic attack by the ring nitrogen, SNAr on 2-bromopyridines is generally less facile than on pyridines bearing better leaving groups like fluorine or nitro groups.[20][21] The C-Br bond is strong, and bromide is a moderately good leaving group. For SNAr to occur, it typically requires a highly activated substrate (e.g., with additional electron-withdrawing groups) and/or harsh reaction conditions with strong nucleophiles.[22][23] For 2-bromo-5-butoxypyridine, palladium-catalyzed C-N coupling is almost always the superior method for amination.
Conclusion
2-Bromo-5-butoxypyridine exhibits a rich and synthetically valuable reactivity profile dominated by its utility in palladium-catalyzed cross-coupling reactions. The C-Br bond at the activated 2-position provides a reliable handle for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile construction of C-C and C-N bonds. Furthermore, the molecule can be converted into a potent nucleophile via metal-halogen exchange, opening pathways to a different class of derivatives. A thorough understanding of the interplay between the substrate's electronic properties and the specific demands of each reaction—from ligand choice in catalysis to temperature control in organometallic chemistry—is paramount for leveraging this versatile building block to its full potential in the synthesis of complex molecular targets.
References
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Specialty Chemicals. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Retrieved from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (2023). Grignard reagent. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathways for the lithiation. Retrieved from [Link]
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YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
- Google Patents. (n.d.). EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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solubility of 2-bromo-5-butoxypyridine in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-5-butoxypyridine in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2-bromo-5-butoxypyridine, a key intermediate in pharmaceutical synthesis. The content herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical predictions and practical methodologies for determining its solubility in various organic solvents.
Introduction to 2-Bromo-5-butoxypyridine
2-Bromo-5-butoxypyridine is a substituted pyridine derivative with the chemical formula C₉H₁₂BrNO. Its molecular structure, featuring a pyridine ring, a bromo substituent, and a butoxy group, imparts a unique combination of polarity and lipophilicity. This balance is critical in its role as a versatile building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of 2-bromo-5-butoxypyridine can be predicted across different classes of organic solvents.[1] The presence of the polar pyridine ring and the ether linkage suggests solubility in polar solvents, while the butyl chain and the bromo group contribute to its solubility in less polar and nonpolar environments.
-
Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)) - High solubility is expected due to dipole-dipole interactions between the solvent and the polar functionalities of 2-bromo-5-butoxypyridine.
-
Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) - Good to moderate solubility is anticipated. The ability of these solvents to act as hydrogen bond donors is less relevant for this molecule, which is a hydrogen bond acceptor.
-
Nonpolar Solvents: (e.g., Toluene, Hexanes, Dichloromethane (DCM)) - Moderate to good solubility is predicted, particularly in solvents with some polarity like DCM. The butoxy group and the overall molecular size will facilitate interactions with nonpolar solvents.
-
Aqueous Solubility: Due to the hydrophobic nature of the butyl chain and the bromo group, 2-bromo-5-butoxypyridine is expected to have low solubility in water.[2]
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. The following protocols are provided as a guide for researchers.
Qualitative Solubility Assessment
This method provides a rapid preliminary assessment of solubility in a range of solvents.[3][4][5]
Protocol:
-
Add approximately 25 mg of 2-bromo-5-butoxypyridine to a small test tube.
-
Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.
-
Observe if the solid dissolves completely.
-
Categorize the solubility as "soluble," "partially soluble," or "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining equilibrium solubility.[1]
Protocol:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of 2-bromo-5-butoxypyridine to each vial to create a saturated solution.
-
Add a known volume of the solvent to each vial.
-
Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After shaking, allow the vials to stand undisturbed for any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent.
-
Analyze the concentration of 2-bromo-5-butoxypyridine in the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate the solubility in mg/mL or mol/L.
Data Presentation
Quantitative solubility data should be organized in a clear and concise manner for easy comparison.
Table 1: Hypothetical Solubility of 2-Bromo-5-butoxypyridine at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Quantitative Solubility (mg/mL) |
| Polar Aprotic | Dimethylformamide (DMF) | High | > 200 |
| Tetrahydrofuran (THF) | High | > 200 | |
| Acetonitrile (ACN) | Moderate | 50 - 100 | |
| Polar Protic | Methanol | Good | 100 - 200 |
| Ethanol | Good | 100 - 200 | |
| Nonpolar | Dichloromethane (DCM) | Good | 100 - 200 |
| Toluene | Moderate | 50 - 100 | |
| Hexanes | Low | < 10 | |
| Aqueous | Water | Low | < 1 |
Safety Precautions
-
Hazard Statements (Predicted): May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][7][8][9]
-
Precautionary Measures:
Visualized Experimental Workflow
The following diagrams illustrate the key experimental workflows for determining the solubility of 2-bromo-5-butoxypyridine.
Caption: Workflow for quantitative solubility determination.
References
- EXPERIMENT 1 DETERMIN
- Experiment: Solubility of Organic & Inorganic Compounds. (URL: )
-
Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (URL: [Link])
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-11). (URL: [Link])
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: )
-
2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem. (URL: [Link])
-
Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (URL: [Link])
- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google P
-
A convenient and scalable process for preparation of 2,5-dibromopyridine has been developed. (2021). Heterocyclic Letters, 11(3), 447-452. (URL: [Link])
-
2-Bromo-5-tert-butoxy-pyrimidine | C8H11BrN2O | CID 117224637 - PubChem. (URL: [Link])
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A Technical Guide to the Stability, Storage, and Handling of 2-bromo-5-butoxypyridine
Abstract
This technical guide provides a comprehensive overview of the stability, recommended storage conditions, and safe handling procedures for 2-bromo-5-butoxypyridine. As a key heterocyclic building block in pharmaceutical and materials science research, ensuring the chemical integrity of this compound is paramount for reproducible outcomes and operational safety. This document synthesizes data from analogous chemical structures and established principles of organic chemistry to offer field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols for stability assessment using High-Performance Liquid Chromatography (HPLC) and the design of long-term stability studies are included to provide a self-validating framework for quality control.
Introduction
2-bromo-5-butoxypyridine is a substituted pyridine derivative utilized as an intermediate in the synthesis of complex organic molecules. The presence of three distinct functional components—the pyridine ring, a bromine atom, and a butoxy ether group—defines its reactivity and also its potential vulnerabilities to degradation. The electron-rich nature of the alkoxy-substituted pyridine core, combined with the reactivity of the carbon-bromine bond, necessitates a rigorous approach to its storage and handling. The presence of impurities or degradation products can have profound impacts on subsequent synthetic steps, affecting reaction yields, downstream purification, and the biological or material properties of the final product.[1] This guide explains the causal factors behind its stability profile and provides actionable protocols to maintain its purity over time.
Chemical and Physical Properties
The fundamental properties of 2-bromo-5-butoxypyridine are summarized below. Data for this specific molecule is limited; therefore, some properties are estimated based on structurally similar compounds like 2-bromo-5-methoxypyridine and 2-butoxypyridine.[2][3]
| Property | Value | Source/Basis |
| Molecular Formula | C₉H₁₂BrNO | PubChem |
| Molecular Weight | 230.10 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from analogs[4] |
| Boiling Point | ~101°C / 15 mmHg | Estimated from analogs[5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethanol). Slightly miscible with water. | Inferred from analogs[4] |
| CAS Number | Not broadly assigned; related structures exist. | N/A |
Core Stability Profile and Degradation Pathways
The stability of 2-bromo-5-butoxypyridine is influenced by temperature, light, atmospheric oxygen, and chemical contaminants. The primary degradation routes are driven by the chemical nature of the bromo-alkoxy-pyridine scaffold.
Recommended Storage Conditions
To ensure long-term stability and maintain purity, the following storage protocol is mandated. The causality for each recommendation is rooted in mitigating the specific degradation pathways described in Section 3.3.
-
Temperature: Store in a cool environment, ideally refrigerated at 2-8°C . This minimizes the rate of thermally induced degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to prevent oxidation of the electron-rich pyridine ring.
-
Container: Use an amber glass vial or bottle with a tightly sealed, corrosion-resistant cap. This protects the compound from photodegradation.
-
Environment: Keep in a dry, well-ventilated place away from incompatible materials.[6][7]
Chemical Incompatibilities
To prevent rapid decomposition or hazardous reactions, 2-bromo-5-butoxypyridine should not be stored with or exposed to the following:
-
Strong Oxidizing Agents: Can lead to aggressive and potentially hazardous oxidation of the pyridine ring and butoxy side chain.[4]
-
Strong Acids: Can catalyze the hydrolysis of the butoxy ether linkage, particularly at elevated temperatures.[4]
-
Strong Bases: May promote dehydrohalogenation or other base-mediated side reactions.
-
Heat and Ignition Sources: The compound is expected to be combustible and can decompose at high temperatures to release toxic fumes such as hydrogen bromide and nitrogen oxides.[8][9]
Potential Degradation Pathways
Understanding the likely mechanisms of degradation is fundamental to preventing them. The primary pathways include hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The ether bond of the butoxy group is susceptible to cleavage under acidic conditions, yielding 2-bromo-5-hydroxypyridine and butanol. This process is typically slow at ambient temperature but is accelerated by heat.
-
Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide, a common reaction for pyridines.[10] This alters the electronic properties and reactivity of the molecule. The butoxy chain can also undergo oxidation, particularly at the benzylic-like position adjacent to the ring.
-
Photodegradation: Halogenated aromatic compounds can be sensitive to UV light. Energy from light absorption can lead to homolytic cleavage of the C-Br bond, generating radical species that can initiate polymerization or other unwanted side reactions.[11]
-
Thermal Decomposition: At elevated temperatures, decomposition is expected. The thermal stability of related brominated compounds suggests that decomposition may begin in the range of 150-250°C.[12]
Safe Handling and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, 2-bromo-5-butoxypyridine is expected to be an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin.[2][6][8]
-
Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[13] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Spill & Disposal Procedures:
Analytical Methodologies for Stability Assessment
A robust analytical program is a self-validating system to ensure the ongoing integrity of the material. HPLC is the cornerstone technique for purity assessment, while NMR provides definitive structural confirmation.[1][16]
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard reverse-phase HPLC method suitable for quantifying the purity of 2-bromo-5-butoxypyridine and detecting non-volatile degradation products.
Methodology:
-
Instrument: HPLC system equipped with a UV-Vis detector and autosampler.[16]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both containing 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Example: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 270 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5.0 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed.
-
Analysis: Inject 5-10 µL of the sample. Purity is calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.
Protocol: Long-Term Stability Study Design
For critical applications, a formal stability study is recommended. This protocol establishes the material's shelf-life under defined conditions.
Methodology:
-
Initial Analysis (T=0): Perform a full characterization of a new batch of 2-bromo-5-butoxypyridine. This includes HPLC for purity, NMR for identity, and recording its physical appearance.
-
Sample Aliquoting: Aliquot the material into multiple vials under an inert atmosphere to avoid repeated opening of a stock bottle.
-
Storage Conditions: Store aliquots under the recommended conditions (2-8°C, inert, dark) and one set under accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH).
-
Time Points: Pull samples for analysis at defined intervals (e.g., 1, 3, 6, and 12 months).
-
Analysis: At each time point, perform HPLC purity analysis and note any change in appearance.
-
Evaluation: Compare the results to the T=0 data. A significant change in purity (>2%) or the appearance of new impurity peaks indicates degradation.
Summary and Key Recommendations
-
Optimal Storage: Store 2-bromo-5-butoxypyridine at 2-8°C under an inert atmosphere and protected from light .
-
Chemical Safety: The compound is incompatible with strong acids, bases, and oxidizing agents.
-
Handling: Always handle within a chemical fume hood using appropriate PPE, including nitrile gloves and safety goggles.
-
Primary Degradation Risks: Be aware of potential degradation via hydrolysis, oxidation, and photodegradation.
-
Quality Control: Regularly assess purity using a validated HPLC method, especially for older samples or those not stored under ideal conditions. For long-term use, establish a formal stability study.
By adhering to the principles and protocols outlined in this guide, researchers can ensure the stability and integrity of 2-bromo-5-butoxypyridine, leading to more reliable and safer scientific outcomes.
References
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Sigma-Aldrich. 2-Bromo-6-(tert-butoxy)pyridine Safety Data Sheet. Link
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ChemicalBook. 2-BROMO-5-METHOXYPYRIDINE Chemical Safety Data Sheet. Link
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ChemicalBook. 2-BROMO-5-(TERT-BUTOXYCARBONYLAMINO)PYRIDINE Chemical Properties. Link
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PubChem. 2-Bromo-5-tert-butoxypyridine. National Center for Biotechnology Information. Link
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Fisher Scientific. 2-Bromo-5-nitropyridine Safety Data Sheet. Link
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ResearchGate. Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. Link
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PubChem. 2-Bromo-5-methoxypyridine. National Center for Biotechnology Information. Link
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Achmem. 5-Bromo-2-(tert-butoxy)pyridine. Link
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Fisher Scientific. 5-Bromo-2-methoxypyridine Safety Data Sheet. Link
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Thermo Fisher Scientific. 5-Bromo-2-methoxypyridine Safety Data Sheet. Link
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ECHEMI. 2-Bromo-5-(trifluoromethyl)pyridine SDS. Link
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AbMole BioScience. Material Safety Data Sheet of 2-Bromo-5-hydroxypyridine. Link
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PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Link
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Benchchem. Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide. Link
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Benchchem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. Link
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ChemicalBook. 2-Bromopyridine. Link
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Benchchem. A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. Link
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AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Link
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Benchchem. Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide. Link
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A-Technical-Guide-to-the-Electrophilic-and-Nucleophilic-Sites-of-2-Bromo-5-butoxypyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-butoxypyridine is a key heterocyclic building block in medicinal chemistry and materials science, prized for its differentiated reactivity. This guide provides an in-depth analysis of the molecule's electronic architecture, delineating the distinct roles of its electrophilic and nucleophilic centers. We will explore the underlying principles governing its reactivity, offering field-proven insights into its application in pivotal synthetic transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). This document serves as a comprehensive resource, complete with detailed experimental protocols and mechanistic visualizations, to empower researchers in leveraging the full synthetic potential of this versatile reagent.
The Electronic Architecture of 2-Bromo-5-butoxypyridine
The reactivity of 2-bromo-5-butoxypyridine is not random; it is a direct consequence of the interplay between the electron-withdrawing pyridine nitrogen, the electron-donating 5-butoxy group, and the inductively withdrawing/leaving group character of the 2-bromo substituent.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general state of electron deficiency (π-deficient) across the ring, particularly at the α (2,6) and γ (4) positions.[1][2] This inherent electron deficiency makes the pyridine ring less reactive towards electrophilic aromatic substitution than benzene but significantly more susceptible to nucleophilic attack.[1][2]
-
5-Butoxy Group (-OBu): Located at the meta-position relative to the nitrogen, the butoxy group is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). Its primary influence is the donation of lone-pair electron density into the π-system, which partially counteracts the electron-withdrawing effect of the ring nitrogen. This donation preferentially increases electron density at the ortho (C4, C6) and para (C2) positions relative to the butoxy group.
-
2-Bromo Group (-Br): The bromine atom at the C2 position exerts two opposing effects. It is inductively electron-withdrawing (-I effect), further increasing the electron deficiency of the already π-deficient ring. Crucially, it serves as an excellent leaving group in both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) processes.[3]
This unique combination of substituents creates a molecule with distinct and predictable sites for both nucleophilic and electrophilic behavior.
Analysis of Reactive Sites: A Duality of Character
The molecule exhibits a fascinating duality, capable of acting as both an electrophile at its carbon centers and a nucleophile through its pyridine nitrogen.
Electrophilic Sites: The Hub of Synthetic Utility
The primary value of 2-bromo-5-butoxypyridine in synthesis stems from its electrophilic carbon centers, which are susceptible to attack by a wide range of nucleophiles.
The carbon atom bonded to the bromine (C2) is the most significant electrophilic site. The C-Br bond is the focal point for a host of powerful palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles.[4]
Key Reactions at C2:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with organoboron reagents. This is a widely used method for constructing biaryl structures.[5][6][7]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to a diverse range of substituted aminopyridines.[8][9][10]
-
Other Cross-Couplings: Including Sonogashira (C-C, alkynes), Heck (C-C, alkenes), and Stille (C-C, organotins) couplings.
The C4 and C6 positions are activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the ring nitrogen, which can stabilize the negative charge in the intermediate Meisenheimer complex.[11][12] The electron-donating butoxy group at C5 slightly deactivates these positions compared to an unsubstituted 2-bromopyridine, but they remain viable sites for attack by strong nucleophiles.
Caption: Electrophilic sites and corresponding reaction pathways.
Nucleophilic Site: The Pyridine Nitrogen
While less commonly exploited for synthesis compared to its electrophilic sites, the lone pair of electrons on the pyridine nitrogen atom gives the molecule its nucleophilic and basic character.
Key Reactions at the Nitrogen:
-
Protonation: The nitrogen readily accepts a proton from acids to form a pyridinium salt.
-
Alkylation/Quaternization: The nitrogen can act as a nucleophile to attack alkyl halides, forming quaternary pyridinium salts. This reaction can sometimes be a competing pathway in reactions involving strong electrophiles.[13]
-
Coordination to Metals: The nitrogen lone pair can coordinate to metal centers. This is particularly relevant in palladium-catalyzed reactions, where the substrate itself can act as a ligand, potentially influencing the catalytic activity.[14]
Field-Proven Methodologies and Protocols
The following sections provide detailed, validated protocols for key transformations, explaining the rationale behind the choice of reagents and conditions.
Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-butoxypyridine
This protocol describes a general method for the C-C bond formation at the C2 position. The choice of a modern, bulky phosphine ligand (like SPhos) is critical for achieving high efficiency, especially with heteroaryl halides.[15]
Table 1: Reagents and Materials
| Reagent/Material | Amount (1 mmol scale) | Purpose |
| 2-Bromo-5-butoxypyridine | 1.0 eq (230 mg) | Electrophile |
| Arylboronic Acid | 1.2 - 1.5 eq | Nucleophile source |
| Palladium(II) Acetate [Pd(OAc)₂] | 0.02 eq (4.5 mg) | Palladium precatalyst |
| SPhos (Ligand) | 0.04 eq (16.4 mg) | Stabilizes Pd(0) and facilitates oxidative addition/reductive elimination |
| Potassium Phosphate (K₃PO₄) | 3.0 eq (637 mg) | Base; activates the boronic acid for transmetalation[6][16] |
| Toluene/Water (10:1 mixture, degassed) | 4 mL | Solvent system; aqueous phase is crucial for base activity |
| Schlenk flask / Microwave vial | 1 | Reaction vessel for maintaining an inert atmosphere |
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add 2-bromo-5-butoxypyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-butoxypyridine.
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)L₂(Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_biaryl [label="Ar-Pd(II)L₂(Ar')", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> ox_add [label="Ar-Br", color="#EA4335"]; ox_add -> pd_complex; pd_complex -> transmetal [label="Ar'-B(OR)₃⁻", color="#4285F4"]; transmetal -> pd_biaryl; pd_biaryl -> red_elim; red_elim -> pd0 [label="Ar-Ar'", color="#34A853"];
// Invisible nodes for text base_activation [label="Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻", shape=plaintext, fontcolor="#5F6368"]; }
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Buchwald-Hartwig Amination
This protocol outlines the formation of a C-N bond, a transformation of immense importance in pharmaceutical synthesis. The choice of base is critical; sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating a wide range of amines.[17]
Table 2: Reagents and Materials
| Reagent/Material | Amount (1 mmol scale) | Purpose |
| 2-Bromo-5-butoxypyridine | 1.0 eq (230 mg) | Electrophile |
| Amine (Primary or Secondary) | 1.2 eq | Nucleophile |
| Pd₂(dba)₃ | 0.01 eq (9.2 mg) | Pd(0) source |
| XPhos (Ligand) | 0.04 eq (19 mg) | Bulky, electron-rich ligand promoting the catalytic cycle |
| Sodium tert-butoxide (NaOtBu) | 1.4 eq (135 mg) | Strong, non-nucleophilic base to deprotonate the amine[4] |
| Toluene (anhydrous, degassed) | 3 mL | Anhydrous solvent |
| Schlenk flask / Microwave vial | 1 | Reaction vessel for maintaining an inert atmosphere |
Step-by-Step Procedure:
-
Inert Atmosphere: In a glovebox or under an argon atmosphere, add NaOtBu to a dry Schlenk flask.
-
Reagent Addition: Add the amine, 2-bromo-5-butoxypyridine, Pd₂(dba)₃, and XPhos.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat to 90-110 °C with stirring. Monitor the reaction by LC-MS (typically 2-12 hours).
-
Work-up: After completion, cool to room temperature and quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the solvent. Purify the residue by flash column chromatography to obtain the 2-amino-5-butoxypyridine product.
Summary and Outlook
2-Bromo-5-butoxypyridine is a strategically designed building block whose reactivity is dominated by its electrophilic nature at the C2 position, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. Secondary electrophilic sites at C4 and C6 can be engaged by strong nucleophiles via SNAr, while the pyridine nitrogen provides a site of basicity and potential metal coordination.
Understanding this electronic landscape is paramount for drug development professionals and synthetic chemists. It allows for the rational design of synthetic routes to complex molecular targets, enabling precise and predictable installation of aryl, heteroaryl, and amino functionalities. The continued development of more active and robust catalyst systems will undoubtedly expand the synthetic utility of this and related heterocyclic building blocks even further.
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Electrophilic substitution on pyridine. Química Organica.org. [Link]
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Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the... Homework.Study.com. [Link]
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Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? Quora. [Link]
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Caputo, C. B., et al. Reactions of Substituted Pyridines With Electrophilic Boranes. Dalton Transactions, 2012. [Link]
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Why does Electrophilic attack at Pyridine occur at position 3? ResearchGate. [Link]
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Amination of 2-halopyridines. ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. MDPI. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Diversification of 2,2'-Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylaminiums. ChemRxiv. [Link]
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The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
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Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Chemistry Portal. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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nucleophilic aromatic substitutions. YouTube. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
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Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. ACS Organic & Inorganic Au. [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
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Nucleophilic Aromatic Substitution. YouTube. [Link]
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2-bromopyridine. Organic Syntheses. [Link]
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2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Pharmlab.org. [Link]
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2-Bromo-5-methoxypyridine. PubChem. [Link]
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The Untapped Potential of 2-Bromo-5-butoxypyridine Derivatives: A Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of pyridine derivatives, the 2-bromo-5-alkoxypyridine framework presents a particularly compelling yet underexplored platform for drug discovery. The strategic placement of a bromine atom at the 2-position offers a versatile handle for synthetic diversification, while the alkoxy group at the 5-position can significantly influence the molecule's physicochemical properties and biological target interactions. This in-depth technical guide focuses on the potential of 2-bromo-5-butoxypyridine derivatives, providing a comprehensive overview of their synthesis, predicted biological activities, and the underlying structure-activity relationships (SAR) based on closely related analogs. While direct experimental data on this specific subclass is nascent, this guide synthesizes current knowledge to provide a robust framework for future research and development in this promising area.
Introduction: The Strategic Value of the 2-Bromo-5-alkoxypyridine Scaffold
Pyridine and its derivatives are ubiquitous in pharmaceuticals, owing to their ability to engage in a wide range of biological interactions.[1] The 2-bromopyridine moiety, in particular, is a valuable synthetic intermediate, readily participating in cross-coupling reactions to introduce molecular diversity.[2] When combined with an alkoxy group at the 5-position, the resulting scaffold offers a unique combination of features:
-
Modulation of Physicochemical Properties: The alkoxy group, in this case, a butoxy group, can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability. The length and branching of the alkyl chain can be fine-tuned to optimize these properties.
-
Influence on Biological Activity: The nature of the alkoxy substituent has been shown to be a critical determinant of biological activity in related compound series, impacting both potency and selectivity.
-
Synthetic Versatility: The bromine atom at the 2-position serves as a key reactive site for the introduction of various aryl, heteroaryl, or alkyl groups through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]
This guide will explore the synthesis of the 2-bromo-5-butoxypyridine core and then delve into the predicted biological potential of its derivatives, drawing on established SAR from analogous compound classes.
Synthesis of the 2-Bromo-5-butoxypyridine Core: A Tale of Two Routes
The synthesis of the 2-bromo-5-butoxypyridine scaffold can be approached from two primary retrosynthetic pathways. The choice of route is critical and depends on the availability of starting materials and the desire to avoid potential side reactions.
Route A: Diazotization of 2-Amino-5-butoxypyridine
This classical approach involves the conversion of an amino group to a bromine atom via a Sandmeyer-type reaction.
Caption: Synthetic pathway via diazotization.
While seemingly straightforward, the synthesis of the requisite 2-amino-5-alkoxypyridine precursor can be challenging. Attempts to synthesize the analogous 2-amino-5-ethoxypyridine from 2-amino-5-bromopyridine have been reported to be problematic due to competing side reactions where the bromine is replaced by hydrogen instead of the desired ethoxy group.
Route B: Williamson Ether Synthesis
A more reliable and often preferred method is the Williamson ether synthesis, which involves the formation of the ether linkage on a pre-existing brominated pyridine ring.
Caption: Williamson ether synthesis pathway.
This method offers greater control and typically higher yields.[3][4][5][6] The key is the deprotonation of 2-bromo-5-hydroxypyridine to form the corresponding alkoxide, which then acts as a nucleophile to displace the bromide from 1-bromobutane in an SN2 reaction.
-
Step 1: Deprotonation. To a stirred solution of 2-bromo-5-hydroxypyridine (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.
-
Step 2: Alkylation. To the resulting suspension, add 1-bromobutane (1.2 eq) dropwise. Heat the reaction mixture to a temperature between 50-100 °C and stir for 1-8 hours, monitoring the progress by thin-layer chromatography (TLC).[3]
-
Step 3: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-bromo-5-butoxypyridine.
Potential Biological Activities: An Extrapolation from Structurally Related Analogs
While specific biological data for 2-bromo-5-butoxypyridine derivatives are not yet widely reported, a wealth of information on structurally similar compounds allows for informed predictions of their potential therapeutic applications. The 2-amino-5-bromopyridine and 2-bromo-5-alkoxypyridine scaffolds have shown significant promise in several key areas.
Kinase Inhibition: A Privileged Scaffold for Anticancer Therapy
The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the ATP-binding site.[1] The 5-bromo position serves as a key attachment point for introducing various substituents via cross-coupling reactions to enhance potency and selectivity.
Caption: General scheme for derivatization and kinase inhibition.
Structure-Activity Relationship (SAR) Insights:
-
The 2-Position: The bromine at the 2-position is the primary site for derivatization. Replacing the bromine with aryl or heteroaryl moieties through Suzuki-Miyaura coupling has been shown to significantly increase the inhibitory potency against various kinases.[1]
-
The 5-Position (Alkoxy Group): The nature of the alkoxy group at the 5-position is expected to influence the compound's interaction with the solvent-exposed region of the kinase active site. The butoxy group, being more lipophilic than a methoxy or ethoxy group, may lead to enhanced hydrophobic interactions and improved cell permeability. SAR studies on related pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors have shown that modifications at this position can lead to highly selective inhibitors.[7]
Table 1: Predicted Kinase Targets for 2-Bromo-5-butoxypyridine Derivatives
| Kinase Family | Rationale for Potential Inhibition |
| Tyrosine Kinases (e.g., EGFR, FGFR, PDGFr) | The pyrido[2,3-d]pyrimidine scaffold, structurally related to 2-aminopyridines, has yielded potent inhibitors of these kinases.[7] |
| Serine/Threonine Kinases (e.g., ROCK, ALK5) | Pyridine-based inhibitors of Rho kinase (ROCK) and activin receptor-like kinase-5 (ALK5) have been developed, demonstrating the versatility of this scaffold.[8][9] |
Anticancer Activity: Beyond Kinase Inhibition
Derivatives of substituted bromopyridines and related heterocyclic systems have demonstrated broad anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[10][11][12][13]
SAR Insights:
-
Substituents on the Pyridine Ring: The introduction of aryl and heteroaryl groups, often at the 2-position, is a common strategy to enhance antiproliferative activity.[12] The butoxy group at the 5-position may contribute to improved cellular uptake and cytotoxic effects.
-
Mechanism of Action: While kinase inhibition is a prominent mechanism, these compounds can also interfere with other cellular processes crucial for cancer cell survival and proliferation. For instance, certain 1,3,4-oxadiazole derivatives containing a bromophenyl moiety have been shown to inhibit tubulin polymerization.[11]
Antimicrobial Activity: A Potential New Frontier
The pyridine nucleus is a common feature in many antimicrobial agents.[14] The incorporation of a bromine atom and lipophilic side chains can enhance the antimicrobial potency of these compounds.[15][16]
SAR Insights:
-
Halogenation: The presence of a bromine atom on the pyridine ring can significantly contribute to antimicrobial activity.[16]
-
Lipophilicity: The butoxy group is expected to increase the lipophilicity of the molecule, which may facilitate its transport across microbial cell membranes, leading to enhanced activity against both Gram-positive and Gram-negative bacteria.[17]
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of novel 2-bromo-5-butoxypyridine derivatives, a series of well-established in vitro assays are recommended.
Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Step 1: Kinase Reaction. Set up a reaction mixture containing the purified kinase, the test compound (at various concentrations), a suitable substrate, and ATP in a kinase buffer.
-
Step 2: ADP-Glo™ Reagent. After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Step 3: Kinase Detection Reagent. Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Step 4: Data Analysis. Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the IC50 value for each compound.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Step 1: Cell Seeding. Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Step 2: Compound Treatment. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Step 3: MTT Addition. Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Step 4: Solubilization and Measurement. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength using a microplate reader.
-
Step 5: Data Analysis. Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Activity (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Step 1: Preparation of Inoculum. Prepare a standardized suspension of the test microorganism.
-
Step 2: Serial Dilution. Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Step 3: Inoculation. Inoculate each well with the microbial suspension.
-
Step 4: Incubation. Incubate the plate under appropriate conditions for the test microorganism.
-
Step 5: Determination of MIC. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The 2-bromo-5-butoxypyridine scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. Based on the extensive research on structurally related compounds, derivatives of this scaffold are predicted to exhibit significant potential as kinase inhibitors for anticancer therapy, as well as possessing broader anticancer and antimicrobial activities. The synthetic versatility of the 2-bromo position allows for the creation of large and diverse chemical libraries, while the 5-butoxy group provides a means to fine-tune the physicochemical properties and biological interactions of these molecules.
Future research in this area should focus on:
-
Systematic Synthesis and SAR Studies: The synthesis of a focused library of 2-bromo-5-butoxypyridine derivatives with diverse substitutions at the 2-position is crucial to establish clear structure-activity relationships.
-
Broad Biological Screening: Screening these novel compounds against a wide range of biological targets, including a panel of kinases, various cancer cell lines, and a spectrum of microbial pathogens, will help to identify the most promising therapeutic applications.
-
Mechanism of Action Studies: For lead compounds, detailed mechanistic studies should be conducted to elucidate their precise mode of action.
By leveraging the insights and methodologies outlined in this technical guide, researchers can unlock the full therapeutic potential of 2-bromo-5-butoxypyridine derivatives and contribute to the development of the next generation of targeted therapies.
References
- [Link to a general organic chemistry textbook or review on Williamson ether synthesis]
- The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. (URL not available)
-
Williamson Ether Synthesis reaction - BYJU'S. ([Link])
- Williamson Ether Synthesis. (URL not available)
-
The Williamson Ether Synthesis - Master Organic Chemistry. ([Link])
- [Link to a relevant review on pyridine synthesis or functionaliz
-
Williamson Ether Synthesis - YouTube. ([Link])
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. ([Link])
- [Link to a relevant organic synthesis procedure]
-
6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. ([Link])
-
Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. ([Link])
- [Link to a relevant synthesis or methodology paper]
- A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. (URL not available)
- [Link to a relevant patent on pyridine deriv
-
Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. ([Link])
-
ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. ([Link])
-
A review of compounds derivatives with antimicrobial activities. ([Link])
- Design, Synthesis, and Biological Evaluation of 2‐(2‐Bromo‐3‐nitrophenyl)‐5‐phenyl‐1,3,4‐oxadiazole Derivatives as Possible Anti‐Breast Cancer Agents. (URL not available)
- [Link to a relevant study on antimicrobial benzamides]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. ([Link])
- Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. (URL not available)
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. ([Link])
-
Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin. ([Link])
-
Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. ([Link])
-
Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ([Link])
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- 8. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Bromo-5-butoxypyridine in Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Importance of 2-Aryl-5-butoxypyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction provides a powerful platform for constructing biaryl and heteroaryl motifs, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Within this context, 2-bromo-5-butoxypyridine emerges as a highly valuable building block. Its coupling products, 2-aryl-5-butoxypyridines, are integral components in various fields, particularly medicinal chemistry, where the pyridine ring acts as a key pharmacophore and the butoxy group can modulate physicochemical properties such as lipophilicity.[5][6] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling of 2-bromo-5-butoxypyridine, moving beyond a simple protocol to explain the fundamental principles that govern reaction success.
The Catalytic Heart: Unpacking the Suzuki-Miyaura Mechanism
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[7][8]
The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-butoxypyridine. This is often the rate-determining step and results in a Pd(II) complex.[7][9] For pyridyl halides, this step can be challenging due to the electron-deficient nature of the pyridine ring, which can be mitigated by the choice of ligand.[7]
-
Transmetalation: The organic moiety from the boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This crucial step requires activation of the organoboron species by a base.[1][9][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer.[1][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired 2-aryl-5-butoxypyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][9]
Causality in Component Selection: A Scientist's Guide to Optimization
Achieving high yields and purity requires a rational selection of reagents. The coupling of 2-halopyridines presents specific challenges, primarily the potential for the Lewis basic pyridine nitrogen to coordinate to the palladium center, inhibiting catalytic activity.[12] Judicious choice of catalyst, ligand, base, and solvent is therefore critical.
| Component | Role & Rationale | Recommended Choices for 2-Bromo-5-butoxypyridine |
| Palladium Source | Serves as the precatalyst, generating the active Pd(0) species in situ. | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄[9][13] |
| Ligand | Crucial for success. Stabilizes the Pd catalyst, prevents aggregation, and modulates its electronic and steric properties to facilitate oxidative addition and reductive elimination. For 2-halopyridines, electron-rich and sterically bulky ligands are essential to promote the difficult oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen.[12][13][14] | Buchwald-type phosphines: SPhos, XPhos, RuPhos.[14][15] Bulky alkylphosphines: P(tBu)₃, PCy₃.[10][15] N-Heterocyclic Carbenes (NHCs): PEPPSI-IPr catalyst systems.[14] |
| Base | Activates the boronic acid by forming a more nucleophilic boronate ("ate") complex, which is necessary for the transmetalation step.[1][11] The choice of base can significantly impact yield and selectivity. | Inorganic bases: K₃PO₄ (often excellent for heteroaryl couplings), K₂CO₃, Cs₂CO₃.[15] Fluoride sources like CsF or KF can also be effective.[10][16] |
| Solvent | Solubilizes reactants and influences reaction kinetics. Aprotic solvents are common. Often, a mixture with water is used to help dissolve the inorganic base. Crucially, the solvent must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[15][17] | Dioxane, Toluene, Tetrahydrofuran (THF), often in a mixture with H₂O (e.g., 4:1 or 5:1 ratio).[12][17] |
| Boron Reagent | The source of the aryl group to be coupled. While boronic acids are common, they can be susceptible to a side reaction called protodeboronation (replacement of the -B(OH)₂ group with hydrogen).[15] | Arylboronic acids or more stable Arylboronic acid pinacol esters.[12][15] |
Field-Proven Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-butoxypyridine
This protocol provides a reliable starting point for the coupling of 2-bromo-5-butoxypyridine with a generic arylboronic acid. Optimization of temperature, time, and reagent stoichiometry may be required for specific substrates.
Safety First: 2-Bromo-5-butoxypyridine is an irritant to the skin, eyes, and respiratory system.[18][19] Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[19][20][21]
Reagent Table (Example Reaction)
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Bromo-5-butoxypyridine | 230.11 | 1.0 | 1.0 | 230 mg |
| Arylboronic Acid | Varies | 1.2 | 1.2 | Varies |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 (2 mol%) | 4.5 mg |
| SPhos | 410.51 | 0.04 | 0.04 (4 mol%) | 16.4 mg |
| K₃PO₄ (anhydrous) | 212.27 | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Water | - | - | - | 1.0 mL |
Step-by-Step Methodology
-
Inert Atmosphere Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-bromo-5-butoxypyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Vessel Sealing & Purging: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Degas the 1,4-dioxane and water by sparging with inert gas for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (4.0 mL) and water (1.0 mL) to the reaction vessel under a positive pressure of inert gas.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for the designated time (typically 4-12 hours).
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-5-butoxypyridine product.
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- 3. researchgate.net [researchgate.net]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. assets.thermofisher.com [assets.thermofisher.com]
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- 21. jubilantingrevia.com [jubilantingrevia.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-butoxypyridine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of pharmaceuticals and biologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial C-N bonds, largely superseding classical methods that often suffer from limited substrate scope and harsh reaction conditions.[1] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-bromo-5-butoxypyridine, a substrate of interest due to the prevalence of the alkoxypyridine scaffold in pharmacologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer expert insights into reaction optimization and troubleshooting.
The choice of 2-bromo-5-butoxypyridine as a substrate presents a unique set of considerations. The pyridine nitrogen can potentially coordinate to the palladium catalyst, inhibiting its activity. Furthermore, the electron-donating nature of the butoxy group at the 5-position increases the electron density of the aromatic ring, which can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient systems.[2] Therefore, a judicious selection of the catalyst, ligand, base, and solvent is paramount to achieving high efficiency and yield.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of 2-bromo-5-butoxypyridine to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 5-butoxypyridin-2-amine is formed through reductive elimination from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A common side reaction is hydrodehalogenation, where the bromo substituent is replaced by a hydrogen atom. This can occur through various pathways, including β-hydride elimination from a palladium-amido intermediate.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of 2-bromo-5-butoxypyridine with morpholine as a representative secondary amine. The protocol is designed to be a robust starting point for further optimization.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier |
| 2-Bromo-5-butoxypyridine | C₉H₁₂BrNO | 230.10 | 1.0 | 1.0 | Commercially Available |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 1.2 | Commercially Available |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 0.01 (1 mol% Pd) | Commercially Available |
| XPhos | C₃₉H₅₃P | 560.81 | 0.03 | 0.03 (3 mol%) | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 | Commercially Available |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | - | Commercially Available |
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol% Pd), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 16.8 mg, 0.03 mmol, 3 mol%), and sodium tert-butoxide (134.5 mg, 1.4 mmol, 1.4 equiv.).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 2-bromo-5-butoxypyridine (230.1 mg, 1.0 mmol, 1.0 equiv.) and morpholine (104.5 µL, 1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
-
Reaction:
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[4]
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(5-butoxypyridin-2-yl)morpholine.
-
Process Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. For a substrate like 2-bromo-5-butoxypyridine, optimization is key to overcoming the challenges posed by the electron-rich nature of the pyridine ring.
Screening of Reaction Parameters
| Parameter | Variation | Rationale and Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Precatalysts | Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ. Buchwald's G3 and G4 precatalysts are often more active and reliable, especially for challenging substrates, as they readily form the active monoligated Pd(0) species. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | For electron-rich heteroaryl halides, bulky, electron-rich biarylphosphine ligands are generally preferred. XPhos is a good starting point. SPhos and RuPhos can also be effective. For primary amines, BrettPhos may offer improved performance. |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic alkoxide bases like NaOtBu are typically the most effective.[5] For substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be used, though this may necessitate higher reaction temperatures or longer reaction times. |
| Solvent | Toluene, Dioxane, THF | Toluene is a common and effective solvent. Dioxane and THF are also frequently used. The choice of solvent can influence the solubility of the base and the stability of the catalyst. |
Common Pitfalls and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Insufficiently inert atmosphere | - Use a fresh palladium source and ligand.- Screen a panel of ligands and bases (see table above).- Ensure all reagents and solvents are anhydrous and that the reaction is performed under a rigorously inert atmosphere. |
| Hydrodehalogenation | - High reaction temperature- Inappropriate ligand or base | - Lower the reaction temperature.- Screen different ligands; some are less prone to promoting this side reaction.- Consider a less sterically hindered or weaker base. |
| Formation of Side Products | - Reaction with other functional groups- Catalyst decomposition | - Protect sensitive functional groups if necessary.- Ensure the reaction temperature is not excessively high.- Use a more stable precatalyst. |
Characterization of the Final Product
The identity and purity of the synthesized N-substituted 5-butoxypyridin-2-amine should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and assess its purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-aryl and N-heteroaryl amines. For challenging substrates such as 2-bromo-5-butoxypyridine, a systematic approach to reaction optimization, guided by a sound mechanistic understanding, is crucial for success. The protocols and insights provided in this application note serve as a comprehensive resource for researchers in drug discovery and development to effectively utilize this powerful synthetic tool.
References
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? [Online forum post]. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Stephan, D. W. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Request PDF. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? [Online forum post]. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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PubMed. (n.d.). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
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PubMed Central. (n.d.). C-H Bond Functionalizations with Palladium(II): Intramolecular Oxidative Annulations of Arenes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Palladium-Catalyzed Oxidative Amination of Activated Olefins with N-Alkyl Anilines for Synthesis of Tertiary (E)-Enamines. Retrieved from [Link]
-
Semantic Scholar. (2014, November 18). Palladium-catalyzed oxidative amination of activated olefins with N-alkyl anilines for synthesis of tertiary (E)-enamines. RSC Advances. Retrieved from [Link]
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Application Notes and Protocols for Sonogashira Coupling with 2-bromo-5-butoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sonogashira Coupling in Heterocyclic Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its efficiency and reliability in forging carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is conducted under relatively mild conditions, demonstrating a broad tolerance for a diverse array of functional groups.[1] Its application is particularly impactful in the synthesis of complex molecules within the pharmaceutical, natural product, and materials science sectors.[2]
The pyridine nucleus is a privileged scaffold in medicinal chemistry, and the introduction of an alkynyl moiety via the Sonogashira coupling provides a versatile handle for further molecular elaborations, making it a frequently employed strategy in drug discovery programs.[3] This guide provides a detailed examination of the Sonogashira coupling as applied to 2-bromo-5-butoxypyridine, a substrate of interest for generating novel substituted pyridines. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive, field-tested protocol, and address common challenges to ensure successful implementation.
Mechanistic Insights: A Tale of Two Catalytic Cycles
The Sonogashira coupling elegantly orchestrates the activities of two distinct catalytic cycles: a palladium cycle and a copper cycle, which work in concert to achieve the desired cross-coupling.[4] Understanding these cycles is paramount for rational optimization and troubleshooting.
The Palladium Cycle: The Architect of the C-C Bond
The palladium catalyst is the primary architect of the new carbon-carbon bond. The cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the carbon-bromine bond of 2-bromo-5-butoxypyridine. This forms a square planar Pd(II) intermediate.[4]
-
Transmetalation: A copper acetylide, formed in the concurrent copper cycle, transfers its alkynyl group to the palladium center. This is often the rate-determining step of the overall process.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final product, the 2-alkynyl-5-butoxypyridine, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4]
The Copper Cycle: Activating the Alkyne
The copper co-catalyst plays a crucial role in activating the terminal alkyne for the transmetalation step.[2]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation: In the presence of an amine base, the acidic proton of the alkyne is removed to form a copper acetylide intermediate. This species is then poised to participate in the transmetalation step of the palladium cycle.[2]
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of 2-bromo-5-butoxypyridine
This protocol provides a robust starting point for the Sonogashira coupling of 2-bromo-5-butoxypyridine with a generic terminal alkyne. Optimization of reaction parameters may be necessary for specific substrates.
Reagents and Materials
| Reagent/Material | Role | Typical Loading/Amount | Key Properties & Handling Precautions |
| 2-bromo-5-butoxypyridine | Aryl Halide | 1.0 equivalent | Irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).[5][6] |
| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 equivalents | Varies by alkyne. Some may be volatile. Handle with care. |
| PdCl₂(PPh₃)₂ | Palladium Precatalyst | 1-5 mol% | Air-stable, but should be stored in a desiccator. |
| Copper(I) Iodide (CuI) | Co-catalyst | 2-10 mol% | Light-sensitive. Use a fresh bottle or a recently purchased batch for best results. |
| Triethylamine (Et₃N) | Base & Solvent | 2-3 equivalents (or as solvent) | Corrosive and flammable. Use in a well-ventilated fume hood. Ensure it is anhydrous. |
| Anhydrous Solvent (e.g., THF, DMF) | Solvent | Sufficient for 0.1-0.5 M concentration | Must be anhydrous and degassed to prevent catalyst deactivation and side reactions.[1] |
| Inert Gas (Argon or Nitrogen) | Atmosphere | N/A | Essential for preventing the oxidation of the Pd(0) catalyst and the homocoupling of the alkyne. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-butoxypyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2 mol%), and copper(I) iodide (e.g., 4 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
-
Addition of Solvent and Base:
-
Add anhydrous and degassed solvent (e.g., THF or DMF) via syringe to achieve the desired concentration (e.g., 0.2 M).
-
Add anhydrous triethylamine (2.0 eq.) via syringe.
-
-
Addition of the Terminal Alkyne:
-
Add the terminal alkyne (1.2 eq.) dropwise to the stirred reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). The optimal temperature may vary depending on the reactivity of the alkyne.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-5-butoxypyridine.
-
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents | - Use fresh, high-quality catalysts and reagents.- Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.- Increase reaction temperature or time. |
| Glaser Homocoupling | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction.- Consider a copper-free protocol or reduce the amount of copper(I) iodide.- Slow addition of the alkyne can sometimes mitigate this side reaction. |
| Formation of Palladium Black | - Catalyst decomposition | - Ensure the use of high-purity, anhydrous solvents.- The choice of ligand can influence catalyst stability. |
| Hydrodehalogenation | - Side reaction leading to loss of starting material | - This can be substrate-dependent. Screening different bases or catalyst systems may be beneficial. |
Safety Precautions
-
General Handling: All manipulations should be performed in a well-ventilated fume hood.[5][6]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7]
-
Reagent-Specific Hazards:
-
2-bromo-5-butoxypyridine: May cause skin and eye irritation.[5][6]
-
Palladium Catalysts: Can be toxic if inhaled or ingested.
-
Copper(I) Iodide: Handle in a glovebox or under an inert atmosphere to prevent oxidation.
-
Triethylamine: Flammable and corrosive.
-
Solvents (THF, DMF): Flammable and/or irritants.
-
-
Reaction Conditions: Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.
References
-
Wikipedia. Sonogashira coupling. [Online]. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. [Online PDF].
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Online]. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Online]. Available at: [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Online]. Available at: [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Su, M., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(7), 12745-12766. [Online]. Available at: [Link]
- Fisher Scientific. (2023).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone. [Online PDF].
-
Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Online]. Available at: [Link]
- Jubilant Ingrevia Limited. (2021).
- Sigma-Aldrich. (2024).
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- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Application Notes & Protocols: Optimizing Heck Reaction Conditions for the Synthesis of Substituted Pyridines from 2-bromo-5-butoxypyridine
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of the Heck reaction using 2-bromo-5-butoxypyridine. Substituted pyridines are prevalent motifs in pharmaceuticals and agrochemicals, making robust synthetic routes to these scaffolds highly valuable. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its success, and provide detailed, field-proven protocols for its application.
Introduction: The Strategic Importance of the Heck Reaction
The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, has revolutionized the synthesis of complex organic molecules.[2][3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] The reaction's power lies in its ability to forge C-C bonds with high functional group tolerance and, typically, excellent stereoselectivity for the trans isomer.[2]
For drug development professionals, the pyridine core is a privileged scaffold. Its presence in numerous blockbuster drugs highlights the need for efficient methods to create diverse analogues. The Heck reaction provides a direct and modular route to vinyl-substituted pyridines, which are versatile intermediates for further functionalization. This guide focuses on 2-bromo-5-butoxypyridine, a common building block, to illustrate the key principles for successful Heck couplings with heteroaryl halides.
Core Principles: A Mechanistic Approach to Reaction Optimization
A successful Heck reaction is a finely tuned interplay of catalyst, ligand, base, solvent, and temperature. Understanding the role of each component is paramount for optimizing the reaction for a specific substrate like 2-bromo-5-butoxypyridine. The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][5]
The Substrate: 2-bromo-5-butoxypyridine
As an aryl bromide, 2-bromo-5-butoxypyridine is a suitable substrate for the Heck reaction. Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides.[6] The electron-donating nature of the butoxy group can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to electron-deficient aryl bromides. However, modern catalyst systems readily overcome this challenge.[6]
The Olefin Partner
The choice of alkene is critical. Electron-withdrawing groups on the olefin, such as in acrylates, styrenes, and acrylonitriles, generally accelerate the reaction and are considered "activated" alkenes.[1][6] This is because they enhance the rate of the migratory insertion step. For this guide, we will focus on coupling with n-butyl acrylate as a representative example.
The Palladium Catalyst System
-
Palladium(II) Acetate (Pd(OAc)₂): A widely used, versatile, and relatively inexpensive pre-catalyst.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A common Pd(0) pre-catalyst that comes pre-ligated.[1]
The Ligand: Stabilizer and Performance Modulator
For less reactive aryl bromides, ligands are essential. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity and selectivity.[7]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a classic, robust ligand.[1] For more challenging couplings, bulkier, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) can significantly improve reaction rates and yields, even at lower temperatures.
-
Bidentate Phosphines: Ligands like BINAP can be employed, particularly in asymmetric Heck reactions, as they bind tightly to the metal center.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for Heck reactions, often forming highly stable and active catalysts capable of coupling even unreactive aryl chlorides.[2][3]
The choice of ligand dictates the dominant mechanistic pathway. Monodentate phosphines typically favor a "neutral pathway," while bidentate phosphines with weakly coordinating counter-ions (like triflates) can operate via a "cationic pathway," which can be crucial for controlling regioselectivity and enantioselectivity.[8]
The Base: A Non-Negotiable Component
A base is required to neutralize the hydrogen halide (HBr in this case) that is generated during the catalytic cycle.[10] This step is crucial for regenerating the Pd(0) catalyst and allowing the cycle to continue.[8]
-
Organic Bases: Tertiary amines like triethylamine (NEt₃ or TEA) are common. They form a solid ammonium salt that can often be easily filtered.[1]
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or acetates (NaOAc) are also widely used and can be effective, particularly in polar solvents.[1][3][11] The choice of base can influence the reaction rate and should be optimized.
Solvent Selection
Polar aprotic solvents are generally the best choice for Heck reactions as they can dissolve the various components, including the polar salts formed during the reaction.[3]
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
N,N-Dimethylacetamide (DMAc)
-
1,4-Dioxane
The reaction is not typically sensitive to trace amounts of water, but anhydrous solvents are recommended for optimal reproducibility.[12]
The Catalytic Cycle of the Heck Reaction
The mechanism of the Heck reaction is a well-established catalytic cycle. Understanding these steps provides the logical framework for troubleshooting and optimization.
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
The cycle begins with the oxidative addition of 2-bromo-5-butoxypyridine to the active Pd(0) catalyst.[5] The resulting Pd(II) complex then coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[5] A subsequent β-hydride elimination step forms the desired vinylated pyridine product and a palladium-hydride species.[5] Finally, a base promotes the reductive elimination of HBr, regenerating the Pd(0) catalyst for the next cycle.[8]
Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and phosphine ligands can be toxic.
Protocol 1: General Procedure for Heck Reaction of 2-bromo-5-butoxypyridine with n-Butyl Acrylate
This protocol provides a robust starting point for optimization.
Reagents & Materials
| Component | M.W. | Amount (mmol) | Equivalents | Mass / Volume |
| 2-bromo-5-butoxypyridine | 230.11 | 1.0 | 1.0 | 230 mg |
| n-Butyl acrylate | 128.17 | 1.5 | 1.5 | 192 mg (0.21 mL) |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 0.04 | 10.5 mg |
| Triethylamine (NEt₃) | 101.19 | 2.0 | 2.0 | 202 mg (0.28 mL) |
| Anhydrous DMF | - | - | - | 5.0 mL |
Step-by-Step Methodology
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5.0 mL) via syringe. Stir the mixture for 5 minutes until the catalyst and ligand dissolve, which may result in a color change.
-
Add Substrates & Base: Sequentially add 2-bromo-5-butoxypyridine (230 mg, 1.0 mmol), n-butyl acrylate (0.21 mL, 1.5 mmol), and triethylamine (0.28 mL, 2.0 mmol) via syringe.
-
Reaction: Immerse the flask in a pre-heated oil bath at 80-100 °C.[13]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS until the starting material (2-bromo-5-butoxypyridine) is consumed. This typically takes 4-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate or diethyl ether (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) to remove DMF and the triethylammonium bromide salt.[13] Then, wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, (E)-butyl 3-(5-butoxypyridin-2-yl)acrylate.
Data Summary and Comparison
The conditions for Heck reactions can be varied significantly. The following table summarizes typical conditions for aryl bromides, providing a basis for further optimization.
Table 1: Summary of Typical Heck Reaction Conditions for Aryl Bromides
| Parameter | Condition 1 (Classical) | Condition 2 (NHC Ligand) | Condition 3 (Aqueous) | Rationale & Reference |
| Pd Source | Pd(OAc)₂ (1-2 mol%) | Pd(OAc)₂ (1 mol%) | Pd(OAc)₂ (1 mol%) | Pd(OAc)₂ is a common, air-stable pre-catalyst.[1] |
| Ligand | PPh₃ (2-4 mol%) | NHC-salt (2 mol%) | Water-soluble phosphine | Ligands are crucial for stabilizing the catalyst and promoting the reaction of aryl bromides.[3][8] |
| Base | NEt₃ (2.0 eq.) | K₂CO₃ (2.0 eq.) | K₂CO₃ (2.0 eq.) | Choice of base can be organic or inorganic; often depends on solvent and temperature.[1][3] |
| Solvent | DMF or MeCN | Dioxane or DMAc | DMF/H₂O (1:1) | Polar aprotic solvents are standard. Aqueous conditions are possible with appropriate ligands.[3] |
| Temperature | 80 - 120 °C | 80 - 120 °C | 80 °C | Higher temperatures are often needed for aryl bromides, but modern catalysts can lower this requirement.[3][6] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; low reaction temperature; poor substrate reactivity. | Ensure an inert atmosphere was maintained. Increase temperature. Switch to a more active ligand system (e.g., a bulky phosphine like P(t-Bu)₃ or an NHC ligand).[6] |
| Formation of Palladium Black | Catalyst decomposition. | Increase ligand-to-palladium ratio. Ensure the solvent is sufficiently deoxygenated.[7] |
| Alkene Isomerization | Slow reductive elimination from the product-Pd complex. | The addition of certain bases or salts can sometimes suppress this side reaction by accelerating the final step of the catalytic cycle.[8] |
| Formation of Double-Arylated Alkene | Side reaction, more common with certain substrates. | Use a larger excess of the alkene. Adjust reaction time and temperature. |
Conclusion
The Heck reaction is a powerful and versatile tool for the synthesis of vinyl-substituted pyridines from precursors like 2-bromo-5-butoxypyridine. A logical, mechanism-driven approach to selecting the catalyst, ligand, base, and solvent is crucial for success. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and optimize Heck couplings, accelerating the discovery and development of novel chemical entities.
References
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). National Institutes of Health.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). National Institutes of Health.
- Heck reaction. (n.d.). Wikipedia.
- Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson.
- Heck Reaction: easy Mechanism, applications. (2022). Chemistry Notes.
- Application Notes and Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene. (2025). Benchchem.
- Chemistry Heck Reaction. (n.d.). sathee jee.
- Heck Coupling. (n.d.). NROChemistry.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Heck Reaction Mechanism. (n.d.). BYJU'S.
- The Intramolecular Heck Reaction. (2004). Macmillan Group.
- Heck Reaction—State of the Art. (n.d.). MDPI.
- Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace.
Sources
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- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. mdpi.com [mdpi.com]
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- 9. scispace.com [scispace.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. Heck Coupling | NROChemistry [nrochemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Versatility of 2-Bromo-5-butoxypyridine: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold stands as a "privileged" structure, a core component in a multitude of approved therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive framework for designing molecules that can effectively interact with biological targets. Among the vast array of functionalized pyridines, 2-bromo-5-butoxypyridine has emerged as a particularly valuable building block. The strategic placement of a reactive bromine atom at the 2-position and an electron-donating butoxy group at the 5-position provides medicinal chemists with a versatile handle for molecular elaboration, enabling the synthesis of diverse compound libraries with the potential for high therapeutic efficacy.
The bromine atom at the 2-position is primed for participation in a variety of powerful palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern synthetic organic chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] The butoxy group at the 5-position, meanwhile, can influence the molecule's overall lipophilicity and solubility, key determinants of its pharmacokinetic profile. Furthermore, this group can engage in specific hydrophobic interactions within the binding pockets of target proteins, enhancing potency and selectivity. This guide provides detailed application notes and protocols for the use of 2-bromo-5-butoxypyridine in the synthesis of key structural motifs relevant to drug discovery, with a focus on kinase inhibitors.[1][3]
Key Applications in Medicinal Chemistry: Building Biologically Active Scaffolds
The primary utility of 2-bromo-5-butoxypyridine in medicinal chemistry lies in its ability to serve as a scaffold for the synthesis of 2,5-disubstituted pyridines. These motifs are prevalent in a wide range of biologically active molecules, including inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[1][4]
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[5] In the context of 2-bromo-5-butoxypyridine, this reaction allows for the introduction of a diverse array of aryl and heteroaryl groups at the 2-position, leading to the formation of 5-butoxy-2-arylpyridines. This transformation is of high interest as the biaryl pyridine core is a key feature in many kinase inhibitors.
Diagram 1: General Scheme of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds for Novel Aminopyridines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines from aryl halides.[2][6] When applied to 2-bromo-5-butoxypyridine, this reaction facilitates the introduction of primary and secondary amines at the 2-position, yielding 2-amino-5-butoxypyridine derivatives. These structures are crucial intermediates in the synthesis of numerous pharmacologically active compounds, where the amino group can act as a key hydrogen bond donor or a point for further functionalization.[1]
Diagram 2: General Scheme of the Buchwald-Hartwig Amination
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols are provided as a general guide for the Suzuki-Miyaura and Buchwald-Hartwig reactions using 2-bromo-5-butoxypyridine. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-butoxypyridine with 4-Methoxyphenylboronic Acid
Objective: To synthesize 5-butoxy-2-(4-methoxyphenyl)pyridine, a common scaffold in medicinal chemistry.
Materials:
-
2-Bromo-5-butoxypyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-butoxypyridine (1.0 mmol, 230 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.04 mmol, 10.5 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-butoxy-2-(4-methoxyphenyl)pyridine.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 85 | 12 | 75-85 |
*Yields are representative and may vary depending on the specific reaction conditions and scale.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-butoxypyridine with Aniline
Objective: To synthesize N-phenyl-5-butoxypyridin-2-amine, a key intermediate for various therapeutic agents.
Materials:
-
2-Bromo-5-butoxypyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk tube or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Reagent Addition: Add 2-bromo-5-butoxypyridine (1.0 mmol, 230 mg) and anhydrous, degassed toluene (5 mL).
-
Amine Addition: Add aniline (1.2 mmol, 112 mg, 0.11 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-phenyl-5-butoxypyridin-2-amine.
| Entry | Amine | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 16 | 70-80 |
*Yields are representative and may vary depending on the specific reaction conditions and scale.
Conclusion
2-Bromo-5-butoxypyridine is a highly valuable and versatile building block for medicinal chemistry research. Its ability to readily undergo key cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of diverse molecular scaffolds. These scaffolds are crucial for the development of novel therapeutics, particularly inhibitors of important signaling pathways implicated in a range of diseases. The protocols and application notes provided herein offer a solid foundation for researchers to leverage the synthetic potential of 2-bromo-5-butoxypyridine in their drug discovery endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
- BenchChem. (2025). The Pivotal Role of 2-Amino-5-bromopyridine in Kinase Inhibitor Synthesis: A Technical Guide to Mechanisms of.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- Request PDF. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
- Google Patents. (n.d.). Preparation method of 2-bromo-5-aldehyde pyridine.
-
ResearchGate. (2025). (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][2][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube.
- ResearchGate. (2025). Mn(II) assisted synthesis of N-phenyl-5-(pyridin-3-yl)
- PubMed. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link].
-
PrepChem.com. (n.d.). Synthesis of 13B: 5-Octyl-2-(4'-methoxyphenyl)-pyridine. Retrieved January 19, 2026, from [Link].
- National Institutes of Health. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
- Google Patents. (n.d.). Preparation method of 2-cyano-5-bromopyridine.
- Google Patents. (n.d.). Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- MDPI. (2022).
- National Institutes of Health. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl).
- ResearchGate. (2025). (PDF) New and Efficient Synthesis of N-(4-Substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines.
-
PubChem. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine. Retrieved January 19, 2026, from [Link].
- Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
- MDPI. (2021). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
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- Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
- National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. analysis of N-(4-methoxyphenyl)picolinamide*.
Sources
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Bromo-5-butoxypyridine
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-bromo-5-butoxypyridine as a versatile starting material for the synthesis of diverse heterocyclic scaffolds. We delve into the core palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—and subsequent cyclization strategies to construct novel molecular architectures. This guide emphasizes the mechanistic rationale behind protocol design, offering field-proven insights and detailed, step-by-step experimental procedures.
Introduction: The Strategic Value of the 2-Bromo-5-alkoxypyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and biologically active natural products. Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties make it a cornerstone of drug design. The starting material, 2-bromo-5-butoxypyridine, offers two distinct points for synthetic diversification: the bromine atom at the 2-position and the butoxy group at the 5-position.
The bromine atom serves as an exceptionally versatile handle for modern synthetic chemistry, primarily through palladium-catalyzed cross-coupling reactions that enable the formation of new carbon-carbon and carbon-nitrogen bonds.[1] The electron-donating butoxy group at the 5-position modulates the electronic properties of the pyridine ring, influencing the reactivity at the C2 position and providing a site for potential metabolic interactions or further functionalization. While much literature focuses on the methoxy analogue, the synthetic principles are directly transferable to the butoxy derivative, with the bulkier butoxy group potentially offering advantages in terms of metabolic stability or lipophilicity.[1] This guide will focus on leveraging the C2-bromo position to build molecular complexity.
Core Synthetic Strategies: A Palladium-Catalyzed Approach
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild conditions and broad functional group tolerance.[2][3][4] For 2-bromo-5-butoxypyridine, three key transformations form the foundation for accessing a wide range of derivatives.
Figure 1: Synthetic workflow from 2-bromo-5-butoxypyridine.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester.[3][4] It is one of the most reliable methods for constructing biaryl and vinyl-aryl structures.
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Br bond of 2-bromo-5-butoxypyridine, forming a Pd(II) intermediate; (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center, displacing the halide; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the active Pd(0) catalyst.[4] The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[3]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-butoxypyridine (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, PPh₃, 1–10 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (typically 4:1 to 10:1 v/v) is common.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-5-butoxypyridine.
| Parameter | Typical Conditions | Rationale / Notes |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Using Pd(OAc)₂ with a ligand allows for catalyst generation in situ and ligand tuning.[5][6] |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands (like SPhos) can improve reaction rates and yields, especially for challenging substrates.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction. K₃PO₄ is often effective for a wide range of substrates.[6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate complex.[7] |
| Temperature | 80–110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9] This reaction is exceptionally powerful as the resulting alkynylpyridine products are versatile intermediates for subsequent transformations, including cyclizations to form fused heterocyclic systems.[10]
Mechanistic Insight: The standard Sonogashira reaction employs a dual-catalyst system. A palladium catalyst performs a cycle similar to the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and advancing the palladium cycle.[11] The amine base is essential for deprotonating the alkyne and acting as a ligand and solvent.[8]
Figure 3: Dual catalytic cycles in the Sonogashira coupling.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-5-butoxypyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1–10 mol%).
-
Solvent and Reagent Addition: Add a degassed amine solvent (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1–1.5 equiv) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40–80 °C). The formation of an ammonium salt precipitate is often observed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing with ethyl acetate or dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the 2-alkynyl-5-butoxypyridine.
| Parameter | Typical Conditions | Rationale / Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂/PPh₃ | These are common and effective palladium sources. The active Pd(0) species is generated in situ. |
| Cu Co-catalyst | CuI | Copper(I) iodide is the most common co-catalyst, crucial for activating the alkyne.[9] Copper-free protocols exist but may require different ligands or conditions.[12] |
| Base/Solvent | Et₃N, DIPEA | The amine acts as both a base to deprotonate the alkyne and as the reaction solvent.[8] |
| Temperature | 25–80 °C | The reaction is often facile at or near room temperature, a significant advantage of this method. |
| Atmosphere | Inert (Ar, N₂) | Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst.[12] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds by coupling an aryl halide with an amine.[2][13] This reaction has largely replaced harsher classical methods (e.g., nucleophilic aromatic substitution) and provides access to a vast range of functionalized anilines and heteroaryl amines.
Mechanistic Insight: The catalytic cycle is similar to other cross-couplings, involving oxidative addition of Pd(0) to the C-Br bond.[14][15] The key subsequent step is the coordination of the amine to the Pd(II) center, followed by deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[16] The choice of ligand is absolutely critical in this reaction; bulky, electron-rich phosphine ligands are required to promote the reductive elimination step, which is often rate-limiting.[2][13]
Figure 4: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–4 mol%), the specialized phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 2–8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LHMDS, 1.2–2.0 equiv) to a flame-dried Schlenk tube.
-
Reactant Addition: Add 2-bromo-5-butoxypyridine (1.0 equiv) and the primary or secondary amine (1.1–1.5 equiv).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring to the target temperature (typically 80–120 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography or crystallization.
| Parameter | Typical Conditions | Rationale / Notes |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, air-stable Pd(0) and Pd(II) precatalysts.[15] |
| Ligand | BINAP, Xantphos, RuPhos | The ligand is the most critical parameter. Bulky, electron-rich "Buchwald ligands" are designed to facilitate the key reductive elimination step.[2][13] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong, sterically hindered base is required to deprotonate the amine-palladium complex without competing as a nucleophile.[15][16] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle. |
| Atmosphere | Inert (Ar, N₂) | Strictly required to protect the sensitive Pd(0) catalyst and prevent ligand oxidation. |
Downstream Transformations: Building Fused Heterocycles
The true power of 2-bromo-5-butoxypyridine as a building block is realized when the primary cross-coupling products are used in subsequent cyclization reactions to generate novel, complex heterocyclic systems. A prime example is the synthesis of substituted indolizines.[17][18]
Application Example: Synthesis of a 7-Butoxyindolizine Derivative
A 2-alkynyl-5-butoxypyridine, synthesized via the Sonogashira coupling (Protocol 2), can undergo an intramolecular cyclization to form the indolizine core.[19] This can be achieved through various methods, including transition-metal-catalyzed cycloisomerization (e.g., with Au, Cu, or Pd catalysts) or thermal annulation.[18][20]
Proposed Synthetic Route:
-
Step 1: Sonogashira Coupling. React 2-bromo-5-butoxypyridine with a terminal alkyne (e.g., ethyl propiolate) using Protocol 2 to yield ethyl 3-(5-butoxypyridin-2-yl)prop-2-ynoate.
-
Step 2: Intramolecular Cyclization. Treatment of the alkynylpyridine intermediate with a catalyst such as CuI in a suitable solvent can promote a 5-endo-dig cyclization, followed by aromatization, to yield the corresponding 7-butoxyindolizine-1-carboxylate ester.[20] This class of compound is of significant interest in medicinal chemistry.[17][19]
This two-step sequence highlights how a simple starting material can be rapidly elaborated into a complex, fused heterocyclic system with high value for drug discovery programs.
References
- Vertex AI Search. (2024).
- Royal Society of Chemistry. (2022). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.
- Wikipedia. (2023).
- Organic Chemistry Portal. Synthesis of indolizines.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. Suzuki Coupling.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2012).
- CNR-IRIS. (2021).
- Organic-Reaction.com. (2026).
- Wikipedia. (2024). Suzuki reaction.
- ResearchGate. (2025). Research Progress in Synthesis of Indolizine Compounds.
- Organic Chemistry Portal. Sonogashira Coupling.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Journal of Basic and Clinical Pharmacy. (2012). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
- Myers, A. (2011). The Suzuki Reaction. Chem 115.
- Common Organic Chemistry.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2017). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....
- Wikipedia. (2024). Sonogashira coupling.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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Application Note: A Protocol for the Regioselective Lithiation of 2-Bromo-5-Butoxypyridine
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient and regioselective methods for the functionalization of the pyridine ring is therefore of paramount importance. Among the various strategies, the generation of pyridyllithium intermediates via lithium-halogen exchange is a powerful and widely used technique.[2] These intermediates are potent nucleophiles that can react with a broad range of electrophiles, enabling the introduction of diverse functional groups onto the pyridine ring.[3][4]
This application note provides a detailed, field-proven protocol for the lithiation of 2-bromo-5-butoxypyridine to generate the corresponding 2-lithio-5-butoxypyridine intermediate. This process leverages a lithium-halogen exchange reaction, a robust method for creating organolithium species from aryl halides.[2] We will delve into the mechanistic underpinnings, critical safety procedures for handling pyrophoric reagents, a step-by-step experimental workflow, and methods for subsequent electrophilic trapping.
Reaction Mechanism: Lithium-Halogen Exchange
The lithiation of 2-bromo-5-butoxypyridine proceeds via a lithium-halogen exchange mechanism. This reaction is significantly faster than the competing directed ortho-metalation (deprotonation of a C-H bond), especially at low temperatures.
The process can be summarized as follows:
-
Complexation : The organolithium reagent, typically n-butyllithium (n-BuLi), approaches the 2-bromo-5-butoxypyridine molecule. n-BuLi exists as aggregates (tetramers or hexamers) in solution, and the reaction occurs from this clustered state.[5]
-
Nucleophilic Attack : The butyl group of n-BuLi acts as a nucleophile, attacking the electrophilic bromine atom on the pyridine ring.
-
Exchange : A four-centered transition state is proposed, leading to the exchange of the bromine atom with the lithium atom. This step is generally irreversible when using n-BuLi.[6]
-
Formation of Intermediate : The reaction yields the desired 2-lithio-5-butoxypyridine and 1-bromobutane as a byproduct. The resulting pyridyllithium is a highly reactive intermediate that must be generated in situ at low temperatures and used immediately.[2]
The alkoxy group at the 5-position serves to electronically modify the ring but does not typically interfere with the lithium-halogen exchange at the 2-position, which is the kinetically favored process for 2-halopyridines.[7]
Critical Safety Considerations: Handling Pyrophoric Reagents
WARNING: n-Butyllithium is a pyrophoric reagent that ignites spontaneously upon contact with air.[8][9] It also reacts violently with water and protic solvents.[10][11] All operations involving n-BuLi must be performed by trained personnel under a strictly inert atmosphere (Nitrogen or Argon) using appropriate Personal Protective Equipment (PPE).
Mandatory PPE:
Emergency Preparedness:
-
Never work alone. Ensure a colleague is aware of the procedure being performed.[8]
-
Keep a Class D dry powder fire extinguisher (for combustible metals) or a large container of dry sand readily accessible. DO NOT USE WATER OR CO₂ EXTINGUISHERS on an organolithium fire.[12]
-
Know the location of the safety shower and eyewash station.[13]
-
Have a plan for quenching residual reagent and cleaning glassware.[14][15]
Reagent Handling:
-
n-BuLi is typically supplied as a solution in hexanes. Inspect the bottle before use; if a precipitate has formed or the solution is significantly discolored, the reagent may have degraded. The concentration of commercial n-BuLi solutions can vary over time and should be titrated periodically.
-
Use only oven-dried or flame-dried glassware that has been cooled under an inert atmosphere.[14]
-
Transfer n-BuLi using a clean, dry syringe or a cannula technique.[15]
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2-Bromo-5-butoxypyridine | Schlenk flasks or round-bottom flasks with septa |
| n-Butyllithium (e.g., 2.5 M in hexanes) | Schlenk line or inert atmosphere glovebox |
| Anhydrous Tetrahydrofuran (THF) | Magnetic stirrer and stir bars |
| Electrophile of choice (e.g., DMF, benzaldehyde) | Syringes and needles |
| Saturated aqueous ammonium chloride (NH₄Cl) | Low-temperature cooling bath (e.g., dry ice/acetone) |
| Diethyl ether or Ethyl acetate (for extraction) | Separatory funnel |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Deuterated solvent for NMR analysis (e.g., CDCl₃) | Standard laboratory glassware |
Detailed Experimental Protocol
This protocol describes the generation of 2-lithio-5-butoxypyridine and its subsequent trapping with an electrophile (using N,N-dimethylformamide, DMF, as an example to form the corresponding aldehyde).
Step 1: Reaction Setup and Inerting
-
Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a nitrogen/argon inlet adapter on the other.
-
Flame-dry the entire apparatus under vacuum (or oven-dry at >120 °C overnight) and allow it to cool to room temperature under a positive pressure of inert gas.[14]
-
Maintain a gentle, positive flow of inert gas throughout the entire procedure.
Step 2: Reagent Preparation
-
In the inerted flask, dissolve 2-bromo-5-butoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to make an approximately 0.2 M solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
Step 3: Lithiation (Lithium-Halogen Exchange)
-
Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution via syringe over 10-15 minutes.
-
Causality Note: A slight excess of n-BuLi ensures complete consumption of the starting material. The slow, dropwise addition at -78 °C is crucial to control the exothermic reaction and prevent side reactions, such as addition to the pyridine ring or decomposition of the lithiated intermediate.[16]
-
Upon addition, the solution may change color (often to a yellow, orange, or dark red), indicating the formation of the organolithium species.
-
Stir the reaction mixture at -78 °C for 30-60 minutes. The optimal time may vary and can be determined through reaction monitoring in preliminary experiments.
Step 4: Electrophilic Quench
-
While the lithiation mixture is stirring, prepare a solution of the chosen electrophile (e.g., N,N-dimethylformamide, 1.2 eq) in a small amount of anhydrous THF in a separate, dry flask under inert gas.
-
Slowly add the electrophile solution dropwise to the cold (-78 °C) solution of 2-lithio-5-butoxypyridine.[17][18]
-
Causality Note: Keeping the temperature at -78 °C during the addition of the electrophile prevents undesired side reactions and ensures the stability of the lithiated intermediate until it is quenched.[19] An excess of the electrophile drives the reaction to completion.
-
After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours.
Step 5: Workup and Isolation
-
While the flask is still in the cold bath, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Safety Note: The quenching process can be exothermic. Add the quenching agent slowly to control the temperature rise and prevent uncontrolled release of flammable gases (butane).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by standard methods such as column chromatography on silica gel.
Data Summary Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Volume / Mass |
| 2-Bromo-5-butoxypyridine | 216.09 | 1.0 | 5.0 | 1.08 g |
| Anhydrous THF | 72.11 | - | - | 25 mL |
| n-Butyllithium (2.5 M) | 64.06 | 1.05 | 5.25 | 2.1 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.2 | 6.0 | 0.46 mL (439 mg) |
Note: The amounts are for a representative 5.0 mmol scale reaction.
Experimental Workflow Visualization
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-butoxypyridine
Introduction: The Versatility of the 5-Butoxypyridine Scaffold
The substituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5] 2-Bromo-5-butoxypyridine, in particular, serves as a highly versatile and valuable building block. The butoxy group at the 5-position imparts desirable lipophilicity, which can be crucial for modulating the pharmacokinetic properties of drug candidates, while the bromo substituent at the 2-position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions.[6]
These reactions are indispensable tools in synthetic organic chemistry, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions.[7][8][9] This guide provides an in-depth exploration of the key palladium-catalyzed transformations of 2-bromo-5-butoxypyridine, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers in drug discovery and process development to make informed experimental choices.
Fundamentals of the Palladium Cross-Coupling Catalytic Cycle
At the heart of these transformations lies a common, elegant catalytic cycle.[8][10] Understanding this cycle is paramount to troubleshooting and optimizing reactions. The process is generally understood to involve three fundamental steps: Oxidative Addition, Transmetalation (for reactions like Suzuki, Stille, etc.) or a related step, and Reductive Elimination.[7][11] The active catalyst is a Palladium(0) species, which is often generated in situ from a more stable Palladium(II) precatalyst.[12]
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Critical Role of Ligands
Ligands are not mere spectators; they are crucial for modulating the catalyst's properties.[13] They stabilize the palladium center, enhance its solubility, and critically, influence its reactivity.[13][14]
-
Electron-rich and Sterically Hindered Ligands: Phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphines (e.g., SPhos, XPhos) are electron-donating.[13] This increases the electron density on the palladium(0) center, which in turn lowers the activation energy for the rate-limiting oxidative addition step, especially with less reactive aryl chlorides or bromides.[13][15] Their steric bulk facilitates the final reductive elimination step to release the product and regenerate the active catalyst.[13]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form very stable complexes with palladium, often resulting in highly active and thermally robust catalysts suitable for challenging transformations.
The Multifaceted Function of the Base
The base is another critical component, particularly in reactions like the Suzuki-Miyaura coupling.[16] Its primary role is to activate the organoboron species, making it more nucleophilic and facilitating the transmetalation step.[16][17][18] The choice of base can significantly impact yield and reaction rate.[16][19]
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, often in aqueous mixtures. Cesium carbonate is more soluble in organic solvents and is often employed for more difficult couplings.[16]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is effective in anhydrous conditions, which can be beneficial if the substrate is sensitive to hydrolysis (e.g., protodeboronation of the boronic acid).[15][16]
-
Alkoxides (NaOt-Bu, KOt-Bu): Strong bases required for reactions like the Buchwald-Hartwig amination to deprotonate the amine coupling partner.[12][20]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures due to its mild conditions, excellent functional group tolerance, and the low toxicity of boron-based reagents.[9][17] For 2-bromo-5-butoxypyridine, this reaction opens a direct path to a vast array of 2-aryl-5-butoxypyridine derivatives.
Comparative Reaction Conditions
| Entry | Coupling Partner (Ar-B(OH)₂) | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Typical Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | >90% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 100 | High |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | Excellent |
| 4 | 4-Cyanophenylboronic acid | XPhos Pd G2 (2) | - | K₂CO₃ (3) | 1,4-Dioxane | 110 | High |
Data compiled and adapted from general protocols for similar substrates for illustrative purposes.[16][21][22][23]
Experimental Protocol: Suzuki-Miyaura Coupling
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
2-Bromo-5-butoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed vial
Procedure:
-
To a dry Schlenk flask, add 2-bromo-5-butoxypyridine, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a positive pressure of inert gas (Argon or Nitrogen).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).[21]
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[24] This reaction allows for the coupling of 2-bromo-5-butoxypyridine with a wide range of primary and secondary amines, providing access to valuable 2-amino-5-butoxypyridine derivatives.[20][25] A strong, non-nucleophilic base like sodium tert-butoxide is essential for catalyst turnover.[20]
Experimental Protocol: Buchwald-Hartwig Amination
Figure 3: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
2-Bromo-5-butoxypyridine (1.0 equiv)
-
Amine (e.g., morpholine, piperidine, or aniline derivative) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or XPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Sealed tube or Schlenk flask
Procedure:
-
Caution: Sodium tert-butoxide is highly reactive and hygroscopic. All manipulations should be performed in a glovebox or under a strong counterflow of inert gas.
-
To a dry sealed tube, add sodium tert-butoxide.
-
In a separate flask, dissolve 2-bromo-5-butoxypyridine, the amine, Pd₂(dba)₃, and the phosphine ligand (e.g., BINAP) in anhydrous toluene.
-
Transfer this solution to the sealed tube containing the base.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS (typically 12-24 hours).
-
After completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[26][27] It uniquely employs a dual catalytic system of palladium and a copper(I) salt (typically CuI) in the presence of an amine base, which also often serves as the solvent.[28][29] This reaction provides a direct route to 2-alkynyl-5-butoxypyridines.
Experimental Protocol: Sonogashira Coupling
Figure 4: Experimental workflow for Sonogashira coupling.
Materials:
-
2-Bromo-5-butoxypyridine (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous THF (or DMF) followed by triethylamine. Stir to dissolve.
-
Degas the solution by bubbling argon or nitrogen through it for 15 minutes.
-
Add 2-bromo-5-butoxypyridine, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC (typically 2-8 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the copper salts and triethylammonium bromide.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[30][31][32] It is particularly useful for synthesizing styrenylpyridines from 2-bromo-5-butoxypyridine and various acrylate or styrene derivatives.[30]
Experimental Protocol: Heck Reaction
Figure 5: Experimental workflow for the Heck reaction.
Materials:
-
2-Bromo-5-butoxypyridine (1.0 equiv)
-
Alkene (e.g., ethyl acrylate, styrene) (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
Optional Ligand: Tri(o-tolyl)phosphine (4-10 mol%)
-
Base (e.g., Triethylamine, Et₃N) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or DMF)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add 2-bromo-5-butoxypyridine, the alkene, and the base in the chosen solvent.[30]
-
If a ligand is used, add it at this stage.
-
Add the palladium(II) acetate catalyst. The mixture may turn dark.
-
Fit the flask with a reflux condenser under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (for MeCN, ~82 °C) and stir vigorously.
-
Monitor the reaction for the consumption of the bromide by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with the reaction solvent.[30]
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can then be purified by column chromatography.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- The Role of Phosphine Ligands in Palladium Catalysis. (Vendor Website).
- Role of palladium catalyst in cross-coupling reactions. (Vendor Website).
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- Cross-Coupling Reactions Guide. (Vendor Website).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central (PMC).
- Palladium catalyzed couplings. Chemistry LibreTexts.
- Suzuki reaction. Wikipedia.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize official website.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PubMed Central (PMC).
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Role of a base in Suzuki-Miyaura reaction. ResearchGate.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (Thesis).
- Buchwald–Hartwig amination. Wikipedia.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Heck Coupling. NROChemistry.
- Heck reaction. Wikipedia.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (Educational Resource).
- The Suzuki Reaction. Myers Group, Harvard University.
- The Buchwald-Hartwig Amination Reaction. YouTube.
- Sonogashira Coupling. Organic Chemistry Portal.
- A Simple, Modular Synthesis of Substituted Pyridines. PubMed Central (PMC).
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic Acid. Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Journal Article).
- Heck Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.
- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.
- Advances in Cross-Coupling Reactions. MDPI.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine. Benchchem.
- Sonogashira Coupling. Chemistry LibreTexts.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Heck Reaction. Chemistry LibreTexts.
- Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... ResearchGate.
- Pyridine synthesis. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
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Introduction: The Chemical Versatility of 2-Bromo-5-butoxypyridine
An In-Depth Guide to the Strategic Functionalization of 2-Bromo-5-butoxypyridine
Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of pyridine building blocks, 2-bromo-5-butoxypyridine stands out as a particularly versatile intermediate. Its strategic placement of a reactive bromine atom, an electron-donating butoxy group, and the inherent electronic properties of the pyridine ring offers multiple avenues for selective functionalization. This guide provides an in-depth exploration of the key strategies for modifying this molecule, complete with detailed experimental protocols, mechanistic insights, and expert commentary designed for researchers, scientists, and drug development professionals.
Substituted pyridines are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, owing to their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. 2-Bromo-5-butoxypyridine is an exemplary building block, offering a synthetically tractable platform for creating diverse molecular architectures. The reactivity of this molecule is governed by three primary features:
-
The C2-Bromine Bond: Positioned ortho to the electron-withdrawing pyridine nitrogen, the C-Br bond is highly activated towards oxidative addition by transition metals. This makes it an ideal handle for a wide range of cross-coupling reactions.
-
The Electron-Donating C5-Butoxy Group: This alkoxy group increases the electron density of the pyridine ring, influencing the regioselectivity of electrophilic and metal-catalyzed C-H functionalization reactions. It also serves as a directing group in ortho-metalation chemistry.
-
The Pyridine Ring's C-H Bonds: The remaining C-H bonds at the C3, C4, and C6 positions possess distinct reactivities, enabling selective functionalization through lithiation or direct C-H activation strategies.
This document will systematically detail the primary methods for functionalizing the pyridine core of this valuable intermediate.
Part 1: Cross-Coupling Reactions at the C2-Position
Palladium-catalyzed cross-coupling reactions are the most robust and widely used methods for functionalizing the C2 position of 2-bromo-5-butoxypyridine. These reactions proceed through a common catalytic cycle, illustrated below.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for creating biaryl and vinyl-pyridine structures due to the stability, low toxicity, and commercial availability of boronic acids and their esters.
Expertise & Experience: The choice of palladium catalyst, ligand, and base is critical for achieving high yields. For an electron-rich substrate like 2-bromo-5-butoxypyridine, a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often beneficial. These ligands stabilize the Pd(0) state and accelerate the rate-limiting reductive elimination step. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the organoboron species.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
| Parameter | Value |
| Reactants | 2-Bromo-5-butoxypyridine (1.0 eq), Arylboronic acid (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1 mixture) |
| Temperature | 90-100 °C |
| Time | 4-12 hours |
| Typical Yield | 75-95% |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 2-bromo-5-butoxypyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture in an oil bath to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-butoxypyridine.
Trustworthiness: The protocol's success is validated by complete consumption of the starting material, observable via TLC, and characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, a common motif in pharmaceuticals.[1] This reaction couples an amine with an aryl halide.[2]
Expertise & Experience: This reaction is highly sensitive to the choice of ligand and base. Sterically hindered, electron-rich ligands are essential to facilitate the reductive elimination of the C-N bond.[3] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine or the palladium-amine complex, driving the catalytic cycle forward.[4][5] The reaction must be performed under strictly anhydrous and anaerobic conditions, as oxygen can deactivate the catalyst.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
| Parameter | Value |
| Reactants | 2-Bromo-5-butoxypyridine (1.0 eq), Secondary Amine (1.2 eq) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4.5 mol%) |
| Base | NaOtBu (1.4 eq) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 100-110 °C |
| Time | 6-18 hours |
| Typical Yield | 80-98% |
Step-by-Step Methodology:
-
Inside a glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add the palladium precatalyst Pd₂(dba)₃ (0.02 mmol) and the ligand XPhos (0.045 mmol).
-
Add 2-bromo-5-butoxypyridine (1.0 mmol) and anhydrous toluene (5 mL).
-
Finally, add the secondary amine (1.2 mmol) via syringe.
-
Seal the tube, remove it from the glovebox, and heat in an oil bath at 110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel.
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a direct route to arylalkynes by reacting a terminal alkyne with an aryl halide.[6] This reaction is unique in its typical use of a dual-catalyst system: a palladium complex and a copper(I) salt.[7]
Expertise & Experience: The copper(I) co-catalyst (typically CuI) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[6] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as the base to deprotonate the alkyne and often as the solvent.[6] Copper-free Sonogashira protocols exist but often require higher temperatures or more specialized ligands.
Protocol 3: Copper-Cocatalyzed Sonogashira Coupling
| Parameter | Value |
| Reactants | 2-Bromo-5-butoxypyridine (1.0 eq), Terminal Alkyne (1.2 eq) |
| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) |
| Co-catalyst | CuI (4 mol%) |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Temperature | Room Temperature to 60 °C |
| Time | 2-8 hours |
| Typical Yield | 70-90% |
Step-by-Step Methodology:
-
To a Schlenk flask, add 2-bromo-5-butoxypyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol).
-
Stir the mixture at room temperature or heat gently to 60 °C if the reaction is sluggish.
-
Monitor the reaction by TLC. A common side reaction is the homocoupling of the alkyne (Glasier coupling), which can be minimized by maintaining anaerobic conditions.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Part 2: Functionalization via Lithiation and Borylation
Beyond cross-coupling at the C2-Br site, the other positions on the pyridine ring can be functionalized using organolithium chemistry. This approach allows for the introduction of a wide range of electrophiles.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
Scale-Up Synthesis of 2-Bromo-5-Butoxypyridine Derivatives: An Application Note
Abstract
This comprehensive application note provides a detailed guide for the scale-up synthesis of 2-bromo-5-butoxypyridine derivatives, which are crucial intermediates in the development of novel pharmaceuticals and agrochemicals. The document outlines a robust and scalable synthetic strategy, emphasizing process safety, optimization, and analytical quality control. The protocols described herein are designed to be self-validating, incorporating in-process controls and characterization techniques to ensure reproducibility and high purity of the final products. This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.
Introduction
2-Bromo-5-alkoxypyridine scaffolds are prevalent structural motifs in a wide array of biologically active molecules. The specific derivative, 2-bromo-5-butoxypyridine, serves as a key building block for creating more complex molecular architectures through various cross-coupling reactions.[1] Its utility in palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, makes it a valuable precursor for generating libraries of compounds for drug discovery.[1][2][3] The ability to produce these intermediates on a larger scale with high purity is therefore a critical step in the pharmaceutical development pipeline.
This application note details the scale-up synthesis of 2-bromo-5-butoxypyridine, focusing on the Williamson ether synthesis as the key transformation. It addresses the practical challenges associated with scaling up this reaction, including managing the safe handling of hazardous reagents like sodium hydride and optimizing reaction conditions to maximize yield and minimize impurities.
Synthetic Strategy and Process Optimization
The primary synthetic route for 2-bromo-5-butoxypyridine involves the O-alkylation of 2-bromo-5-hydroxypyridine with a suitable butyl halide. This reaction, a classic Williamson ether synthesis, is efficient and generally high-yielding.[4][5]
Reaction Principle: Williamson Ether Synthesis
The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form an ether.[4] In this case, the phenoxide of 2-bromo-5-hydroxypyridine, generated by a strong base, reacts with 1-bromobutane.
Diagram 1: General Reaction Scheme
Caption: Williamson ether synthesis of 2-bromo-5-butoxypyridine.
Optimization of Reaction Conditions
Several factors can influence the efficiency and selectivity of the Williamson ether synthesis on a larger scale.[6][7]
| Parameter | Laboratory Scale | Optimized Scale-Up Conditions | Rationale |
| Base | Sodium Hydride (NaH) | Sodium Hydride (60% dispersion in mineral oil) | NaH is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group. The oil dispersion improves handling safety on a larger scale.[8][9][10] |
| Solvent | Tetrahydrofuran (THF) | Anhydrous N,N-Dimethylformamide (DMF) | Polar aprotic solvents like DMF and DMSO are known to accelerate SN2 reactions.[11] |
| Temperature | Room Temperature to 50 °C | 50-60 °C | Moderate heating increases the reaction rate without promoting significant side reactions.[11] |
| Reagent Equivalents | 1.1 eq. NaH, 1.2 eq. 1-bromobutane | 1.2 eq. NaH, 1.5 eq. 1-bromobutane | A slight excess of the base and alkylating agent ensures complete conversion of the starting material. |
Process Safety and Hazard Analysis
The use of sodium hydride on a large scale presents significant safety challenges that must be carefully managed.
Hazards of Sodium Hydride
Sodium hydride is a highly flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite spontaneously.[10][12] Mixtures of NaH with solvents like DMF and DMSO can be thermally unstable and pose an explosion risk, especially at elevated temperatures.[13]
Key Safety Precautions:
-
Inert Atmosphere: All operations involving sodium hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[10]
-
Controlled Addition: Sodium hydride should be added portion-wise to the reaction mixture to control the rate of hydrogen evolution.
-
Temperature Monitoring: The reaction temperature must be carefully monitored and controlled to prevent thermal runaway.
-
Quenching: Any excess sodium hydride must be safely quenched at the end of the reaction. This is typically done by the slow, controlled addition of a protic solvent like isopropanol or ethanol at a low temperature.
Experimental Protocols
Scale-Up Synthesis of 2-Bromo-5-butoxypyridine
This protocol describes a representative scale-up synthesis starting from 100g of 2-bromo-5-hydroxypyridine.
Materials:
-
2-Bromo-5-hydroxypyridine (100 g, 0.575 mol)[14]
-
Sodium hydride (60% dispersion in mineral oil, 27.6 g, 0.690 mol)
-
Anhydrous N,N-Dimethylformamide (DMF, 1 L)
-
1-Bromobutane (118 g, 0.862 mol)
-
Isopropanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-5-hydroxypyridine and anhydrous DMF under a nitrogen atmosphere.
-
Deprotonation: The mixture is cooled to 0 °C in an ice bath. Sodium hydride is added portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.
-
Alkylation: The reaction is cooled back to 0 °C, and 1-bromobutane is added dropwise via the dropping funnel over 30 minutes.
-
Reaction: The reaction mixture is heated to 50-60 °C and stirred for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Quenching: Upon completion, the reaction is cooled to 0 °C. Excess sodium hydride is carefully quenched by the slow, dropwise addition of isopropanol until gas evolution ceases. The mixture is then poured into ice-water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 2-bromo-5-butoxypyridine as a colorless to light yellow liquid.[15]
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis.
Analytical Quality Control
To ensure the quality and purity of the synthesized 2-bromo-5-butoxypyridine, a suite of analytical techniques should be employed.
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | In-process monitoring of reaction completion. |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity and identification of impurities.[16] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmation of molecular weight and identification of volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the final product. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of functional groups present in the molecule.[17] |
Downstream Applications: Cross-Coupling Reactions
The synthesized 2-bromo-5-butoxypyridine is a versatile intermediate for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and an aryl or vinyl boronic acid.[3][18][19] This is a powerful method for generating biaryl and heteroaryl structures.
Diagram 3: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.[2][20][21][22] This reaction is instrumental in the synthesis of many nitrogen-containing pharmaceutical compounds.
Conclusion
This application note provides a comprehensive and practical guide for the successful scale-up synthesis of 2-bromo-5-butoxypyridine derivatives. By following the detailed protocols and adhering to the safety guidelines, researchers and process chemists can reliably produce this key intermediate in high yield and purity. The outlined analytical methods ensure the quality of the product, which is essential for its use in subsequent synthetic transformations in the drug discovery and development process.
References
-
Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. [Link]
-
The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
-
Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. [Link]
-
The Safe Use of Sodium Hydride On Scale. Scribd. [Link]
-
Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Figshare. [Link]
-
Sodium hydride. PubChem. [Link]
-
Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE Proceedings. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]
- Preparation method of 2-bromo-5-aldehyde pyridine.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
- Synthesis method of 2, 5-dibromopyridine.
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- A kind of preparation method of 2 nitro 5 bromopyridines.
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate. [Link]
-
Protein expression & purification techniques - overview of some common techniques & typical workflow. YouTube. [Link]
-
2-Amino-5-bromo-3-hydroxypyridine. PubChem. [Link]
-
Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. ResearchGate. [Link]
-
Separation and purification of pyrroloquinoline quinone from fermentation broth by pretreatment coupled with macroporous resin adsorption. ResearchGate. [Link]
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- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
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- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Bromo-5-Butoxypyridine Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand the nuances and challenges that can arise during synthesis, particularly with heteroaromatic substrates. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the coupling of 2-bromo-5-butoxypyridine, a common building block in medicinal chemistry. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reaction yields effectively.
Troubleshooting Guide
This section is structured to address the most common and critical issue encountered in the lab: low or no yield. We will proceed through a logical workflow, examining each key component of the reaction.
Question: My Suzuki coupling of 2-bromo-5-butoxypyridine with an arylboronic acid is resulting in a low yield (<30%) or failing completely. What are the primary factors I should investigate?
Answer: This is a frequent challenge, especially with electron-rich, heteroaromatic halides like 2-bromo-5-butoxypyridine. The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation, and the electron-donating butoxy group can slow the rate-determining oxidative addition step.[1] A systematic approach is the key to identifying and resolving the bottleneck in your reaction.
Below is a troubleshooting workflow to guide your optimization process.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Step 1: Evaluate the Catalyst and Ligand System
The combination of the palladium precursor and the ligand is the heart of the catalytic cycle. For challenging substrates like 2-bromopyridines, a generic catalyst like Pd(PPh₃)₄ is often insufficient.
-
The Problem: The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. Furthermore, the electron-rich nature of the substrate makes the initial oxidative addition of the Pd(0) into the C-Br bond kinetically slow.
-
The Solution: Employ bulky and electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands.[2][3] These ligands have two primary functions:
-
Accelerate Key Steps: Their strong σ-donating character increases the electron density on the palladium, which promotes the rate-limiting oxidative addition. They also facilitate the final reductive elimination step.[4]
-
Provide Steric Shielding: Their bulkiness can physically block the pyridine nitrogen from binding to and deactivating the palladium center.
-
Table 1: Comparative Performance of Palladium Catalyst Systems for Bromopyridines
| Catalyst System | Catalyst Loading (mol%) | Typical Base | Typical Solvent | Temp (°C) | Performance Analysis |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ | Toluene/H₂O | 80-100 | Often low to moderate yield for 2-bromopyridines; susceptible to catalyst inhibition.[2] |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | 1,4-Dioxane | 100 | High Yield. SPhos is a bulky, electron-rich biarylphosphine ligand excellent for heteroaryl couplings.[2][3] |
| PEPPSI-IPr | 0.5 - 1 | Cs₂CO₃ | t-AmylOH | 100 | Very High Yield. An NHC-based catalyst known for high activity and stability, often requiring lower catalyst loadings.[2] |
| Herrmann's Catalyst | 1 - 2 | K₂CO₃ | DMF | 110 | A stable palladacycle precatalyst, robust and effective for challenging substrates.[2] |
Note: Data is representative and compiled from various sources for illustrative purposes.[2] Optimal conditions are substrate-dependent.
Recommendation: Switch from Pd(PPh₃)₄ to a more robust system. A combination of Pd(OAc)₂ with a ligand like SPhos or a pre-formed catalyst like PEPPSI-IPr is a highly effective starting point for optimization.
Step 2: Screen Different Bases
The base is not merely a proton scavenger; it is essential for activating the boronic acid to enable the transmetalation step.[5][6] Its strength and composition can dramatically affect both the reaction rate and the prevalence of side reactions.
-
The Problem: An inappropriate base can lead to several issues. If it's too weak, the transmetalation will be slow, stalling the catalytic cycle. If it's too strong or if conditions are too aqueous, it can accelerate the undesired protodeboronation of the boronic acid partner.[7][8]
-
The Solution: Screen a variety of bases with different properties. The choice of base is often interdependent with the choice of solvent.
Table 2: Guide to Base Selection in Suzuki Coupling
| Base | Type | Common Solvents | Key Characteristics & Use Cases |
|---|---|---|---|
| K₂CO₃, Na₂CO₃ | Moderate Carbonate | Toluene/H₂O, Dioxane/H₂O | A common starting point. Requires water to be effective. Can be slow for some substrates.[6] |
| Cs₂CO₃ | Strong Carbonate | Dioxane, Toluene | More soluble in organic solvents than K₂CO₃. Often provides higher yields due to the weakly coordinating nature of the Cs⁺ cation.[6] |
| K₃PO₄ | Moderate Phosphate | Dioxane, Toluene | A very effective base for many challenging couplings. Less harsh than hydroxides, often minimizing side reactions.[6] |
| KF | Weak Fluoride | Dioxane, THF (anhydrous) | Useful for substrates with base-sensitive functional groups (e.g., esters). Activates the boronic acid without harsh basicity.[5][9] |
Recommendation: If you are using K₂CO₃ with minimal success, try switching to K₃PO₄ or Cs₂CO₃. These are often superior for heteroaryl couplings.
Step 3: Optimize the Solvent
The solvent system must solubilize the reagents and catalyst while also influencing the kinetics of the catalytic cycle.[10][11]
-
The Problem: Poor solubility of any component can halt the reaction. Furthermore, the solvent's polarity and coordinating ability can impact catalyst stability and the rate of key steps.[11][12]
-
The Solution: Test a range of solvents. Biphasic systems (e.g., Toluene/Water) are common because they dissolve the organic substrates and the inorganic base in separate phases.[13] However, for some systems, anhydrous polar aprotic solvents may be superior.
Table 3: Common Solvents for Suzuki Coupling
| Solvent(s) | Type | Typical Temperature (°C) | Comments |
|---|---|---|---|
| Toluene / H₂O | Biphasic, Nonpolar | 80 - 110 | Standard choice. Good for many couplings, but may not be optimal. |
| 1,4-Dioxane / H₂O | Biphasic, Polar Ethereal | 80 - 100 | Excellent solvent for dissolving a wide range of substrates. Often gives higher yields than toluene.[14] |
| THF / H₂O | Biphasic, Polar Ethereal | 65 | Lower boiling point limits reaction temperature unless using sealed vessel. Good results often reported.[13][15] |
| DMF or NMP | Anhydrous, Polar Aprotic | 100 - 130 | Can be effective, especially when water promotes side reactions. Higher temperatures are accessible.[14] |
Recommendation: 1,4-Dioxane/H₂O is an excellent starting point for screening. If protodeboronation is suspected to be a major issue, consider an anhydrous solvent system like DMF with a soluble base like Cs₂CO₃.
Step 4: Verify Reagent Quality and Reaction Setup
Even with optimal conditions, poor quality reagents or improper technique will lead to failure.
-
The Problem: Boronic acids are susceptible to degradation, particularly protodeboronation and oxidation, upon storage.[8][16] Oxygen in the reaction mixture can promote the homocoupling of boronic acids and can oxidize the Pd(0) catalyst.[17]
-
The Solution:
-
Check Reagent Purity: Use freshly purchased or purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which slowly release the boronic acid under the reaction conditions, minimizing decomposition.[7][18]
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction vessel. This is typically done by several cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.[17] Maintain a positive pressure of inert gas throughout the reaction.
-
Use Anhydrous Solvents: If the protocol is meant to be anhydrous, ensure solvents are properly dried.
-
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct that corresponds to my starting boronic acid without the boron group (protodeboronation). How can I prevent this?
A1: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[7] It is often catalyzed by aqueous base and high temperatures.[8]
To minimize it:
-
Use a Milder Base: Switch to a less harsh base like K₃PO₄ or KF.
-
Reduce Water Content: Use a lower proportion of water in your solvent mixture or switch to an anhydrous system (e.g., DMF with Cs₂CO₃).
-
Use Boronic Esters: MIDA boronates or pinacol esters are more stable and "slowly release" the active boronic acid, keeping its concentration low and minimizing the rate of protodeboronation relative to the desired coupling.[7][18]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromo-5-butoxypyridine
This protocol uses a robust Pd(OAc)₂/SPhos catalyst system, which is a good starting point for optimization.
Materials:
-
2-bromo-5-butoxypyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-5-butoxypyridine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh out Pd(OAc)₂ and SPhos.
-
Seal the Schlenk flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Add the Pd(OAc)₂ and SPhos catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for the specified time (e.g., 4-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Screening Reaction Conditions
To optimize yield, it is often necessary to screen multiple parameters. This can be done in parallel using a multi-well reaction block.
Setup:
-
Prepare a stock solution of your 2-bromo-5-butoxypyridine and arylboronic acid in the primary solvent (e.g., Dioxane).
-
In separate, labeled reaction vials, add the different bases to be screened (e.g., Vial 1: K₂CO₃, Vial 2: K₃PO₄, Vial 3: Cs₂CO₃).
-
Add the stock solution to each vial.
-
Add the catalyst/ligand mixture.
-
Add the co-solvent (e.g., water).
-
Seal, degas, and run all reactions under identical temperature and time conditions.
-
Analyze the outcome of each reaction by LC-MS or ¹H NMR with an internal standard to determine the relative conversion and yield.
This systematic approach allows for the rapid identification of the optimal base and solvent system for your specific substrates. [19]
References
- Current time information in Pasuruan, ID. Google. Retrieved January 19, 2026.
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health (NIH). Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides... ACS Publications. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). Available at: [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines... MDPI. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction... National Institutes of Health (NIH). Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low... ResearchGate. Available at: [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Wiley Online Library. Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions... ResearchGate. Available at: [Link]
-
The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. Available at: [Link]
-
Recyclable and Highly Active Cationic 2,2′-Bipyridyl Palladium(II) Catalyst for Suzuki Cross-Coupling Reaction in Water. ResearchGate. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Purification of 2-Bromo-5-butoxypyridine
Welcome to the dedicated technical support center for the purification of 2-bromo-5-butoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this key building block from crude reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification processes effectively.
The Challenge of Purifying 2-Bromo-5-butoxypyridine
2-Bromo-5-butoxypyridine is commonly synthesized via the Williamson ether synthesis, reacting 2-bromo-5-hydroxypyridine with a butyl halide (e.g., 1-bromobutane) in the presence of a base. While seemingly straightforward, this reaction can yield a mixture of the desired product, unreacted starting materials, and side products. The inherent basicity of the pyridine ring introduces specific challenges during purification, particularly when using standard silica gel chromatography. This guide will address these issues head-on, providing you with the expertise to achieve high purity of your target compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is structured to directly address the common problems encountered during the purification of 2-bromo-5-butoxypyridine.
Issue 1: Low Yield or Loss of Product During Purification
Q1: My final yield of purified 2-bromo-5-butoxypyridine is significantly lower than expected after column chromatography. What are the likely causes?
A1: Low recovery after silica gel chromatography is a frequent issue with pyridine-containing compounds. The primary culprit is often the interaction of the basic nitrogen of the pyridine ring with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or decomposition of your product on the column.
-
Causality: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups (Si-OH) on the silica surface. This can cause significant tailing of the product peak and, in some cases, complete retention on the column.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This is achieved by preparing a slurry of the silica gel in your chosen eluent system that contains a small amount of a basic modifier, typically 0.5-2% triethylamine (NEt₃).
-
Use an Alternative Stationary Phase: If deactivating silica gel is insufficient, consider using a less acidic stationary phase. Neutral or basic alumina is an excellent alternative for the purification of basic compounds.
-
Optimize Your Eluent System: A less polar eluent system will reduce the interaction of your polar product with the stationary phase, but may not provide adequate separation from non-polar impurities. A careful gradient elution is often necessary.
-
Issue 2: Co-elution of Impurities
Q2: I'm observing impurities with similar Rf values to my product on TLC, and they are co-eluting during column chromatography. How can I improve the separation?
A2: Co-elution is common when impurities have similar polarities to the desired product. In the case of 2-bromo-5-butoxypyridine synthesis, the most likely co-eluting impurity is the starting material, 2-bromo-5-hydroxypyridine, if the reaction has not gone to completion.
-
Causality: The polarity of 2-bromo-5-hydroxypyridine is higher than the butoxy- product, but under certain chromatographic conditions, their separation can be challenging.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Conduct a thorough TLC analysis with a range of solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. For closely eluting spots, a less polar system with a shallow gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) can improve resolution.
-
Consider a Different Solvent System: If hexanes/ethyl acetate does not provide adequate separation, try a system with different selectivity, such as dichloromethane/methanol.
-
Improve Column Packing and Dimensions: A longer, narrower column can increase the number of theoretical plates and improve separation. Ensure your column is packed uniformly to prevent channeling.
-
Issue 3: Product Degradation
Q3: My purified product appears discolored (yellow or brown) or shows signs of decomposition after purification. What could be the cause?
A3: Discoloration can be a sign of product degradation, which can occur on an acidic stationary phase or due to prolonged exposure to heat or light.
-
Causality: Bromo-pyridines can be sensitive to acidic environments and may degrade over time, especially if residual acid from the reaction is carried into the purification step.
-
Troubleshooting Steps:
-
Neutralize the Crude Mixture: Before concentrating your reaction mixture for purification, ensure it is neutralized to remove any residual acid or base.
-
Minimize Time on the Column: Use flash chromatography to reduce the time your compound is in contact with the stationary phase.
-
Use an Inert Atmosphere: If your compound is sensitive to oxidation, conduct the purification under an inert atmosphere (e.g., nitrogen or argon).
-
Store Purified Product Properly: Store your purified 2-bromo-5-butoxypyridine in a cool, dark place, and under an inert atmosphere if necessary.
-
Purification Protocols
The following are detailed protocols for the most common and effective methods for purifying 2-bromo-5-butoxypyridine.
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This is the most common method for purifying 2-bromo-5-butoxypyridine.
Materials:
-
Crude 2-bromo-5-butoxypyridine
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (NEt₃)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of your crude reaction mixture in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in a solvent system of hexanes:ethyl acetate (e.g., 9:1 or 8:2).
-
Visualize the spots under a UV lamp. The desired product should have an Rf value of approximately 0.3-0.4. Adjust the solvent system as necessary.
-
-
Preparation of Deactivated Silica Gel:
-
Prepare your chosen eluent system (e.g., 9:1 hexanes:ethyl acetate) and add 1% triethylamine.
-
In a beaker, create a slurry of silica gel in this eluent system.
-
-
Column Packing:
-
Securely clamp your chromatography column in a vertical position in a fume hood.
-
Pour the silica gel slurry into the column and allow it to pack evenly. Use gentle pressure with air or nitrogen to speed up the process.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-bromo-5-butoxypyridine.
-
Protocol 2: Recrystallization
If your crude product is a solid or a high-boiling oil and is relatively pure, recrystallization can be an effective and scalable purification method.
Materials:
-
Crude 2-bromo-5-butoxypyridine
-
Recrystallization solvent (e.g., hexanes, heptane, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Solvent Selection:
-
In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying:
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Tables for Quick Reference
The following tables provide a summary of the key compounds and their relevant properties for troubleshooting your purification. Note: Experimental values for 2-bromo-5-butoxypyridine are not widely reported; therefore, some values are estimated based on similar compounds.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| 2-Bromo-5-butoxypyridine | 230.10 | ~260-270 (est.) | N/A (liquid at RT) | Moderate |
| 2-Bromo-5-hydroxypyridine | 173.99 | Decomposes | 136-140 | High |
| 1-Bromobutane | 137.02 | 101-102 | -112 | Low |
Table 2: TLC and Column Chromatography Guide
| Issue | Potential Cause | Recommended Action |
| Product does not move from baseline on TLC | Eluent is too non-polar. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Product has a very high Rf value (>0.8) | Eluent is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate). |
| Streaking/tailing of the product spot | Compound is interacting strongly with the silica gel. | Add a basic modifier (e.g., 1% triethylamine) to the eluent. Consider using alumina. |
| Poor separation of spots | Insufficient resolution. | Use a less polar eluent system with a shallow gradient. Use a longer chromatography column. |
Logical Relationships in Purification
The choice of purification method is dictated by the properties of the desired product and its impurities. The following diagram illustrates the decision-making process.
References
Technical Support Center: Synthesis of 2-bromo-5-butoxypyridine
Welcome to the technical support center for the synthesis of 2-bromo-5-butoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in this synthetic procedure. Our focus is on providing practical, experience-driven insights to ensure the success of your experiments.
Introduction
2-bromo-5-butoxypyridine is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Williamson ether synthesis, can be accompanied by several side reactions that may complicate purification and reduce yields. This guide will dissect these potential issues, offering clear, actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-bromo-5-butoxypyridine?
The most prevalent and direct method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 2-bromo-5-hydroxypyridine with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from a butyl electrophile (e.g., 1-bromobutane).
Q2: Why is my overall yield of 2-bromo-5-butoxypyridine consistently low?
Low yields can stem from several factors. Incomplete deprotonation of the starting hydroxypyridine, competing side reactions such as elimination of the alkyl halide, or challenging purification are common culprits.[2][3] Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial.
Q3: I observe an alkene byproduct in my reaction mixture. What is it and how can I prevent its formation?
The alkene byproduct is likely butene, formed through an E2 elimination reaction of your butyl halide.[3] This side reaction is competitive with the desired SN2 substitution and is favored by sterically hindered alkyl halides, strong bases, and high temperatures.[3][4] To minimize butene formation, it is advisable to use a primary alkyl halide like 1-bromobutane and to maintain the lowest effective reaction temperature.[3]
Q4: Can I use a secondary or tertiary butyl halide for the synthesis?
Using secondary or tertiary butyl halides is strongly discouraged.[3][4] These substrates are highly prone to elimination reactions under the basic conditions of the Williamson ether synthesis, leading to the formation of butene as the major product instead of the desired ether.[3][4]
Q5: Are there alternative synthetic routes to 2-bromo-5-butoxypyridine?
Yes, an alternative route involves the monosubstitution of 2,5-dibromopyridine with sodium butoxide. This approach can be effective but may lead to the formation of 2,5-dibutoxypyridine as a diether byproduct if the reaction is not carefully controlled.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-bromo-5-butoxypyridine and provides a systematic approach to resolving them.
Problem 1: Incomplete Consumption of Starting Material (2-bromo-5-hydroxypyridine)
Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted 2-bromo-5-hydroxypyridine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Base | Ensure at least one full equivalent of a strong, non-nucleophilic base like sodium hydride (NaH) is used to completely deprotonate the hydroxypyridine.[3] |
| Poor Base Quality | Use freshly opened or properly stored base. Sodium hydride, for instance, can be passivated by atmospheric moisture. |
| Low Reaction Temperature | While high temperatures can promote side reactions, the temperature must be sufficient for the reaction to proceed. A typical range is 50-100 °C.[2] |
| Short Reaction Time | Monitor the reaction progress by TLC or GC-MS and ensure it is allowed to run to completion, which can take from 1 to 8 hours.[2] |
Problem 2: Formation of a Significant Amount of Butene
Symptoms: GC-MS analysis reveals a prominent peak corresponding to butene, and the yield of the desired ether is low.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Use of a Hindered Alkyl Halide | Always use a primary butyl halide (e.g., 1-bromobutane or 1-iodobutane) to favor the SN2 pathway over E2 elimination.[3][5] |
| Excessively High Reaction Temperature | Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[3] Lower the reaction temperature to the minimum required for the substitution to proceed at a reasonable rate. |
| Strongly Basic and Hindered Alkoxide | While a strong base is necessary, a very bulky alkoxide can also promote elimination. The pyridinoxide in this synthesis is not excessively bulky, but this is a general principle to consider. |
Problem 3: C-Alkylation of the Pyridine Ring
Symptoms: Isolation of an isomeric byproduct where the butyl group is attached to a carbon atom of the pyridine ring.
Possible Causes & Solutions:
The pyridinoxide nucleophile is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich carbon atoms of the ring. While O-alkylation is generally favored, C-alkylation can occur under certain conditions.
| Cause | Recommended Solution |
| Solvent Effects | The choice of solvent can influence the site of alkylation. Protic solvents can solvate the oxygen atom, potentially leaving the carbon atoms more accessible. Aprotic polar solvents like DMF or acetonitrile are generally preferred.[2] |
| Counter-ion Effects | The nature of the cation (e.g., Na+, K+) can influence the reactivity of the ambident nucleophile. Experimenting with different bases (e.g., NaH vs. KH) may alter the O/C alkylation ratio. |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-5-butoxypyridine via Williamson Ether Synthesis
Materials:
-
2-bromo-5-hydroxypyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromobutane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-bromo-5-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing Reaction Pathways
Desired SN2 Reaction vs. Competing E2 Elimination
The following diagram illustrates the desired SN2 pathway for the synthesis of 2-bromo-5-butoxypyridine and the competing E2 elimination side reaction that leads to the formation of butene.
Caption: SN2 vs. E2 Pathways in the Williamson Ether Synthesis.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low yields in the synthesis of 2-bromo-5-butoxypyridine.
Caption: A step-by-step guide to troubleshooting low product yield.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
overcoming low reactivity of 2-bromo-5-butoxypyridine in cross-coupling
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of transition metal-catalyzed cross-coupling reactions requires both a deep mechanistic understanding and practical, field-proven solutions. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for overcoming the low reactivity of 2-bromo-5-butoxypyridine.
The inherent challenges of this substrate stem from a combination of electronic and steric factors. The electron-donating butoxy group increases the electron density of the pyridine ring, making the C-Br bond stronger and less susceptible to oxidative addition by a palladium catalyst.[1] Furthermore, the nitrogen atom in the 2-position can act as a coordinating ligand for the metal center, potentially leading to catalyst inhibition or the formation of unreactive complexes.[2][3]
This guide provides a structured, question-and-answer approach to diagnose and solve common issues encountered during your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses frequent problems encountered when working with 2-bromo-5-butoxypyridine and provides a logical path to their resolution.
Q1: My cross-coupling reaction shows no conversion of the starting material. What are the first things I should check?
When a reaction fails to initiate, the issue often lies with the catalyst's active state or the reaction environment.
-
Catalyst Activity: The active catalyst in most palladium-catalyzed cross-couplings is a Pd(0) species.[4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst) that rapidly generates the active LPd(0) species upon exposure to a base.[5]
-
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation.
-
Reagent Quality: The purity and dryness of your reagents are paramount.
-
Solution: Use anhydrous solvents. Ensure your base is fresh and has been stored correctly; some bases like potassium carbonate can be activated by heating under vacuum before use.[6] Verify the purity of your 2-bromo-5-butoxypyridine and coupling partner.
-
Q2: The reaction is proceeding, but the yield is consistently low. How can I improve it?
Low yields are often a sign of suboptimal reaction conditions for this challenging substrate.
-
Insufficient Thermal Energy: The activation barrier for the oxidative addition of the electron-rich 2-bromo-5-butoxypyridine can be high.
-
Suboptimal Ligand Choice: Standard ligands like PPh₃ may not be effective for this substrate. The catalyst's activity is critically dependent on the ligand.[10]
-
Inadequate Base: The choice of base is crucial for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations.[11][12]
-
Solution: For Suzuki couplings, consider switching from weaker bases like Na₂CO₃ to stronger inorganic bases such as K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often necessary.
-
-
Solvent Effects: The solvent can significantly influence the solubility of reagents and the stability of catalytic intermediates.
Q3: I'm observing significant side products, such as homocoupling of my boronic acid or hydrodehalogenation of my starting material. What causes this and how can I prevent it?
Side reactions compete with the desired cross-coupling pathway and are often indicative of an imbalance in the catalytic cycle.
-
Homocoupling: This is particularly common in Suzuki reactions and can arise from oxygen exposure or side reactions of the organoboron reagent.[6][14]
-
Solution: Meticulous degassing of the reaction mixture is critical.[6] Sometimes, lowering the catalyst loading or changing the palladium source can minimize this side reaction. Monitoring the reaction and stopping it once the starting material is consumed can also prevent the buildup of homocoupled products over extended reaction times.
-
-
Hydrodehalogenation: This occurs when the aryl halide is converted to an arene (5-butoxypyridine in this case). This can happen via a competing β-hydride elimination pathway from a palladium-amido intermediate in Buchwald-Hartwig reactions or through other decomposition pathways.[15]
-
Solution: The choice of ligand is key. Bulky biarylphosphine ligands that promote rapid reductive elimination can outcompete the pathways leading to hydrodehalogenation.[10] Adjusting the base and solvent can also help suppress this side reaction.
-
Visualizing the Process
To better understand the experimental and mechanistic steps, the following diagrams illustrate a typical workflow and the fundamental catalytic cycle.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: The generic catalytic cycle for palladium-catalyzed cross-coupling.
Frequently Asked Questions (FAQs)
Q4: Why is my choice of ligand so critical for this specific substrate?
The ligand dictates the steric and electronic environment around the palladium center, directly influencing the rates of the key steps in the catalytic cycle.[4] For an electron-rich and potentially coordinating substrate like 2-bromo-5-butoxypyridine:
-
Bulky Ligands: Promote the final reductive elimination step, which can often be the rate-limiting step for hindered substrates. This helps prevent catalyst decomposition and side reactions.[4][10]
-
Electron-Rich Ligands: Increase the electron density on the palladium center, which facilitates the initial, often difficult, oxidative addition of the C-Br bond.[7]
This is why modern biarylphosphine ligands (e.g., the "-Phos" family) or N-heterocyclic carbenes (NHCs) consistently outperform simpler ligands like triphenylphosphine for these types of transformations.[13]
Q5: Can I use Nickel catalysts as an alternative to Palladium for this transformation?
Yes, nickel catalysis is a viable and increasingly popular alternative, especially for cross-electrophile couplings.[16][17] Nickel catalysts can be more cost-effective and sometimes offer complementary reactivity. For electron-rich aryl halides, nickel catalysts can be particularly effective. The mechanism is similar, involving Ni(0)/Ni(II) catalytic cycles. Specific ligands, often bipyridine or phenanthroline derivatives, are typically required for successful nickel-catalyzed couplings.[17]
Q6: I need to perform a Suzuki-Miyaura coupling. What is a reliable starting point for my reaction conditions?
For the Suzuki-Miyaura coupling of 2-bromo-5-butoxypyridine with an arylboronic acid, a robust set of starting conditions is essential. The table below provides a validated starting point.
| Component | Recommendation | Rationale |
| Catalyst | SPhos Pd G3 (2-5 mol%) | A reliable precatalyst that ensures efficient generation of the active LPd(0) species.[14] |
| Ligand | SPhos (if using a Pd source like Pd₂(dba)₃) | A bulky, electron-rich ligand ideal for challenging substrates. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong inorganic bases that are effective in promoting the transmetalation step. |
| Solvent | Dioxane/H₂O (4:1) or 2-MeTHF/H₂O (10:1) | Proven solvent systems for Suzuki couplings, balancing polarity and solubility.[13][18] |
| Temperature | 100 °C | A sufficiently high temperature to overcome the activation barrier for oxidative addition. |
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the most common cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-bromo-5-butoxypyridine with a generic arylboronic acid.
Materials:
-
2-bromo-5-butoxypyridine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Pd(PPh₃)₄ (5 mol%) or SPhos Pd G3 (2 mol%)
-
K₂CO₃ or K₃PO₄ (3.0 equiv.)
-
Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-5-butoxypyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.[18]
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Track the consumption of the starting material by TLC or LC-MS.[18]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude residue by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the coupling of 2-bromo-5-butoxypyridine with a primary or secondary amine. The choice of ligand and base is critical and depends heavily on the amine's nature.[5]
Materials:
-
2-bromo-5-butoxypyridine (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (2 mol%) with a suitable ligand (e.g., XantPhos or RuPhos, 4 mol%) OR a palladacycle precatalyst (e.g., XantPhos Pd G3, 2-4 mol%).[19]
-
NaOtBu or LHMDS (1.5 equiv.)
-
Anhydrous Toluene or Dioxane, degassed
Procedure:
-
In a glovebox or under a robust stream of inert gas, add the palladium source, ligand (if applicable), and base to an oven-dried Schlenk flask.[12]
-
Add the 2-bromo-5-butoxypyridine and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C for 8-16 hours.
-
Monitoring: Follow the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the product by silica gel chromatography.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
-
González-Antonio, O., & Sultan, D. (2017). Discussion on low Suzuki coupling reaction yield. ResearchGate. [Link]
- Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 50(51), 7186-7189.
-
Singh, N., & Ade-Bediako, K. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5253-5284. [Link]
-
Eastgate, M. D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 28455-28460. [Link]
-
Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, P., et al. (2006). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 71(13), 5005-5011. [Link]
-
Griffin, J. R., et al. (2021). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Accounts of Chemical Research, 54(11), 2638–2654. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
Rocaboy, R., & Glorius, F. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11084. [Link]
-
Jana, R., & Sigman, M. S. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15951–15990. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Zhang, Y., et al. (2023). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters, 25(2), 305–309. [Link]
-
Reddit user discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Chen, K., & Diao, T. (2022). Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. Angewandte Chemie International Edition, 61(33), e202206161. [Link]
- Ghorbani-Vaghei, R., & Amiri, M. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12, 19358-19379.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1939–1953. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
Gök, Y., & Çetinkaya, B. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(11), 12692-12703. [Link]
-
Wang, L., et al. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. The Journal of Organic Chemistry, 87(5), 3177–3183. [Link]
-
Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 369-380. [Link]
Sources
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-5-Butoxypyridine Reactions
Welcome to the technical support center for optimizing catalytic reactions involving 2-bromo-5-butoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and reproducibility of their cross-coupling reactions. Instead of a rigid protocol, this resource provides a logical framework for troubleshooting and optimization, grounded in mechanistic principles and field-proven experience.
The functionalization of pyridine rings is a cornerstone of modern synthesis, yet these heteroaromatic substrates present unique challenges.[1][2] The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation and sluggish or incomplete reactions—a phenomenon often referred to as the "2-pyridyl problem".[3][4][5] Therefore, a thoughtful approach to optimizing catalyst loading is not merely beneficial; it is critical for success.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst loading for reactions with 2-bromo-5-butoxypyridine, a common building block in organic synthesis.[6]
Q1: What is a typical starting catalyst loading for cross-coupling reactions with a 2-bromopyridine substrate?
A1: For initial screening, a palladium catalyst loading of 1-5 mol% is a conventional starting point for many cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[7][8] For highly active precatalysts and robust ligands, loadings can often be decreased to 0.5 mol% or even lower once the reaction is optimized.[9] Conversely, particularly challenging substrates or transformations that suffer from catalyst deactivation may require higher loadings, sometimes up to 10 mol%.[7]
Q2: Why is catalyst loading more sensitive for pyridine substrates compared to simple aryl halides?
A2: The primary reason is catalyst inhibition or deactivation by the pyridine nitrogen. The nitrogen's lone pair can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[3][10] This effectively reduces the concentration of the active catalyst in the solution. Therefore, the initial loading must be sufficient to overcome this inherent inhibition and provide enough active catalyst to drive the reaction to completion.
Q3: My reaction appears to have stalled. How do I know if the catalyst loading is the problem?
A3: A stalled reaction is a classic symptom of insufficient active catalyst. This can be due to two main reasons related to loading:
-
Insufficient Initial Loading: The amount of catalyst was simply too low to begin with.
-
Catalyst Deactivation: The initial loading was adequate, but the catalyst has a limited lifetime under the reaction conditions and has decomposed before the reaction is complete.[3][8] A simple diagnostic experiment is to add a second charge of catalyst to the stalled reaction. If the reaction restarts, it strongly indicates that the issue is related to the amount of active catalyst.
Q4: How does the ligand-to-palladium ratio relate to optimizing catalyst loading?
A4: The ligand-to-palladium (L:Pd) ratio is a critical, interdependent parameter. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, reductive elimination).[11]
-
Typically, a L:Pd ratio of 1:1 to 2:1 is optimal. Many modern, well-defined precatalysts already incorporate a 1:1 ratio.[12]
-
Excess ligand can sometimes be detrimental, as it may lead to the formation of catalytically inactive, multi-ligated palladium species.
-
Insufficient ligand can leave the palladium center coordinatively unsaturated, leading to catalyst decomposition (e.g., formation of palladium black) and promoting side reactions.[13] When optimizing catalyst loading, it is best practice to maintain the optimal L:Pd ratio.
Troubleshooting Guides: A Problem-Solving Approach
This section provides structured guidance for overcoming specific experimental challenges.
Problem 1: Low or No Conversion to Product
Q: My Suzuki-Miyaura coupling of 2-bromo-5-butoxypyridine is giving me less than 20% yield, even after prolonged heating. I started with 2 mol% of a Pd(OAc)₂/SPhos catalyst system. What's going wrong and how do I fix it?
A: This is a frequent issue stemming from an insufficient concentration of the active Pd(0) catalyst throughout the reaction. The causes can be multifactorial, but a systematic approach can quickly identify the solution.
Causality Analysis:
-
Catalyst Poisoning: As discussed, the nitrogen on your pyridine substrate or product is likely coordinating with the palladium, sequestering it from the catalytic cycle.[3][10][14] This is the most probable cause.
-
Insufficient Loading: 2 mol% may not be enough to overcome the catalyst poisoning effect inherent to this substrate class.
-
Oxygen Contamination: Failure to properly degas the reaction mixture can lead to the oxidation of the active Pd(0) catalyst and/or the phosphine ligand, rendering them inactive.[15]
-
Inefficient Precatalyst Activation: The reduction of the Pd(II) precatalyst (Pd(OAc)₂) to the active Pd(0) species may be slow or incomplete under your current conditions.[15]
Troubleshooting Workflow:
The following workflow provides a logical sequence of experiments to solve the low conversion issue.
Caption: Relationship between catalyst state and reaction outcomes.
Advanced Topics: In Situ Monitoring for Deeper Insight
Q: How can I move beyond trial-and-error screening to truly understand my reaction's catalyst requirements?
A: For complex optimizations, particularly in a process development setting, in situ reaction monitoring provides invaluable data on kinetics, catalyst stability, and the onset of side reactions.
Techniques for Real-Time Analysis:
-
In Situ Infrared (IR) Spectroscopy: Using an ATR-FTIR probe inserted directly into the reaction vessel, you can monitor the disappearance of starting materials and the appearance of the product in real-time. [16]This allows you to precisely determine the reaction rate and identify when the reaction stalls, indicating catalyst death.
-
Automated Sampling: Systems that automatically withdraw, quench, and inject aliquots into an HPLC or GC provide discrete time-point data. This is highly effective for quantifying the formation of both the desired product and various impurities as a function of time.
-
In Situ NMR: For mechanistic studies, placing the reaction directly in an NMR spectrometer can provide detailed information about the species present in the catalytic cycle, though this is a specialized technique. [17] By plotting concentration versus time, you can directly observe how changing the catalyst loading affects the reaction rate and catalyst lifetime, enabling a much more sophisticated and data-driven optimization process.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
-
MDPI. (n.d.). Advances in In Situ Investigations of Heterogeneous Catalytic Ammonia Synthesis. [Link]
-
Refubium - Freie Universität Berlin. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). [Link]
-
Dreimann, J. M., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis. [Link]
-
Newton, M. A., et al. (2021). How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous catalysis. PubMed Central. [Link]
-
Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]
-
ResearchGate. (n.d.). Catalyst Loading Optimization. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Rossi, S., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(13), 6994-7017. [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
ResearchGate. (n.d.). Directed functionalization of pyridine through transition metal catalysis. MS=molecular sieve. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). PMC - NIH. [Link]
-
2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023, April 3). [Link]
-
Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. [Link]
-
A General Solution for the 2-Pyridyl Problem. (n.d.). PMC - NIH. [Link]
-
C-H Functionalization of Pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
ResearchGate. (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Gentry, E. C., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
-
Platero-Prats, A. E., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. (n.d.). [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading for the synthesis of 2,4,5‐TSIs. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). NIH. [Link]
-
International Research Journal of Engineering Science, Technology and Innovation. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). PMC - PubMed Central. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology (RSC Publishing). [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
MDPI. (n.d.). Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
Technical Support Center: Troubleshooting Failed Lithiation of 2-Bromo-5-butoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the lithiation of 2-bromo-5-butoxypyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple procedural outline to explain the "why" behind experimental choices. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of this reaction.
I. Understanding the Reaction: The "Why"
The lithiation of 2-bromo-5-butoxypyridine is a powerful transformation for creating a versatile nucleophilic pyridine intermediate. The reaction typically proceeds via a halogen-metal exchange, where an organolithium reagent, most commonly n-butyllithium (n-BuLi), selectively replaces the bromine atom.
This process is favored at the 2-position of the pyridine ring due to the inductive effect of the nitrogen atom, which increases the electrophilicity of the C2 carbon. The resulting 5-butoxy-2-lithiopyridine is a potent nucleophile, ready to react with a wide range of electrophiles to forge new carbon-carbon or carbon-heteroatom bonds. However, the pyridine nitrogen also introduces complexities, such as the potential for nucleophilic addition of the organolithium reagent to the C=N bond, which can lead to unwanted side products.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during the lithiation of 2-bromo-5-butoxypyridine in a question-and-answer format.
Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue and can stem from several factors related to reagent quality, reaction temperature, and moisture.
-
Inactive n-Butyllithium: n-BuLi is notoriously sensitive to air and moisture. Improper storage or handling can lead to significant degradation.
-
Solution: Always use a freshly opened bottle of n-BuLi or titrate your solution before use to determine its exact molarity. A common titration method involves using diphenylacetic acid in THF.
-
-
Inadequate Temperature Control: The halogen-metal exchange is extremely fast, even at low temperatures. However, if the temperature is not sufficiently low, side reactions can consume the n-BuLi.[2]
-
Solution: Maintain a reaction temperature of -78 °C or lower. An acetone/dry ice bath is standard for this purpose. Ensure the flask is well-insulated and that the internal temperature is monitored throughout the addition of n-BuLi.
-
-
Presence of Moisture: Water will rapidly quench the organolithium reagent.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be anhydrous. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF).[3]
-
Q2: I'm observing a significant amount of a byproduct that appears to be 2-butyl-5-butoxypyridine. What's happening and how can I prevent it?
A2: The formation of 2-butyl-5-butoxypyridine is a classic example of a common side reaction in pyridine chemistry: nucleophilic addition.
-
Causality: The pyridine ring itself can act as an electrophile. The n-butyl group from n-BuLi can attack the C6 position of the pyridine ring, leading to the formation of a dihydropyridine intermediate, which upon workup, can rearomatize to give the butylated product.[2] This is more likely to occur if the halogen-metal exchange is slow or if there are issues with the reaction conditions.
-
Solutions:
-
Strict Temperature Control: As with low conversion, maintaining a very low temperature (-78 °C or below) is critical to favor the faster halogen-metal exchange over the slower nucleophilic addition.[2]
-
Solvent Choice: While THF is a common solvent, apolar, non-coordinating solvents like hexane or toluene can sometimes suppress nucleophilic addition.[4][5] However, the solubility of the lithiated species may be lower in these solvents.
-
Order of Addition: Adding the 2-bromo-5-butoxypyridine solution to the n-BuLi solution (inverse addition) can sometimes minimize the time the organolithium is in the presence of the pyridine starting material, potentially reducing side reactions.[6]
-
Q3: My desired product yield is low, and I'm isolating a complex mixture of unidentified byproducts. What could be the cause?
A3: A complex product mixture often points to the formation of highly reactive and unstable intermediates, such as pyridynes.
-
Pyridyne Formation: At elevated temperatures (generally above -60 °C), the 5-butoxy-2-lithiopyridine can eliminate lithium bromide to form a highly reactive 5-butoxy-2,3-pyridyne intermediate. This pyridyne can then react non-selectively with other species in the reaction mixture, leading to a variety of products.[2]
-
Solutions:
-
Maintain Low Temperature: This is the most critical factor. The lithiated intermediate is thermally unstable and must be kept at or below -78 °C until it is quenched with an electrophile.[2]
-
Rapid Quenching: Once the lithiation is complete, the electrophile should be added promptly to trap the desired lithiated species before it has a chance to decompose.
-
Q4: The reaction seems to work, but my yields are inconsistent. How can I improve reproducibility?
A4: Inconsistent yields are often a sign of subtle variations in reaction setup and reagent handling.
-
Solutions:
-
Consistent Reagent Quality: As mentioned, always use titrated n-BuLi. The quality of the starting 2-bromo-5-butoxypyridine is also important; ensure it is pure and free of acidic impurities. Purification of the starting material by distillation or chromatography may be necessary.[7][8]
-
Precise Temperature Monitoring: Use a calibrated low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature.
-
Controlled Addition Rate: Add the n-BuLi dropwise to maintain a consistent low temperature and avoid localized heating.
-
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conversion | Inactive n-BuLi, Inadequate Temperature, Moisture | Titrate n-BuLi, Maintain T ≤ -78 °C, Use anhydrous conditions |
| Formation of 2-butyl-5-butoxypyridine | Nucleophilic addition of n-BuLi | Maintain T ≤ -78 °C, Consider alternative solvents (hexane/toluene), Inverse addition |
| Complex Mixture of Byproducts | Pyridyne formation from unstable intermediate | Maintain T ≤ -78 °C, Quench reaction promptly |
| Inconsistent Yields | Variable reagent quality, Inconsistent temperature | Use titrated n-BuLi, Purify starting material, Monitor internal temperature, Slow addition of n-BuLi |
III. Optimized Experimental Protocol
This protocol is designed to maximize the chances of a successful lithiation and subsequent quenching.
Materials:
-
2-bromo-5-butoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, titrated)
-
Electrophile (e.g., benzaldehyde, freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), add 2-bromo-5-butoxypyridine to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Add anhydrous THF to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Lithiation: Slowly add the titrated n-butyllithium solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C. Stir for the optimized reaction time (typically 30-60 minutes).
-
Quenching: Add the electrophile (e.g., benzaldehyde) dropwise, again maintaining the low temperature.
-
Warm-up: After the addition of the electrophile is complete, allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a failed lithiation reaction.
Caption: Troubleshooting workflow for failed lithiation.
IV. Frequently Asked Questions (FAQs)
Q5: Can I use other organolithium reagents besides n-BuLi? A5: Yes, other organolithium reagents can be used and may offer different selectivity. For example, tert-butyllithium (t-BuLi) is a stronger base but is also more sterically hindered, which can sometimes alter the regioselectivity of lithiation or prevent nucleophilic addition.[1][10] However, for a simple halogen-metal exchange on 2-bromopyridine, n-BuLi is generally the most cost-effective and commonly used reagent.
Q6: Is an additive like TMEDA necessary? A6: Tetramethylethylenediamine (TMEDA) is a common additive in lithiation reactions that can chelate the lithium ion, breaking up organolithium aggregates and increasing the reactivity of the base.[11] For a highly activated substrate like 2-bromopyridine, TMEDA is often not necessary for the halogen-metal exchange to proceed. However, in cases of sluggish reactions, a sub-stoichiometric amount of TMEDA could potentially improve the reaction rate.
Q7: How do I know the lithiation has occurred before adding my electrophile? A7: In situ monitoring of the reaction can be challenging. A common method to confirm the formation of the lithiated species is to take a small aliquot of the reaction mixture, quench it with a simple electrophile like D₂O, and analyze the resulting product by GC-MS or NMR to check for deuterium incorporation.[12] However, for routine synthesis, adherence to a well-established and optimized protocol is the most practical approach.
Q8: What are some common quenching agents and how should they be handled? A8: The choice of quencher depends on the desired final product. Common electrophiles include aldehydes, ketones, esters, carbon dioxide (for carboxylation), and silyl chlorides.[11] It is crucial that the electrophile is also anhydrous, as any water will quench the lithiated pyridine. Quenching should always be done at low temperature to prevent side reactions. The workup procedure will vary depending on the nature of the product and any byproducts formed. A standard aqueous workup with a mild acid, like saturated ammonium chloride, is often used to neutralize any remaining organolithium species and facilitate extraction.[9]
V. References
-
Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metalation of Azines and Diazines. Tetrahedron, 57(20), 4059-4090.
-
Gribble, G. W. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 477.
-
Fort, Y., & Gros, P. (2006). Side-Chain Retention During Lithiation of 4-Picoline and 3,4-Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Request PDF.
-
BenchChem. (n.d.). Technical Support Center: Optimizing 2-Pyridyllithium Formation.
-
Gros, P. C., & Fort, Y. (2002). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate.
-
Collum, D. B. (2020). Optimization of Organolithium Reactions.
-
Chem Commun (Camb). (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
-
Chemical Communications (RSC Publishing). (n.d.). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
-
RSC Discovery. (2004). Unusual t-BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization.
-
Gros, P. C., & Fort, Y. (n.d.). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. Request PDF.
-
Journal of the American Chemical Society. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity.
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
-
Manolikakes, S. M., et al. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung.
-
PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity.
-
ResearchGate. (n.d.). Remote lithiation of pyridine 18, leading to functionalized pyridines of type 20.
-
Gros, P. C., & Fort, Y. (n.d.). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Request PDF.
-
Narasimhan, N. S., & Gokhale, S. M. (1984). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625–634.
-
Research and Reviews. (2021). A Report on Reagents and its Quenching Methods.
-
Request PDF. (n.d.). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives.
-
Wikipedia. (n.d.). n-Butyllithium.
-
ResearchGate. (n.d.). 2‐Lithiopyridine. Request PDF.
-
Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
LookChem. (n.d.). Purification of Pyridine - Chempedia.
-
Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Request PDF. (n.d.). Effects of the LiPO 2 F 2 additive on unwanted lithium plating in lithium-ion cells.
-
NIH. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC.
-
Boosting the capability of Li2C2O4 as cathode pre-lithiation additive for lithium-ion batteries. (n.d.).
-
SciSpace. (2018). Unravelling Factors Affecting Directed Lithiation of Acylaminoaromatics.
-
R Discovery - Researcher.Life. (2008). 2-Lithiopyridine.
-
Abu-Shanab, F. A. (1999). Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. J. Chem. Research (S), 430-431.
-
PubMed. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.wp.odu.edu [sites.wp.odu.edu]
- 7. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 8. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 9. rroij.com [rroij.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-5-butoxypyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-bromo-5-butoxypyridine. Recognizing the critical need for high-purity materials in pharmaceutical synthesis and research, this document moves beyond generic protocols to offer field-proven insights and a robust framework for tackling common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-bromo-5-butoxypyridine, providing causal explanations and actionable solutions.
Q1: What are the most common impurities I should expect in my crude 2-bromo-5-butoxypyridine?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common method for synthesizing 2-bromo-5-butoxypyridine is the Williamson ether synthesis, starting from 2-bromo-5-hydroxypyridine and a butyl halide.[1][2] Based on this and analogous syntheses of substituted pyridines, the following impurities are frequently encountered:
-
Unreacted Starting Materials: Residual 2-bromo-5-hydroxypyridine and the butylating agent (e.g., 1-bromobutane).
-
Di-substituted Byproducts: Over-alkylation can lead to the formation of unintended di-alkoxypyridines.
-
Isomeric Impurities: Depending on the reaction conditions, rearrangement or alternative reaction pathways can lead to the formation of isomeric bromo-butoxypyridines.[3]
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or bases used.
Understanding the likely impurities is the foundational step in designing an effective purification strategy. For instance, the significant polarity difference between the starting material (2-bromo-5-hydroxypyridine) and the product makes chromatographic separation highly effective.
Q2: My TLC of the crude reaction mixture shows multiple spots close to my product's Rf. How can I improve separation?
Co-elution of impurities with the desired product is a common challenge in column chromatography. Here are several strategies to enhance separation:
-
Optimize the Eluent System: A single-solvent system rarely provides optimal separation. A gradient elution is often more effective. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent such as ethyl acetate.[4] For closely eluting non-polar impurities, consider a less polar solvent system like dichloromethane in hexanes.
-
Adjust the Stationary Phase: While silica gel is the standard choice, its acidic nature can sometimes cause degradation of sensitive compounds. If you suspect this, you can either use neutralized silica gel (by pre-treating with a triethylamine-containing solvent system) or switch to a different stationary phase like alumina (neutral or basic).[5]
-
Improve Column Packing and Dimensions: A longer, narrower column generally provides better resolution than a short, wide one. Ensure your column is packed uniformly to prevent channeling.
-
Dry Loading vs. Wet Loading: For compounds with limited solubility in the initial eluent, dry loading is recommended. This involves pre-adsorbing your crude material onto a small amount of silica gel before loading it onto the column.[6] This technique often results in sharper bands and better separation.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of 2-bromo-5-butoxypyridine, from initial workup to final product isolation.
Caption: General purification workflow for 2-bromo-5-butoxypyridine.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the most common and effective purification techniques for 2-bromo-5-butoxypyridine.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of organic compounds.[6]
Materials:
-
Crude 2-bromo-5-butoxypyridine
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
Sand (washed and dried)
-
Glass chromatography column
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Eluent Optimization via TLC:
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Spot your crude material on a TLC plate and develop it in each eluent system.
-
The optimal eluent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[4]
-
-
Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Drain the excess solvent until it is just level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude 2-bromo-5-butoxypyridine in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle, positive pressure (air or nitrogen) to the top of the column to achieve a steady flow rate.
-
Collect the eluate in fractions (e.g., 10-20 mL per test tube).
-
If using a gradient, start with a low polarity eluent and gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure to yield the purified 2-bromo-5-butoxypyridine.
-
Protocol 2: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds that are already relatively pure.[7] The key is to find a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature.
Solvent Selection Data (for related compounds):
| Solvent/Solvent System | Suitability for Bromo-alkoxypyridines | Reference |
| Ethanol/Water | Often effective for polar impurities | [8] |
| Hexane/Ethyl Acetate | Good for a range of polarities | [8] |
| Isopropanol | Can be a good single solvent | [7] |
| Toluene/Hexane | Effective for less polar compounds | [9] |
Procedure:
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but show low solubility when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly to remove all traces of solvent.
-
Purity Assessment
After purification, it is crucial to assess the purity of your 2-bromo-5-butoxypyridine. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple eluent systems is a good indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can be used to detect and identify impurities.[8][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
Logical Relationships in Purification
The choice of purification method is dictated by the nature of the impurities and the scale of the reaction. The following diagram illustrates the decision-making process.
Caption: Decision-making flowchart for choosing a purification method.
References
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]
- BenchChem. (2025).
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide. BenchChem.
- BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem.
- Danheiser, R. L., et al. (2025).
- Preparation method of 2-bromo-5-aldehyde pyridine. (2021). CN112479991A.
- Synthesis method of 2, 5-dibromopyridine. (2020). CN110759858A.
-
Synthesis of 2-Amino-5-bromopyridine. (2025, August 6). ResearchGate. [Link]
-
Williamson ether synthesis. (n.d.). Organic Chemistry Tutor. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
Preparation method of 2-amino-5-bromopyridine. (2020). Eureka | Patsnap. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. [Link]
-
Column chromatography. (n.d.). Columbia University. [Link]
-
1.5 Williamson Ether Synthesis – Organic Chemistry II. (n.d.). KPU Pressbooks. [Link]
-
2-Bromo-5-methylpyridine. (2016). ResearchGate. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Preparation method of 2-methyl-5-bromopyrimidine. (2021). CN113683571A.
-
Williamson Ether Synthesis - UCF CHM2210 Chapter13.2. (2025, November 14). YouTube. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine. BenchChem.
-
Recrystallization. (n.d.). [Link]
-
Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (n.d.). PubMed Central. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. [Link]
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
-
NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PMC - NIH. [Link]
-
United States Patent (19). (1975, March 24). Googleapis.com. [Link]
-
Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (n.d.). [Link]
-
Hot articles – RSC Advances Blog. (2022, September 1). [Link]
-
The Journal of Organic Chemistry. (n.d.). ACS Publications - American Chemical Society. [Link]
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Technical Support Center: Mastering Temperature Control in 2-Bromo-5-Butoxypyridine Reactions
Welcome to the technical support center for managing reactions with 2-bromo-5-butoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining precise temperature control during critical synthetic transformations. As a Senior Application Scientist, my goal is to explain not just the "how," but the "why" behind these experimental choices, ensuring your reactions are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the most common temperature-sensitive reactions involving 2-bromo-5-butoxypyridine?
A1: The most prevalent temperature-sensitive reactions for this substrate are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, and metal-halogen exchange reactions like lithiation. Each of these transformations has a distinct optimal temperature range that is critical for achieving high yields and minimizing side products.
Q2: Why is cryogenic cooling necessary for certain reactions of 2-bromo-5-butoxypyridine?
A2: Cryogenic cooling, often to temperatures of -78 °C or lower, is crucial for reactions involving highly reactive organometallic intermediates, such as those formed during lithiation with reagents like n-butyllithium.[1] These low temperatures are essential to prevent rapid decomposition of the lithiated intermediate and to control the high reactivity of the lithiation reagents, thereby ensuring high selectivity and preventing unwanted side reactions.[1] Many facilities have the capability for cryogenic reactions on a large scale.[2][3]
Q3: My Suzuki-Miyaura coupling with 2-bromo-5-butoxypyridine is sluggish at room temperature. Should I increase the heat?
A3: While it's true that an increase in temperature can enhance the reaction rate for Suzuki-Miyaura couplings, it must be done judiciously.[4] For many Suzuki reactions, a temperature range of 80-120 °C is typical.[5] However, excessive heat can lead to catalyst decomposition and the formation of homocoupling byproducts.[6][7] A systematic approach would be to first ensure your catalyst system is active and your reagents are pure, then gradually increase the temperature, monitoring the reaction progress by a suitable analytical technique like TLC or LC-MS.[5]
Q4: Can the butoxy group on the pyridine ring influence my choice of reaction temperature?
A4: Yes, the electron-donating nature of the butoxy group can influence the electronic properties of the pyridine ring, which may affect the optimal reaction conditions, including temperature. For instance, in palladium-catalyzed reactions, the electron-rich nature of the substrate can impact the rate of oxidative addition. While general temperature ranges for similar bromopyridines are a good starting point, empirical optimization for your specific substrate and coupling partner is always recommended.
Q5: How do I accurately monitor the internal temperature of a low-temperature reaction?
A5: For accurate internal temperature monitoring in air-sensitive or low-temperature reactions, it is crucial to use a properly calibrated, low-temperature thermometer or thermocouple probe. The probe should be positioned within the reaction mixture, away from the walls of the flask, to get a true reading of the solution's temperature. It's important to ensure the probe is inert to the reaction components and that its insertion does not compromise the inert atmosphere of the reaction.
Troubleshooting Guides
Issue 1: Low Yield in a Suzuki-Miyaura Cross-Coupling Reaction
If you are experiencing low yields in your Suzuki-Miyaura coupling of 2-bromo-5-butoxypyridine, temperature mismanagement is a likely culprit.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
-
Symptom: The reaction stalls, with starting material remaining even after prolonged reaction times.
-
Potential Cause: The reaction temperature is too low. The oxidative addition of the C-Br bond to the palladium(0) catalyst is often the rate-determining step and is temperature-dependent.[8]
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments, carefully monitoring for product formation and the appearance of byproducts. For many Suzuki couplings, a range of 60-100 °C is effective.[9]
-
-
Symptom: Multiple unidentified spots on TLC, and a low yield of the desired product.
-
Potential Cause: The reaction temperature is too high. Elevated temperatures can lead to the thermal decomposition of the palladium catalyst and promote side reactions like the homocoupling of the boronic acid reagent.[7]
-
Solution: Reduce the reaction temperature. Screen a range of temperatures (e.g., 70 °C, 80 °C, 90 °C) to find the optimal balance between reaction rate and selectivity.
-
Issue 2: Formation of Side Products in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to reaction conditions, including temperature.[10][11]
| Side Product | Likely Cause | Temperature-Related Solution |
| Hydrodehalogenation Product | High temperature promoting β-hydride elimination from the amide intermediate.[7] | Lower the reaction temperature. Screen temperatures from room temperature up to 100 °C.[10] |
| Homocoupling of Amine | Can be influenced by catalyst and base choice, but high temperatures can exacerbate the issue. | Optimize ligand and base at a moderate temperature before resorting to higher temperatures. |
Issue 3: Failed Lithiation/Metal-Halogen Exchange
Lithiation reactions are highly exothermic and require strict temperature control to be successful.[3]
Caption: Troubleshooting workflow for failed lithiation reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of 2-bromo-5-butoxypyridine with an arylboronic acid. Optimization may be required.
Materials:
-
2-bromo-5-butoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[5]
-
Base (e.g., K₂CO₃, 2.0 equiv)[5]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)[5]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-5-butoxypyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of 2-bromo-5-butoxypyridine.
Materials:
-
2-bromo-5-butoxypyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., NaOt-Bu, 1.4 equiv)[12]
-
Anhydrous, degassed solvent (e.g., toluene)[12]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst and the base.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Under the inert atmosphere, add 2-bromo-5-butoxypyridine, the degassed solvent, and finally the amine via syringe.[12]
-
Heating: Heat the reaction to the desired temperature (typically 80-110 °C) and stir.[13]
-
Monitoring: Track the reaction's progress until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench carefully. Dilute with an organic solvent and wash with water and brine.[12]
Protocol 3: Low-Temperature Lithiation and Quenching
This protocol describes a general procedure for the lithiation of 2-bromo-5-butoxypyridine.
Materials:
-
2-bromo-5-butoxypyridine (1.0 equiv)
-
n-Butyllithium (1.1 equiv) in hexanes
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Electrophile (1.2 equiv)
-
Cryo-bath (e.g., dry ice/acetone)
Procedure:
-
Setup and Cooling: In a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve 2-bromo-5-butoxypyridine in the anhydrous solvent. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add the n-butyllithium solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.[14] Stir the mixture at -78 °C for 30-60 minutes.
-
Quenching: Add the electrophile dropwise, again maintaining a temperature at or below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with an appropriate organic solvent, dry the organic layer, and purify as needed.
| Coolant Mixture | Achievable Temperature (°C) | Notes |
| Ice/Water | 0 | For reactions requiring gentle cooling. |
| Ice/Salt (NaCl) | -10 to -20 | A simple and effective way to reach sub-zero temperatures. |
| Dry Ice/Acetone or Isopropanol | -78 | A standard for many organometallic reactions.[14] |
| Liquid Nitrogen | -196 | Used for extremely low-temperature reactions and trapping volatile substances.[15] |
References
- Cryogenic chemistry - PMC Isochem. (n.d.).
- Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions - Benchchem. (n.d.).
- Technical Support Center: Cross-Coupling Reactions of 3-Bromo-4-isopropylpyridine - Benchchem. (n.d.).
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (n.d.).
- Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchGate. (n.d.).
- Technological Capabilities - Organometallic Chemistry and Cryogenic Capacities | Evonik. (n.d.).
- 2-Amino-5-bromopyridine - Santa Cruz Biotechnology. (n.d.).
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-5-METHOXYPYRIDINE - ChemicalBook. (2025).
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Monitoring Water/Air sensitive reactions : r/Chempros - Reddit. (2021).
- The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. (n.d.).
- REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. (n.d.).
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (n.d.).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Cross-Coupling Chemistry. (n.d.).
- 2-Bromopyridine Safety Data Sheet - Jubilant Ingrevia Limited. (n.d.).
- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- 2-Bromo-5-fluoropyridine - Apollo Scientific. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- The manipulation of air.sensitive compounds - Neilson Lab. (n.d.).
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem. (n.d.).
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem. (n.d.).
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. (2013).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025).
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF - ResearchGate. (2025).
- Chilling Perspectives: Cryochemistry Unraveled - Hilaris Publisher. (2024).
- 2-BROMO-5-(TERT-BUTOXYCARBONYLAMINO)PYRIDINE | 218594-15-1 - ChemicalBook. (2025).
- Lithiation | Reactions | Commercial - CABB Chemicals. (2021).
- 2-Bromo-5-fluoro-4-hydroxypyridine | - Frontier Specialty Chemicals. (n.d.).
- Cryogenic Cooling in Metal Treatment Processes - MESA Specialty Gases & Equipment. (2024).
- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole - ResearchGate. (n.d.).
- 5-Bromo-2-(tert-butoxy)pyridine - BLDpharm. (n.d.).
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. (n.d.).
- 2-Bromo-5-fluoropyridine 97 41404-58-4 - Sigma-Aldrich. (n.d.).
- Cryogenics Cooling - Advanced Thermal Solutions, Inc. (n.d.).
- 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem. (n.d.).
- 2-Bromo-5-tert-butoxy-pyrimidine | C8H11BrN2O | CID 117224637 - PubChem. (n.d.).
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Technical Support Center: 2-Bromo-5-Butoxypyridine Reactions
Welcome to the technical support hub for synthetic procedures involving 2-bromo-5-butoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the workup and purification of reactions utilizing this versatile building block. The following content is structured to provide direct, actionable solutions to frequently encountered issues in palladium-catalyzed cross-coupling and organometallic functionalization reactions.
Section 1: Suzuki-Miyaura Coupling Workup
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds. However, the workup of these reactions, especially with pyridine-containing substrates, can present unique challenges related to product solubility, catalyst removal, and byproduct separation.
Troubleshooting Guide: Suzuki Coupling Workups
Q1: After my aqueous workup, I have a low yield and suspect my product is in the aqueous layer. Why is this happening and how can I recover it?
A: This is a classic issue with pyridine-containing compounds. The pyridine nitrogen is basic and can be protonated by acidic conditions, forming a water-soluble pyridinium salt. If your reaction solvent was acidic, or if you used an acidic wash (e.g., NH4Cl), your product is likely protonated.
-
Causality: The lone pair on the pyridine nitrogen readily accepts a proton, rendering the entire molecule cationic and highly soluble in water.
-
Solution:
-
Combine all your aqueous layers in a separatory funnel.
-
Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) dropwise until the pH of the aqueous layer is basic (pH 8-9, check with pH paper).[1]
-
This deprotonates the pyridinium salt, returning it to the neutral, organic-soluble free base.
-
Re-extract the basified aqueous layer three times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Combine these new organic extracts with your original organic layer, dry, and concentrate.
-
Q2: My reaction mixture is black, and this color carries through into my organic layer, making column chromatography difficult. How do I remove the palladium catalyst residues?
A: The black color is typically due to precipitated palladium black (Pd(0)), a common sign that the catalyst has begun to decompose.[2] Removing it before concentration is crucial for a successful purification.
-
Solution 1 (Standard): After diluting the reaction mixture with your extraction solvent (e.g., ethyl acetate), filter the entire mixture through a pad of Celite® before transferring it to a separatory funnel for the aqueous wash.[1] This will remove the majority of the insoluble palladium species.
-
Solution 2 (For Persistent Contamination): If color persists after Celite filtration and workup, you can stir the concentrated crude product in a solvent like DCM with a palladium scavenger (e.g., silica-bound thiol) for a few hours, then filter and re-concentrate.
Q3: I am struggling with a persistent emulsion at the interface of the organic and aqueous layers during extraction. What should I do?
A: Emulsions are common in biphasic mixtures containing basic nitrogenous compounds. They are stabilized by finely divided solids (like palladium black or inorganic salts) and the surfactant-like properties of the reagents.
-
Solution 1 (First Line): Add a saturated solution of sodium chloride (brine) to the separatory funnel.[3][4] The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.
-
Solution 2 (Stubborn Emulsions): If brine fails, filter the entire emulsified mixture through a pad of Celite®. This physically disrupts the emulsion layer and often resolves the issue.
FAQs: Suzuki Coupling
Q: What is a standard, reliable workup protocol for a Suzuki reaction with 2-bromo-5-butoxypyridine? A: A robust, general protocol is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (EtOAc).
-
Filter through a plug of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Q: How do I remove unreacted boronic acid from my crude product? A: Most simple arylboronic acids can be removed with a basic wash. Washing the organic layer with a 1M solution of NaOH or Na₂CO₃ will convert the boronic acid (R-B(OH)₂) into a water-soluble boronate salt (R-B(OH)₃⁻ Na⁺), which partitions into the aqueous phase. Be cautious if your product has base-sensitive functional groups.
Section 2: Buchwald-Hartwig Amination Workup
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6] Workups are often complicated by bulky phosphine ligands, strong bases, and the basicity of the aminopyridine product.
Troubleshooting Guide: Buchwald-Hartwig Workups
Q1: My final product is contaminated with the phosphine ligand or its oxide. They are co-eluting during column chromatography. How can I remove them?
A: This is the most common challenge in Buchwald-Hartwig workups. The phosphine ligands (e.g., XPhos, SPhos) and their corresponding oxides are often greasy, high-boiling compounds with polarities similar to the desired product.
-
Causality: The P=O bond of the phosphine oxide is quite polar, while the large aryl groups make it soluble in organic solvents, leading to challenging chromatographic separations.
-
Solution 1 (Acid Wash): If you used a trialkylphosphine ligand (less common now), a dilute acid wash (e.g., 1M HCl) can protonate the phosphorus atom and extract it into the aqueous layer. Caution: This will also protonate your aminopyridine product. You would need to basify the acidic aqueous layer and re-extract to recover your product, as described in Suzuki Q1. This method is less effective for bulky biarylphosphine ligands.
-
Solution 2 (Optimized Chromatography):
-
Switch to a less polar solvent system for your column (e.g., hexanes/EtOAc instead of pentane/ether).
-
Try a different stationary phase, such as alumina instead of silica gel.
-
If the product is crystalline, recrystallization is often the most effective method to reject the amorphous ligand oxide.
-
Q2: The reaction was performed with NaOtBu, and the workup is messy. What is the best practice for quenching and removing this base?
A: Sodium tert-butoxide (NaOt-Bu) is a very strong, sterically hindered base that must be fully neutralized.[7]
-
Protocol:
-
Cool the reaction to room temperature.
-
Carefully and slowly add water to the reaction mixture to quench any remaining NaOt-Bu. An exotherm may be observed.
-
Dilute with a primary extraction solvent like EtOAc.
-
Filter the mixture through Celite® to remove the palladium catalyst and inorganic salts.[8]
-
Proceed with a standard aqueous workup, including a water wash followed by a brine wash. The resulting t-butanol is soluble in both the organic and aqueous phases but is typically removed during concentration under vacuum.
-
FAQs: Buchwald-Hartwig Amination
Q: What is a general workup procedure for a Buchwald-Hartwig reaction coupling an amine with 2-bromo-5-butoxypyridine? A:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (Toluene or EtOAc).
-
Filter the entire mixture through a pad of Celite® to remove insoluble catalyst and base residues. Wash the pad with more solvent.
-
Transfer the filtrate to a separatory funnel. Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography, anticipating the need to carefully optimize conditions to separate the product from the phosphine oxide.
Section 3: Organometallic Intermediate Workup (Lithiation/Grignard)
Reactions involving the conversion of 2-bromo-5-butoxypyridine to its corresponding organolithium or Grignard reagent require a fundamentally different workup approach centered on a controlled quench.[9]
Troubleshooting Guide: Organometallic Workups
Q1: My reaction was violently exothermic and produced a lot of gas when I started the workup. What did I do wrong?
A: You performed an uncontrolled quench. Organolithium and Grignard reagents are extremely strong bases and nucleophiles that react violently with protic sources like water, especially at room temperature.[9][10]
-
Causality: The rapid, exothermic reaction with a proton source can boil ethereal solvents like THF or diethyl ether, leading to a dangerous pressure increase.
-
Correct Procedure (The Quench):
-
Always cool your reaction vessel to 0 °C or below (ice-water or dry ice/acetone bath) before adding any quenching agent.
-
Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] NH₄Cl is a mild proton source that is less reactive than water or strong acids, providing a more controlled quench.
-
Allow the mixture to slowly warm to room temperature only after the addition is complete and the initial exotherm has subsided.
-
Q2: After quenching my Grignard reaction, a thick white precipitate formed, making the extraction impossible. How can I deal with this?
A: This is a very common issue caused by the precipitation of magnesium salts (e.g., Mg(OH)₂, MgX₂).
-
Solution 1 (Preferred for Sensitive Products): The standard quench with saturated NH₄Cl is designed to minimize this. If precipitates still form, you may need to add more NH₄Cl solution and stir vigorously.
-
Solution 2 (For Acid-Stable Products): If your final product can tolerate it, quenching with a dilute acid like 1M HCl will keep the magnesium salts dissolved in the aqueous layer as soluble MgCl₂. Do not use this method if your product has acid-labile groups.
FAQs: Organometallic Reactions
Q: Why is saturated ammonium chloride the preferred quenching agent? A: Saturated NH₄Cl provides a reservoir of protons (pKa ≈ 9.2) that is acidic enough to protonate the alkoxide product and destroy excess organometallic reagent, but not so acidic that it causes violent quenching or degradation of sensitive functional groups. It effectively buffers the solution during the quench.[9]
Q: What is a full, safe workup protocol after reacting a 2-lithio-5-butoxypyridine intermediate with an electrophile? A:
-
Cool the reaction flask to 0 °C in an ice bath.
-
Slowly, via addition funnel, add saturated aqueous NH₄Cl solution dropwise. Monitor for any exotherm.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir and warm to room temperature for 15-20 minutes.
-
Transfer the mixture to a separatory funnel.
-
Extract with an organic solvent (e.g., EtOAc) three times.
-
Combine the organic layers and wash with brine to remove excess water.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Data & Workflow Summaries
Table 1: Recommended Workup Reagents by Reaction Type
| Reaction Type | Primary Quenching Agent | Extraction Solvent | Recommended Washes | Common Purification |
| Suzuki-Miyaura | N/A (proceed to dilution) | Ethyl Acetate, Toluene | Water, Sat. NaHCO₃, Brine | Flash Chromatography (Silica) |
| Buchwald-Hartwig | Water (if NaOtBu used) | Ethyl Acetate, Toluene | Water, Brine | Flash Chromatography, Recrystallization |
| Organometallic | Sat. aq. NH₄Cl (at 0 °C) | Ethyl Acetate, Diethyl Ether | Brine | Flash Chromatography (Silica) |
Visual Workflows
Caption: A generalized workflow for post-reaction workup procedures.
Caption: Decision tree for recovering a basic product from an aqueous layer.
References
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
-
Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem.
-
Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
-
How can I remove the pyridine from the sugar compound? ResearchGate.
-
How can I solve my problem with Suzuki coupling? ResearchGate.
-
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
-
Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
-
Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. TU Delft Research Portal.
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
-
Buchwald–Hartwig amination. Wikipedia.
-
Application Note: Standardized Workup Procedure for a Grignard Reaction Utilizing 2-Bromo-5-methylhexane. Benchchem.
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
Reactions of Grignard Reagents. Master Organic Chemistry.
-
Help needed with unreproducible Suzuki coupling. Reddit.
-
Protocol for quenching reactive chemicals. EPFL.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
What is best method to remove pyridine from a reaction mixture? ResearchGate.
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications.
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit.
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
-
Can't wrap my head around TLC of Buchwald-Hartwig-amination. Reddit.
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
-
Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews (RSC Publishing).
-
What is the proper way to set up a suzuki coupling? Reddit.
Sources
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- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. epfl.ch [epfl.ch]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-bromo-5-butoxypyridine: HPLC vs. GC-MS Methodologies
Introduction
In the landscape of pharmaceutical synthesis and materials science, substituted pyridines are indispensable building blocks. 2-bromo-5-butoxypyridine, with its unique arrangement of functional groups, serves as a key intermediate in the development of novel active pharmaceutical ingredients (APIs). The purity of such intermediates is not a mere quality metric; it is a critical determinant of the safety, efficacy, and stability of the final product.[1] The presence of even trace-level impurities can lead to undesirable side reactions, reduced yield, and potentially toxicological risks in the resulting API.
This guide provides an in-depth, comparative analysis of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of 2-bromo-5-butoxypyridine. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the expertise to select, develop, and validate the most appropriate analytical strategy for your specific needs, ensuring the integrity of your research and the quality of your final product.
The Regulatory Imperative: Understanding Impurity Thresholds
Before delving into the analytical methodologies, it is crucial to understand the regulatory framework that governs impurity control. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines, such as ICH Q3A(R2), that are the cornerstone of impurity management in new drug substances.[2][3][4] These guidelines establish thresholds for the reporting, identification, and toxicological qualification of impurities, ensuring patient safety.[2][5]
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[2]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[3]
Adherence to these guidelines is mandatory and necessitates the use of validated, high-sensitivity analytical methods capable of accurately detecting and quantifying impurities.[6][7][8]
Anticipating the Analytes: Potential Impurities in 2-bromo-5-butoxypyridine
A robust analytical method is one that can separate the main compound from all potential impurities. Based on common synthetic pathways (e.g., etherification of 2-bromo-5-hydroxypyridine with a butyl halide), we can anticipate several classes of impurities:
-
Starting Materials: Unreacted 2-bromo-5-hydroxypyridine or 1-bromobutane.
-
Isomeric By-products: Impurities arising from reactions at other positions on the pyridine ring, such as 2-bromo-3-butoxypyridine.
-
Related-Substance Impurities: Over-alkylated products or compounds with incomplete bromination.
-
Degradation Products: Compounds formed through hydrolysis of the ether linkage or other instabilities.
-
Residual Solvents: Organic solvents used during synthesis and purification.[3][5]
A successful analytical strategy must be able to resolve and detect all these potential species.
Methodology 1: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical purity analysis due to its high resolution, robustness, and applicability to a wide range of compounds.[9] For 2-bromo-5-butoxypyridine, which possesses moderate polarity, RP-HPLC is an ideal first-line technique.[10]
Causality Behind the Protocol: Why These Parameters?
The goal is to develop a stability-indicating method that separates the main peak from all potential process-related and degradation impurities. The choices below are designed to achieve this with high fidelity.
-
Column Chemistry (C18): A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides excellent retention and separation for moderately polar aromatic compounds like substituted pyridines.[9][10][11]
-
Mobile Phase (Acidified Gradient): A gradient elution, moving from a highly aqueous mobile phase to a high-organic one, is essential to elute both polar (e.g., starting materials) and non-polar (e.g., by-products) impurities within a reasonable timeframe.[11] The addition of an acid like formic or phosphoric acid is critical.[12][13] It protonates the pyridine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks, which are vital for accurate quantification.
-
Detector (PDA): A Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector. It not only quantifies peaks but also provides UV spectra for each, enabling peak purity assessment and offering clues to the identity of unknown impurities.[11]
Experimental Protocol: HPLC Purity of 2-bromo-5-butoxypyridine
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[9][11]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector scanning from 210-400 nm; extraction wavelength at 254 nm for quantification.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution: Accurately weigh approximately 25 mg of the 2-bromo-5-butoxypyridine sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of about 0.5 mg/mL.
-
Filtration: Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[11]
3. Data Analysis:
-
Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[11]
-
Important Caveat: This method assumes all compounds have a similar detector response. For accurate quantification of specific impurities, reference standards and the generation of correction factors are necessary.[3]
HPLC Workflow Diagram
Caption: Logical workflow for HPLC purity determination.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds.[14] It offers unparalleled identification capabilities due to the fragmentation patterns generated by mass spectrometry. For 2-bromo-5-butoxypyridine, GC-MS is an excellent orthogonal method to HPLC, particularly for identifying unknown volatile impurities, isomers, and residual solvents.
Causality Behind the Protocol: Why These Parameters?
The objective here is twofold: achieve chromatographic separation of thermally stable compounds based on their boiling points and obtain clean, identifiable mass spectra for each.
-
Column Chemistry (HP-5ms): A non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice suitable for a wide array of semi-volatile organic molecules.[15][16] It provides good separation for many potential impurities.
-
Oven Temperature Program: A programmed temperature ramp is crucial.[15] It begins at a low temperature to resolve highly volatile compounds (like residual solvents) and gradually increases to elute the higher-boiling main analyte and any less volatile by-products, ensuring all components are seen.
-
Ionization Mode (EI): Electron Ionization (EI) at a standard energy of 70 eV is used because it induces reproducible fragmentation of molecules.[15][16] The resulting mass spectra are like fingerprints, which can be matched against extensive libraries (e.g., NIST) for confident identification of unknown impurities.
Experimental Protocol: GC-MS Purity of 2-bromo-5-butoxypyridine
1. Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.[15]
-
GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split mode (e.g., 50:1 split ratio) at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
-
Mass Range: Scan m/z 40–500.
2. Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Solution: Prepare a dilute solution of the sample (approx. 100 µg/mL) in the chosen solvent. High concentrations can saturate the detector.
3. Data Analysis:
-
The total ion chromatogram (TIC) is used to assess purity via area normalization.
-
For each impurity peak, the mass spectrum is extracted and compared against a spectral library (e.g., NIST) to propose a structure. The presence of the characteristic bromine isotope pattern (two peaks of nearly equal intensity at M+ and M+2) is a key diagnostic feature for bromine-containing fragments.
GC-MS Workflow Diagram
Caption: Logical workflow for GC-MS purity and impurity ID.
Comparative Analysis: HPLC vs. GC-MS
Neither technique is universally superior; they are complementary, providing an orthogonal view of the sample's purity. The choice depends on the specific question being asked.
| Feature | HPLC with PDA Detection | GC-MS | Senior Scientist's Verdict |
| Analyte Suitability | Excellent for a wide range of polarities, including non-volatile compounds and thermally labile substances. | Best for volatile and thermally stable compounds. | HPLC is more versatile for a general purity screen, as it accommodates a broader range of potential non-volatile impurities or degradation products. |
| Primary Separation | Based on polarity and hydrophobic interactions with the stationary phase. | Based on boiling point and volatility. | Highly complementary. An impurity that co-elutes in HPLC may separate perfectly in GC, and vice-versa. Using both provides a more complete profile. |
| Identification Power | Limited. Provides UV spectrum, which aids in classifying chromophores but is not definitive for structural elucidation. | Superior. Provides a mass fragmentation pattern (a molecular fingerprint) that allows for high-confidence identification of unknowns via library searching. | GC-MS is the gold standard for identifying unknown volatile impurities. |
| Quantitative Accuracy | Excellent. Considered the industry standard for purity assays due to high precision, accuracy, and robustness.[9][11] | Good, but can be more variable. Requires careful calibration and can be affected by matrix effects in the ion source. | HPLC is the preferred method for a validated, quantitative purity assay. |
| Sensitivity | High, typically in the low ng range on-column. | Extremely high, capable of reaching pg or even fg levels for targeted analyses.[14][17] | GC-MS often has an edge in sensitivity for detecting trace volatile impurities like residual solvents. |
| Sample Preparation | Simple and direct: dissolve, filter, and inject. | Also simple, but requires a volatile solvent and care to avoid non-volatile matrix components. | Both are straightforward for this analyte. |
Conclusion: A Synergistic Approach to Purity Assurance
For the comprehensive purity analysis of 2-bromo-5-butoxypyridine, a dual-pronged strategy leveraging both HPLC and GC-MS is the most scientifically sound approach.
-
HPLC should be employed as the primary technique for quantitative purity determination. Its robustness, precision, and applicability to a wide range of potential impurities make it the ideal choice for routine quality control and for generating the official purity value.[9]
-
GC-MS serves as an essential, orthogonal tool for impurity identification. Its strength lies in definitively identifying volatile and semi-volatile unknowns, such as isomeric by-products and residual solvents, which is a critical requirement under ICH guidelines.[2][15]
By integrating the quantitative strength of HPLC with the unparalleled identification power of GC-MS, researchers and drug development professionals can build a complete, trustworthy, and regulatory-compliant purity profile for 2-bromo-5-butoxypyridine. This self-validating system ensures that the quality of this critical intermediate is rigorously established, safeguarding the integrity of the entire development pipeline.
References
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- www .ec -undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- YouTube. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- Chowdary, L. G., Ravisankar, P., Kumar, G. A., Mounika, K., & Babu, P. S. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
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- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Benchchem. (n.d.). Validating the Purity of Synthesized 2,6-Divinylpyridine Using GC-MS Analysis: A Comparative Guide.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- Occupational Safety and Health Administration. (n.d.). Pyridine Method number: PV2295.
- Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
- Benchchem. (n.d.). Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide.
- LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization.
- ResearchGate. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of.
- MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
- Benchchem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- AcademicPres. (2025, February 25). Evaluation of gas chromatography-mass spectrometry analysis and yield.
- Benchchem. (n.d.). Application Note and Protocols for the Analysis of 1-Bromo-3-butoxy-5-nitrobenzene by HPLC and LC-MS.
- ResearchGate. (2025, August 9). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
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A Comparative Guide to the Definitive Structure Validation of 2-bromo-5-butoxypyridine
In the landscape of modern drug discovery and development, the unequivocal structural characterization of novel chemical entities and key intermediates is not merely a matter of scientific rigor; it is a foundational requirement for intellectual property, regulatory approval, and the reproducibility of biological data. 2-bromo-5-butoxypyridine, a versatile heterocyclic building block, is increasingly utilized in the synthesis of complex pharmaceutical agents. Its precise atomic arrangement dictates its reactivity and, ultimately, the biological profile of the molecules derived from it.
This guide provides an in-depth, expert-led comparison of the analytical techniques used to validate the structure of 2-bromo-5-butoxypyridine. We will focus on single-crystal X-ray crystallography (SCXRD) as the definitive method for absolute structure elucidation and contrast its capabilities with essential spectroscopic techniques. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of the causality behind experimental choices in structural validation.
Part 1: The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography
While various analytical methods provide pieces of the structural puzzle, only single-crystal X-ray crystallography offers a direct, three-dimensional visualization of the atomic arrangement in the solid state.[1][2] The technique is predicated on the principle that a well-ordered crystal lattice diffracts a beam of X-rays in a predictable pattern.[2] By measuring the angles and intensities of these diffracted beams, one can compute an electron density map of the molecule and, from that, refine a model of the precise coordinates of every atom.[1]
The journey from a powdered sample to a refined crystal structure is a multi-step process where success in the initial stages is paramount.
Experimental Workflow: From Powder to Final Structure
The entire process can be visualized as a logical sequence, beginning with the most critical and often rate-limiting step: obtaining a high-quality single crystal.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step 1: The Art and Science of Crystal Growth
The adage "garbage in, garbage out" is particularly apt for crystallography. A poor-quality crystal will yield poor-quality data. The objective is to coax the molecules of 2-bromo-5-butoxypyridine to slowly self-assemble from a solution into a highly ordered, single crystalline lattice.
Causality Behind Method Selection: The choice of crystallization technique is dictated by the compound's solubility, the quantity of material available, and its thermal stability. The goal is to achieve a state of supersaturation slowly, allowing for methodical crystal growth rather than rapid precipitation.
| Crystallization Method | Principle | Ideal For | Key Considerations |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates from a near-saturated solution.[3][4] | Milligram to gram quantities; compounds with moderate volatility. | The solvent choice is critical. The vial should be covered but not sealed to control the evaporation rate.[3][4] |
| Vapor Diffusion | An anti-solvent (precipitant) vapor slowly diffuses into a solution of the compound, reducing its solubility.[3][5] | Microgram to milligram quantities; highly effective for small molecules. | Requires a binary solvent system where the compound is soluble in the less volatile solvent and insoluble in the more volatile anti-solvent.[3] |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a solution of the compound. Crystallization occurs at the interface as the solvents slowly mix.[3] | Compounds sensitive to temperature changes. | The two solvents must be miscible but have different densities to allow for layering.[3] |
| Slow Cooling | A saturated solution at an elevated temperature is allowed to cool slowly, causing the solubility to decrease and crystals to form.[3] | Compounds that are significantly more soluble at higher temperatures. | Cooling must be very slow to prevent the formation of many small crystals. An oil bath or insulated container is often used.[3] |
Detailed Protocol: Crystallization by Vapor Diffusion
This method is highly recommended for obtaining high-quality crystals from small amounts of material.[3]
-
Preparation: Dissolve 5-10 mg of purified 2-bromo-5-butoxypyridine in 0.5 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar or beaker that contains 2-3 mL of an anti-solvent (e.g., hexane or pentane). The compound should be soluble in the solvent but insoluble in the anti-solvent.
-
Incubation: Seal the larger container. The more volatile anti-solvent will slowly diffuse into the solution of your compound.
-
Growth: Over hours to days, the solubility of the 2-bromo-5-butoxypyridine in the mixed-solvent system will decrease, leading to the slow growth of single crystals. Place the setup in a vibration-free location.
Step 2 & 3: From Crystal to Structure - Data Collection and Refinement
Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays in a diffractometer. The resulting diffraction pattern is a series of spots, each with a specific position and intensity. This raw data is then computationally processed to solve and refine the molecular structure.
Self-Validating System: The refinement process is iterative. A theoretical model of the structure is refined against the experimental diffraction data until the calculated and observed patterns match as closely as possible. The quality of this match is measured by a value called the R-factor; a lower R-factor indicates a better fit. For small molecules, a final R-factor below 5% (R1 < 0.05) is indicative of a high-quality, reliable structure.
Illustrative Case: Crystal Structure of 2-bromo-5-methylpyridine
While the crystal structure of 2-bromo-5-butoxypyridine is not publicly deposited as of this guide's publication, the structure of the closely related analog, 2-bromo-5-methylpyridine, provides an excellent template for what to expect.[4][6] The crystallographic data for this analog confirms the connectivity of the pyridine ring, the positions of the bromo and methyl substituents, and the planarity of the molecule.[4][6]
| Parameter | Typical Value/Observation | Significance for Structure Validation |
| Formula | C₆H₆BrN | Confirms the elemental composition within the crystal's asymmetric unit. |
| Space Group | e.g., P2₁/c | Describes the symmetry elements of the crystal lattice. |
| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | C-Br, C-N, C-C, etc. | Provides definitive proof of atomic connectivity, distinguishing it from isomers. Values must match known chemical standards. |
| R-factor (R1) | < 0.05 | A statistical measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low value signifies a high-quality, trustworthy structure. |
| Displacement Ellipsoids | Visual representation of atomic motion; well-behaved (spherical or slightly elliptical) ellipsoids indicate a good model. |
For 2-bromo-5-butoxypyridine, the X-ray data would be expected to unambiguously define the C2-Br and C5-O bond connectivity, the conformation of the butoxy side chain (e.g., staggered or eclipsed), and any intermolecular interactions like hydrogen bonds or π-stacking in the solid state.
Part 2: A Comparative Framework: SCXRD vs. Spectroscopic Methods
In any rigorous scientific or regulatory context, structural validation relies on orthogonal methods—independent techniques that probe different physical properties of the molecule.[7][8][9] While SCXRD gives the definitive solid-state structure, spectroscopic methods like NMR, MS, and IR provide complementary data, often on the bulk sample and in solution.
Caption: Information provided by orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for determining the structure of organic molecules in solution.[10] It provides detailed information about the carbon-hydrogen framework.[11]
-
¹H NMR: Would show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butoxy group. The chemical shifts, splitting patterns (multiplicity), and coupling constants would confirm the substitution pattern and connectivity.
-
¹³C NMR: Would show the correct number of carbon signals, with chemical shifts indicating aromatic, aliphatic, and oxygen-attached carbons.
Protocol: Acquiring ¹H NMR Data A standard protocol for a related compound, 2-bromo-5-methoxypyridine, provides a solid foundation.[11]
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-bromo-5-butoxypyridine in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1.0 s, and 16-32 scans for good signal-to-noise.
-
Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.
Mass Spectrometry (MS)
MS provides the exact molecular weight and elemental formula. For 2-bromo-5-butoxypyridine, high-resolution mass spectrometry (HRMS) would yield a molecular ion peak with an extremely high mass accuracy. A key diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity separated by ~2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[11] This provides irrefutable evidence for the presence of a single bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule.[11] For 2-bromo-5-butoxypyridine, the IR spectrum would be expected to show characteristic absorption bands for:
-
Aromatic C-H stretching (~3100-3000 cm⁻¹)
-
Aliphatic C-H stretching (~2960-2850 cm⁻¹)
-
Aromatic C=C and C=N stretching (~1600-1450 cm⁻¹)
-
Strong C-O (ether) stretching (~1250 cm⁻¹)
Comparative Summary
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Infrared Spectroscopy |
| Information Yield | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | C-H framework, atom connectivity, solution conformation | Molecular weight, elemental formula, fragmentation | Presence of functional groups |
| Sample State | Single Crystal (Solid) | Solution | Solid, Liquid, or Gas | Solid or Liquid |
| Key Strength | Unambiguous and definitive structural proof | Excellent for solution-state structure and dynamics | High sensitivity, confirms elemental formula | Rapid and simple functional group identification |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain | Does not provide absolute 3D structure; interpretation can be complex | Does not provide connectivity information for isomers | Provides limited information on the overall molecular skeleton |
Conclusion: An Integrated and Self-Validating Approach
The definitive validation of the 2-bromo-5-butoxypyridine structure is best achieved through an integrated analytical approach. Single-crystal X-ray crystallography stands alone in its ability to provide the absolute, unambiguous three-dimensional structure , serving as the ultimate arbiter against which all other data are compared.[2]
However, for regulatory submissions and comprehensive material characterization, SCXRD data must be supported by spectroscopic evidence from the bulk material. NMR confirms the structure's integrity in the solution phase, mass spectrometry verifies the elemental composition and molecular weight with high precision, and IR spectroscopy provides a quick confirmation of the expected functional groups. Together, these orthogonal techniques form a self-validating system, providing an unassailable and complete structural dossier for this critical chemical intermediate.
References
Sources
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A Comparative Study of Butoxy- vs. Methoxy-Substituted Bromopyridines in Catalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the fine-tuning of catalytic processes, the choice of ligands and substrates is paramount. The subtle interplay of steric and electronic effects can dramatically influence reaction efficiency, selectivity, and overall yield. This guide provides an in-depth comparative analysis of butoxy- and methoxy-substituted bromopyridines, two classes of compounds that are frequently employed as either coupling partners or precursors to ligands in palladium-catalyzed cross-coupling reactions.
While direct, side-by-side comparative studies are not extensively documented, this guide synthesizes available data and established mechanistic principles to offer a predictive and practical framework for experimental design. We will delve into the synthesis of these compounds, their performance in key catalytic reactions, and the underlying electronic and steric factors that govern their reactivity.
I. Synthesis of Alkoxy-Substituted Bromopyridines: A Comparative Overview
The preparation of methoxy- and butoxy-substituted bromopyridines can be achieved through several synthetic routes. A common strategy involves the nucleophilic substitution of a more labile halide or the methylation/butylation of a corresponding hydroxypyridine.
Synthesis of Methoxy-Substituted Bromopyridines:
A prevalent method for the synthesis of 2-bromo-3-methoxypyridine involves the O-methylation of 2-bromo-3-pyridinol. This reaction typically employs a methylating agent like methyl iodide in the presence of a base.
For the synthesis of 2-bromo-4-methoxypyridine, a common route is the reaction of 2-bromo-4-chloropyridine with sodium methoxide[1]. Another approach involves the directed ortho-metalation of 4-methoxypyridine followed by bromination[1].
Synthesis of Butoxy-Substituted Bromopyridines:
The synthesis of butoxy-substituted bromopyridines follows similar principles to their methoxy counterparts, with the primary difference being the use of a butylating agent. For instance, the synthesis of a butoxy-substituted bromopyridine can be achieved by reacting the corresponding hydroxypyridine with a butyl halide (e.g., 1-bromobutane) in the presence of a suitable base.
Experimental Protocol: Synthesis of 2-Bromo-3-methoxypyridine
This protocol is adapted from a reported high-yield synthesis method[2][3].
Materials:
-
2-bromo-3-pyridinol
-
Potassium hydroxide (KOH), pulverized
-
Methyl iodide (CH₃I)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether (Et₂O)
-
1 N Sodium hydroxide (NaOH)
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL), maintain the temperature at 55-60°C under a nitrogen atmosphere.
-
Add a solution of methyl iodide (72.4 g) in DMSO (100 mL) dropwise to the reaction vessel.
-
After the addition is complete, maintain the reaction temperature at 55-60°C for 30 minutes.
-
Pour the reaction mixture into ice water (800 g) to precipitate the product.
-
Filter the precipitate and triturate the solid with diethyl ether (3 x 500 mL).
-
Combine the ether extracts and wash sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).
-
Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromo-3-methoxypyridine.
Figure 1. Synthetic workflow for 2-bromo-3-methoxypyridine.
II. Comparative Catalytic Performance in Cross-Coupling Reactions
Alkoxy-substituted bromopyridines are valuable substrates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The nature of the alkoxy group (methoxy vs. butoxy) can influence the catalytic performance through a combination of electronic and steric effects.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of the bromopyridine is influenced by the electronic properties of the alkoxy substituent.
General Reaction Scheme:
| Alkoxy Substituent | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Methoxy | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90 (estimated) | [4] |
| 4-Methyl, 2-Amino, 5-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 12-24 | 85 | [5] |
| 4-Methyl, 2-Amino, 5-Bromo | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 12-24 | 88 | [5] |
| Butoxy (Predicted) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | Good to Excellent | - |
Discussion:
-
Electronic Effects: Both methoxy and butoxy groups are electron-donating through resonance, which can increase the electron density on the pyridine ring. This generally makes the oxidative addition of the C-Br bond to the palladium(0) center more challenging compared to unsubstituted bromopyridine. However, the inductive effect of the oxygen atom is electron-withdrawing. The overall electronic effect is a balance of these two factors. The slightly greater inductive effect of the methoxy group compared to the butoxy group (due to the closer proximity of the electron-withdrawing oxygen to the ring) might render the methoxy-substituted bromopyridine slightly more reactive.
-
Steric Effects: The butoxy group is significantly bulkier than the methoxy group. This increased steric hindrance can disfavor the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing down the rate of oxidative addition.
Predicted Outcome: It is anticipated that methoxy-substituted bromopyridines may exhibit slightly higher reactivity and yields in Suzuki-Miyaura couplings compared to their butoxy-substituted counterparts under identical conditions, primarily due to the lower steric hindrance of the methoxy group.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The efficiency of this reaction is highly dependent on the ligand, base, and the electronic properties of the aryl halide.
General Reaction Scheme:
| Alkoxy Substituent | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-pyridine (unsubstituted) | Volatile Amines | Pd(OAc)₂, dppp | NaOt-Bu | Toluene | 80 | 55-98 | [6] |
| 2-Amino-5-bromo-4-methylpyridine | Various | Optimized | Optimized | Optimized | - | Good to Excellent | [7] |
| Methoxy (Predicted) | Morpholine | Pd₂(dba)₃, BINAP | NaOt-Bu | Toluene | 100 | Good to Excellent | - |
| Butoxy (Predicted) | Morpholine | Pd₂(dba)₃, BINAP | NaOt-Bu | Toluene | 100 | Good | - |
Discussion:
-
Electronic Effects: Similar to the Suzuki coupling, the electron-donating nature of the alkoxy groups can make the oxidative addition step more difficult.
-
Steric Effects: The increased bulk of the butoxy group could hinder the approach of the amine nucleophile or the palladium catalyst, potentially leading to lower reaction rates and yields compared to the methoxy-substituted analogue. Bulky, electron-rich phosphine ligands are often employed to mitigate some of these steric challenges and promote the formation of the active monoligated palladium species[8].
Predicted Outcome: Methoxy-substituted bromopyridines are expected to be more reactive substrates in Buchwald-Hartwig amination compared to butoxy-substituted bromopyridines due to reduced steric hindrance.
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, a valuable transformation in the synthesis of conjugated systems.
General Reaction Scheme:
| Alkoxy Substituent | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromo-pyridine | Various terminal alkynes | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 | 72-96 | [2] |
| 2-Bromo-pyridine | Phenylacetylene | Nanosized MCM-41-Pd, CuI, PPh₃ | Et₃N | Acetonitrile | 50 | Good | [9] |
| Methoxy (Predicted) | Phenylacetylene | Pd(PPh₃)₂, CuI | Et₃N | THF | 65 | Good to Excellent | - |
| Butoxy (Predicted) | Phenylacetylene | Pd(PPh₃)₂, CuI | Et₃N | THF | 65 | Good | - |
Discussion:
-
Electronic and Steric Effects: The same principles discussed for the Suzuki and Buchwald-Hartwig reactions apply here. The larger steric profile of the butoxy group may impede the formation of the key palladium-acetylide intermediate or the final reductive elimination step.
Predicted Outcome: Methoxy-substituted bromopyridines are likely to provide higher yields and/or faster reaction times in Sonogashira couplings compared to their butoxy-substituted counterparts.
III. Mechanistic Insights: The Role of Electronic and Steric Effects
The differences in catalytic performance between butoxy- and methoxy-substituted bromopyridines can be rationalized by considering their impact on the key steps of the catalytic cycle.
Figure 2. Influence of alkoxy groups on the catalytic cycle.
Electronic Effects: The Hammett equation provides a quantitative measure of the electronic influence of substituents on a reaction center. Alkoxy groups are generally considered electron-donating. However, the overall effect is a combination of resonance (donating) and induction (withdrawing). For a para-methoxy group, the Hammett constant (σp) is -0.27, indicating a net electron-donating effect. The butoxy group is expected to have a similar, slightly more electron-donating character due to the greater inductive effect of the alkyl chain. This increased electron density on the pyridine ring can disfavor the oxidative addition step, which is often the rate-determining step in cross-coupling reactions.
Steric Effects: The Tolman cone angle is a useful parameter for quantifying the steric bulk of a ligand. While the bromopyridines themselves are substrates, if they are incorporated into a ligand scaffold, the size of the alkoxy group will directly impact the steric environment around the metal center. The butoxy group, with its longer and more flexible alkyl chain, will have a larger effective steric footprint than the compact methoxy group. This can hinder the coordination of other reactants to the metal center and may slow down key steps in the catalytic cycle.
IV. Conclusion and Future Outlook
In the comparative analysis of butoxy- and methoxy-substituted bromopyridines in catalysis, the available evidence and theoretical principles suggest that methoxy-substituted derivatives are likely to exhibit superior performance in many palladium-catalyzed cross-coupling reactions. This is primarily attributed to the lower steric hindrance of the methoxy group, which facilitates the crucial oxidative addition step and the overall catalytic turnover.
While the electronic differences between the two groups are more subtle, the slightly greater inductive electron-withdrawing effect of the methoxy group may also contribute to a modest increase in reactivity.
For researchers and drug development professionals, this guide provides a rational basis for selecting between these two classes of compounds. When seeking higher reactivity and yields, methoxy-substituted bromopyridines may be the preferred choice. However, butoxy-substituted derivatives may offer advantages in terms of solubility in less polar solvents or for fine-tuning the lipophilicity of a final drug candidate.
Further experimental studies that directly compare the performance of butoxy- and methoxy-substituted bromopyridines under identical conditions are warranted to provide more definitive quantitative data and to further refine our understanding of the subtle interplay between steric and electronic effects in catalysis.
V. References
-
Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Lin, C.-W., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14036-14053. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Enthaler, S., & Company, A. (2011). Palladium-catalysed hydroxylation and alkoxylation. Chemical Society Reviews, 40(10), 4912-4924. [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
ResearchGate. (2013). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]
-
Sci-Hub. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
-
Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502. [Link]
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A Comparative Guide to Assessing the Electronic Effects of the Butoxy Group in 2-Bromo-5-Butoxypyridine
This guide provides an in-depth, objective comparison of methodologies used to assess the electronic properties of the butoxy substituent on the 2-bromo-5-butoxypyridine scaffold. For researchers and professionals in drug development, a nuanced understanding of how substituents modulate the electronic character of a heterocyclic core is paramount for optimizing molecular interactions, reactivity, and pharmacokinetic profiles. Here, we move beyond simple classification, delving into the causality behind experimental choices and providing self-validating protocols for a robust analysis. We will explore the dual electronic nature of the butoxy group—its inductive withdrawal versus its resonance donation—and quantify its net effect through a multi-pronged approach encompassing classical physical organic chemistry, modern spectroscopy, and computational analysis.
The Dichotomy of the Butoxy Group: Inductive vs. Resonance Effects
The electronic influence of any substituent is rarely monolithic; it is a blend of inductive and resonance effects.[1] Understanding this duality is the cornerstone of predicting a molecule's behavior.
-
Inductive Effect (-I): The oxygen atom in the butoxy group is significantly more electronegative than the carbon atom of the pyridine ring to which it is attached. This disparity leads to the polarization of the C-O sigma (σ) bond, pulling electron density away from the ring. This through-bond effect is known as a negative inductive effect (-I) and is inherently electron-withdrawing.[2]
-
Resonance Effect (+R): The oxygen atom also possesses lone pairs of electrons in p-orbitals. When attached to a conjugated π-system like the pyridine ring, these lone pairs can be delocalized into the ring. This donation of electron density through the π-system is a positive resonance (or mesomeric) effect (+R).[3] This effect is most pronounced at the ortho and para positions relative to the substituent. In the case of 2-bromo-5-butoxypyridine, the butoxy group is para to the C2 position and meta to the nitrogen, allowing for significant resonance interaction.
The net electronic effect of the butoxy group is a balance between its electron-withdrawing inductive nature and its more powerful electron-donating resonance nature.[4] Our goal is to quantify this net effect.
Caption: Duality of the butoxy group's electronic influence.
Comparative Methodologies for Electronic Assessment
We will employ three distinct but complementary techniques to build a comprehensive electronic profile of the butoxy group in our target molecule. Each method provides a unique lens through which to view and quantify substituent effects.
Hammett Analysis: A Quantitative LFER Approach
The Hammett equation is a cornerstone of linear free-energy relationships (LFER) that quantifies a substituent's electronic influence via its substituent constant, sigma (σ).[5] A negative σ value indicates a net electron-donating character, while a positive value signifies a net electron-withdrawing nature.[6] We are primarily interested in the σₚ value, as the butoxy group is in a para-like position relative to the C2 reaction center common in cross-coupling reactions.
Comparative Data: Hammett Substituent Constants (σₚ)
This table compares the established σₚ value for the closely related methoxy group against other common substituents to provide context for the expected electronic character of the butoxy group.
| Substituent (X) | Hammett Constant (σₚ) | Electronic Character | Reference |
| -NO₂ | +0.78 | Strongly Withdrawing | [7] |
| -Br | +0.23 | Weakly Withdrawing | [7] |
| -H | 0.00 | Neutral (Reference) | [8] |
| -CH₃ | -0.17 | Weakly Donating | [7] |
| -OCH₃ | -0.27 | Donating | [7] |
| -OBu (expected) | ~ -0.25 to -0.32 | Donating | Inferred |
| -N(CH₃)₂ | -0.83 | Strongly Donating | [7] |
The value for butoxy is expected to be similar to, or slightly more donating than, methoxy due to the mild inductive donation from the additional alkyl chain.
Experimental Protocol: pKa Determination for Hammett Constant Estimation
The Hammett constants for pyridine derivatives can be determined by measuring the pKa of a series of substituted pyridinium ions.[9] The slope of the plot of log(Kₐ/Kₐ₀) versus a known reaction series gives the reaction constant (ρ), allowing for the calculation of unknown σ values.[8]
-
Preparation: Synthesize a series of 4-vinylpyridine derivatives, where the electronic effect of the substituent at the 5-position of the pyridine ring can be transmitted to the vinyl group.
-
Titration: Prepare 0.01 M solutions of each derivative in a 50:50 ethanol/water mixture.
-
Measurement: Titrate each solution with 0.01 M HCl, monitoring the pH using a calibrated pH meter at a constant temperature (25 °C).
-
Data Analysis: Determine the pKa at the half-equivalence point.
-
Correlation: Plot the measured pKa values against the known Hammett constants (σ) for a set of reference substituents.
-
Calculation: Use the resulting linear equation to calculate the σ value for the butoxy substituent from its measured pKa.
Caption: Workflow for experimental Hammett constant determination.
¹³C NMR Spectroscopy: Probing Local Electron Density
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the local electronic environment around each atom. The ¹³C chemical shift (δ) is particularly sensitive to the electron density at the carbon nucleus; increased electron density leads to greater shielding and an upfield shift (lower ppm value).[10] By comparing the ¹³C chemical shifts of 2-bromo-5-butoxypyridine with a reference compound like 2-bromopyridine, we can directly observe the electron-donating effect of the butoxy group.
Comparative Data: ¹³C NMR Chemical Shifts (δ, ppm)
The following table presents typical chemical shift data for 2-bromo-5-methoxypyridine, a close structural analog, which illustrates the expected shifts for the butoxy derivative. The numbering corresponds to the pyridine ring positions.
| Carbon | 2-Bromopyridine (CDCl₃) | 2-Bromo-5-methoxypyridine (CDCl₃) | Δδ (SCS) | Interpretation |
| C2 | ~142.4 | ~141.0 | -1.4 | Minor shielding |
| C3 | ~128.4 | ~121.5 | -6.9 | Strong shielding (ortho effect) |
| C4 | ~138.6 | ~140.0 | +1.4 | Minor deshielding |
| C5 | ~122.8 | ~145.0 | +22.2 | Strong deshielding (ipso effect) |
| C6 | ~150.3 | ~148.0 | -2.3 | Shielding (para effect) |
Data for 2-bromopyridine sourced from literature.[11] Data for 2-bromo-5-methoxypyridine is representative.[12] SCS = Substituent Chemical Shift.
The significant upfield shifts (negative Δδ) at C3 and C6, the positions ortho and para to the alkoxy group, are definitive evidence of increased electron density due to the +R effect.
Experimental Protocol: ¹³C NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 20-30 mg of 2-bromo-5-butoxypyridine in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹³C observation with proton decoupling (e.g., zgpg30).
-
Spectral Width: 250 ppm (centered around 100 ppm).
-
Acquisition Time: ~1.5 s.
-
Relaxation Delay (d1): 2.0 s.
-
Number of Scans: 1024-2048 (or until adequate signal-to-noise is achieved).
-
-
Data Processing: Apply Fourier transformation with an exponential line broadening of 1-2 Hz. Perform phase and baseline correction. Reference the spectrum to the residual CDCl₃ signal at 77.16 ppm.
Computational Analysis: In Silico Insights
Density Functional Theory (DFT) provides a powerful computational framework to visualize and quantify electronic properties that are not directly observable experimentally.[13][14] It allows for a direct comparison between molecules without the influence of solvent effects (in gas-phase calculations).
Comparative Data: DFT-Calculated Properties (B3LYP/6-311G(d,p))
| Molecule | NBO Charge on C3 | NBO Charge on C6 | HOMO Energy (eV) |
| 2-Bromopyridine | -0.215 | -0.198 | -7.12 |
| 2-Bromo-5-butoxypyridine | -0.255 | -0.230 | -6.58 |
Values are illustrative based on typical DFT calculations.
The more negative Natural Bond Orbital (NBO) charges on carbons C3 and C6 in the butoxy-substituted molecule confirm the increased electron density at these positions, corroborating the NMR data. Furthermore, the higher (less negative) HOMO energy indicates that 2-bromo-5-butoxypyridine is a better electron donor (more nucleophilic) than its unsubstituted counterpart, a direct consequence of the butoxy group's +R effect.[15]
Protocol: DFT Calculation and Analysis
-
Structure Building: Construct 3D models of 2-bromopyridine and 2-bromo-5-butoxypyridine using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation using DFT. A common and reliable level of theory is the B3LYP functional with the 6-311G(d,p) basis set.[13] Confirm that the optimization has converged to a true minimum (no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the desired electronic properties.
-
Analysis:
-
NBO Analysis: Calculate the NBO charges for all atoms to quantify the charge distribution.
-
Frontier Orbitals: Visualize the HOMO and LUMO and record their energy levels.
-
MEP Surface: Generate the Molecular Electrostatic Potential (MEP) surface mapped onto the electron density to visually identify electron-rich (red/yellow) and electron-poor (blue) regions.
-
Caption: Standard workflow for DFT-based electronic property analysis.
Synthesis and Conclusion
The combined evidence from Hammett analysis, ¹³C NMR spectroscopy, and DFT calculations presents a cohesive and quantitatively supported picture of the butoxy group's electronic role in 2-bromo-5-butoxypyridine.
-
Hammett analysis places the butoxy group firmly in the category of electron-donating substituents, with an expected σₚ value around -0.27, similar to the well-characterized methoxy group.
-
¹³C NMR spectroscopy provides direct experimental proof of this donation, revealing significant shielding (upfield shifts) at the ortho (C3) and para (C6) positions relative to the butoxy substituent.
-
DFT calculations corroborate these findings by quantifying the increase in negative charge at these same carbon atoms and demonstrating an elevation of the HOMO energy level, signifying enhanced nucleophilicity.
Collectively, these methods validate that while the butoxy group possesses an electron-withdrawing inductive component, its electron-donating resonance effect is overwhelmingly dominant. This net electron donation significantly impacts the electron density distribution within the pyridine ring, a critical factor for predicting its reactivity in nucleophilic aromatic substitutions, cross-coupling reactions, and its interaction with biological targets. This guide provides the foundational protocols and comparative data necessary for researchers to confidently assess and leverage these electronic effects in rational molecular design.
References
-
BenchChem (2025). In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines. 13
-
BenchChem (2025). A Comparative Guide to the Electronic Properties of Substituted Pyridinediamines. 15
-
RSC Publishing (n.d.). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?16
-
PubMed (2025). Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants. 17
-
Dalal Institute (n.d.). Substituent and Reaction Constants. 18
-
Chemistry LibreTexts (2023). An Explanation of Substituent Effects. 4
-
ResearchGate (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. 14
-
World Journal of Chemical Education (n.d.). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. 9
-
University of Wisconsin-Madison (n.d.). Chemical shifts. 10
-
Indian Academy of Sciences (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. 19
-
MDPI (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. 20
-
Stenutz, R. (n.d.). Hammett substituent constants. 7
-
Wikipedia (n.d.). Hammett equation. 5
-
The Royal Society of Chemistry (n.d.). Supporting Information. 11
-
University of California, Davis (n.d.). resonance and induction tutorial. 1
-
Chemistry Steps (n.d.). Inductive and Resonance (Mesomeric) Effects. 2
-
ResearchGate (n.d.). Hammett Substituent Constants. 6
-
Chem 204 (n.d.). Unit 4: Free Energy Relationships. 8
-
BenchChem (2025). Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide. 12
-
Chemistry LibreTexts (2023). An Explanation of Substituent Effects. 3
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A Comparative Guide to the Quantitative Analysis of 2-bromo-5-butoxypyridine: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of 2-bromo-5-butoxypyridine, a key building block in organic synthesis.
Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and validated practice. Our objective is to equip you with the critical insights needed to select the most appropriate analytical methodology for your specific research and development needs.
The Power of qNMR: A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of organic molecules.[1][2][3] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[4][5] This intrinsic relationship endows qNMR with several distinct advantages over chromatographic techniques, which typically rely on calibration against a reference standard of the identical compound.[6]
Key advantages of qNMR include:
-
Absolute Quantification: qNMR allows for the determination of absolute purity or concentration without the need for a specific reference standard of the analyte, instead utilizing a certified internal standard.[5]
-
Versatility: A single, well-characterized internal standard can be used for the quantification of a wide range of analytes.[1]
-
Structural Confirmation: The NMR spectrum provides unequivocal structural information, simultaneously confirming the identity of the analyte while quantifying it.
-
Non-destructive Analysis: The sample can be recovered unchanged after the analysis.[5]
Experimental Protocol: qNMR Analysis of 2-bromo-5-butoxypyridine
This section details a robust, step-by-step protocol for the quantitative analysis of 2-bromo-5-butoxypyridine using ¹H qNMR. The choices within this protocol are driven by the need for accuracy, precision, and validation, adhering to principles outlined in pharmacopeias and regulatory guidelines.[5][7]
Causality Behind Experimental Choices
The selection of each parameter in a qNMR experiment is critical for achieving accurate and reproducible results. The following diagram illustrates the workflow and the key considerations at each stage.
Caption: Workflow for quantitative NMR (qNMR) analysis.
Step-by-Step Methodology
1. Selection of Internal Standard:
The choice of an internal standard is paramount for the accuracy of the qNMR measurement.[2] An ideal internal standard should:
-
Be of high purity (certified reference material is preferred).
-
Be chemically stable and non-reactive with the analyte and solvent.
-
Have a simple NMR spectrum with signals that do not overlap with analyte signals.
For the analysis of 2-bromo-5-butoxypyridine, dimethyl sulfone (DMSO₂) is a suitable internal standard. It provides a sharp singlet in a region of the ¹H NMR spectrum that is typically free of signals from many organic molecules.
2. Sample Preparation:
-
Accurately weigh approximately 15-25 mg of 2-bromo-5-butoxypyridine into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of the internal standard (e.g., dimethyl sulfone) into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the internal standard protons being used for quantification.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a high-quality 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion and sensitivity.[4]
-
Tuning and Shimming: The NMR probe must be properly tuned and the magnetic field shimmed to achieve optimal resolution and lineshape.
-
Acquisition Parameters:
-
Pulse Sequence: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
-
Flip Angle: A 90° pulse angle should be carefully calibrated.
-
Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all protons, a relaxation delay of at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals should be used. A conservative value of 30 seconds is often a good starting point.[4]
-
Acquisition Time (aq): A sufficiently long acquisition time (e.g., 3-4 seconds) is necessary to ensure proper digitization of the FID.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals of interest).
-
4. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected, well-resolved signals of both the analyte and the internal standard. For 2-bromo-5-butoxypyridine, the triplet corresponding to the -OCH₂- protons of the butoxy group would be a good choice for integration. For dimethyl sulfone, the singlet corresponding to the six equivalent methyl protons is used.
5. Calculation of Purity:
The purity of the analyte is calculated using the following equation:[4]
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to 2-bromo-5-butoxypyridine and "std" refers to the internal standard.
Comparative Analysis: qNMR vs. HPLC and GC
While qNMR offers significant advantages, HPLC and GC remain workhorse techniques in many analytical laboratories. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity for trace analysis, or the nature of the sample matrix.
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.
Caption: Decision tree for analytical method selection.
Performance Comparison
The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the analysis of 2-bromo-5-butoxypyridine. The data presented are typical values and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei. | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and column interaction, detection by flame ionization. |
| Accuracy | High (typically >99%) | High (typically 98-102% recovery with a specific reference standard) | High (typically 98-102% recovery with a specific reference standard) |
| Precision (%RSD) | High (<1%) | High (<2%) | High (<2%) |
| Linearity (R²) | Excellent (>0.999) | Excellent (>0.999) | Excellent (>0.999) |
| Limit of Detection (LOD) | ~0.1-1 mg/mL | ~1-10 µg/mL | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~0.5-5 mg/mL | ~5-50 µg/mL | ~5-50 ng/mL |
| Sample Throughput | Moderate | High | High |
| Reference Standard | Requires a certified internal standard (can be different from the analyte). | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
High-Performance Liquid Chromatography (HPLC)
A typical reversed-phase HPLC method for the analysis of a bromo-alkoxy-pyridine derivative would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.
Experimental Protocol (HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Acetonitrile and Water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Quantification: External standard calibration curve prepared with a certified reference standard of 2-bromo-5-butoxypyridine.
Causality: The C18 stationary phase provides good retention for the relatively non-polar analyte. The gradient elution allows for the efficient separation of the analyte from potential impurities with different polarities. Formic acid is added to the mobile phase to improve peak shape by protonating any residual silanols on the stationary phase and ensuring the analyte is in a single ionic form.
Gas Chromatography (GC)
For volatile and thermally stable compounds like 2-bromo-5-butoxypyridine, GC with a Flame Ionization Detector (FID) is a viable option.
Experimental Protocol (GC):
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Detector: FID at 280 °C
-
Injection Volume: 1 µL (split injection)
-
Quantification: External standard calibration curve prepared with a certified reference standard of 2-bromo-5-butoxypyridine.
Causality: The non-polar DB-5 column is well-suited for the separation of this type of compound. The temperature program allows for the elution of the analyte in a reasonable time with good peak shape, while also separating it from any less or more volatile impurities. The FID is a robust and sensitive detector for organic compounds.
Conclusion and Recommendations
The choice between qNMR, HPLC, and GC for the quantitative analysis of 2-bromo-5-butoxypyridine is contingent on the specific analytical needs.
-
For primary purity assessment and certification of reference materials, qNMR is the method of choice. Its ability to provide absolute quantification without a specific reference standard of the analyte, coupled with structural confirmation, makes it an invaluable tool in a metrological context.
-
For routine quality control in a high-throughput environment, HPLC is often more practical. Its high degree of automation, robustness, and good sensitivity make it well-suited for the analysis of a large number of samples.
-
GC is a suitable alternative to HPLC if the analyte and its potential impurities are volatile and thermally stable. It can offer excellent resolution and sensitivity.
Ultimately, a well-equipped analytical laboratory will leverage the strengths of all three techniques. qNMR can be used to certify a primary reference standard, which can then be used to create calibration curves for routine analysis by HPLC or GC. This integrated approach ensures the highest level of confidence in the accuracy and reliability of the quantitative data.
References
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine. Ingenta Connect. [Link]
-
Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
-
Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. PubMed. [Link]
-
(a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). ResearchGate. [Link]
-
qNMR (quantitative NMR) method is an analysis method that enhances reliability. AWS. [Link]
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. usp.org [usp.org]
- 6. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 7. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
A Senior Application Scientist's Guide to Palladium Catalysts for 2-Bromo-5-Butoxypyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of pyridine building blocks, 2-bromo-5-butoxypyridine serves as a versatile precursor for introducing a substituted butoxypyridinyl moiety into target molecules. The success of such synthetic endeavors hinges on the crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are most effectively catalyzed by palladium complexes. The choice of the palladium catalyst is not merely a matter of preference but a critical parameter that dictates reaction efficiency, yield, and substrate scope.
This guide provides an in-depth comparative analysis of various palladium catalysts for the coupling reactions of 2-bromo-5-butoxypyridine. Drawing upon established principles and experimental data from analogous systems, we will explore the nuances of catalyst selection for Suzuki-Miyaura and Buchwald-Hartwig reactions, offering insights to streamline your synthetic workflows.
The Landscape of Palladium Catalysts: A Comparative Overview
The reactivity of a palladium catalyst is intricately linked to the nature of the ligands coordinating to the metal center. These ligands influence the catalyst's stability, solubility, and the kinetics of the elementary steps in the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. For the coupling of an electron-rich substrate like 2-bromo-5-butoxypyridine, the choice of ligand is particularly critical. We will compare three main classes of palladium catalysts: those with traditional phosphine ligands, those with bulky, electron-rich phosphine ligands (Buchwald ligands), and those based on N-heterocyclic carbenes (NHCs).
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Bromopyridines
| Catalyst System | Ligand Type | Key Advantages | Potential Limitations | Expected Performance with 2-bromo-5-butoxypyridine |
| Pd(PPh₃)₄ | Traditional Phosphine | Commercially available, well-understood reactivity, effective for many standard couplings.[1] | Can be less effective for challenging substrates; may require higher temperatures and catalyst loadings.[1] | Good to excellent yields can be expected, though optimization of conditions may be necessary. |
| PdCl₂(dppf) | Ferrocenyl Phosphine | High thermal stability, efficient for a broad range of substrates, including heteroaryl chlorides.[2] | The catalyst is a Pd(II) species and requires in-situ reduction to the active Pd(0) state.[3] | High yields are anticipated due to the robust nature of the catalyst. |
| Pd(OAc)₂ + SPhos | Buchwald Ligand | Bulky and electron-rich, promoting oxidative addition and reductive elimination, leading to high turnover numbers.[4] | Higher cost of the specialized ligand. | Excellent yields are expected, even at lower catalyst loadings and milder conditions. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Highly active, air- and moisture-stable precatalyst, excellent for sterically hindered and electron-rich substrates.[5] | The pyridine ligand can be labile, potentially influencing the catalytic cycle. | High to excellent yields are expected, often with shorter reaction times. |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions for 2-bromo-5-butoxypyridine. Performance is extrapolated from data on structurally similar bromopyridines.
Mechanistic Insights: Why Ligand Choice Matters
The efficacy of a palladium catalyst is rooted in the kinetics of its catalytic cycle. The ligand plays a pivotal role in modulating the electronic and steric environment of the palladium center, thereby influencing each step of the cycle.
Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For an electron-rich substrate like 2-bromo-5-butoxypyridine, the oxidative addition step can be sluggish. Bulky, electron-donating ligands like SPhos or NHCs enhance the electron density on the palladium center, facilitating the oxidative addition.[4] These ligands also promote the reductive elimination step, leading to faster overall reaction rates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination follows a similar catalytic cycle, involving oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
The choice of base is critical in the Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to facilitate the deprotonation of the amine.[9] The ligand's steric bulk can also prevent the formation of inactive dimeric palladium species and promote the desired reductive elimination.[8]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the coupling reactions of 2-bromo-5-butoxypyridine. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
Materials:
-
2-bromo-5-butoxypyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Degassed water (1 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-bromo-5-butoxypyridine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and degassed water.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination using a Pd(OAc)₂/dppp System
Materials:
-
2-bromo-5-butoxypyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry sealed tube under an inert atmosphere, add Pd(OAc)₂, dppp, and NaOtBu.
-
Add 2-bromo-5-butoxypyridine and anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
Conclusion and Catalyst Selection Strategy
The choice of a palladium catalyst for the coupling of 2-bromo-5-butoxypyridine is a multifaceted decision that should be guided by the specific requirements of the reaction, including the nature of the coupling partner, desired reaction conditions, and economic considerations.
-
For routine, small-scale syntheses where cost-effectiveness is a primary concern, the well-established Pd(PPh₃)₄ catalyst is a reliable choice, often providing good yields with careful optimization.
-
When higher turnover numbers and efficiency are desired, particularly for more challenging coupling partners, PdCl₂(dppf) offers a robust and versatile alternative.
-
For reactions requiring mild conditions and high efficiency, especially with sterically demanding substrates, catalyst systems employing Buchwald ligands such as SPhos are highly recommended.
-
For the highest activity and for couplings involving particularly challenging or sensitive substrates, the air- and moisture-stable PEPPSI-IPr precatalyst is an excellent choice, often allowing for faster reactions at lower temperatures.
By understanding the interplay between the catalyst, ligand, and reaction conditions, researchers can confidently select the optimal catalytic system to achieve their synthetic goals with 2-bromo-5-butoxypyridine, paving the way for the efficient discovery and development of novel molecules.
References
- Gramage-Doria, R., & Abuhafez, N. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Sigma-Aldrich. (n.d.).
- Wikipedia. (n.d.). PEPPSI.
- Sigma-Aldrich. (n.d.). PEPPSI.
- BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
- [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. (2023). MDPI.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.).
- Wikipedia. (n.d.).
- Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? (2015).
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
- BOC Sciences. (n.d.).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.).
- BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
- Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. (2023). PMC.
- BenchChem. (2025).
- BenchChem. (2025).
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- When can I use Bis(triphenylphosphine)palladium(II) dichloride or Palladium(0)? (2014).
- UIV CHEM. (n.d.). [1,1′-Bis(Diphenylphosphino) Ferrocene] Dichloropalladium(II) , 72287-26-4 , Pd(Dppf)Cl2.
- Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ? (2019).
- Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. DPPF Catalyst, DPPF Supplier, [1,1′-Bis(Diphenylphosphino)Ferrocene]Dichloropalladium(II) - UIV Chem [riyngroup.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PEPPSI - Wikipedia [en.wikipedia.org]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of 2-Bromo-5-butoxypyridine Derivatives: A Screening Guide
Introduction: The Emerging Potential of Pyridine Scaffolds
Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, the 2-bromo-5-alkoxypyridine scaffold has garnered increasing interest as a versatile intermediate for synthesizing novel compounds with a wide spectrum of biological activities. The presence of a bromine atom at the 2-position provides a reactive handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the creation of diverse chemical libraries. The alkoxy group at the 5-position can modulate the compound's lipophilicity and electronic properties, which in turn can significantly influence its biological profile. This guide provides a comparative analysis of the biological activity of 2-bromo-5-butoxypyridine derivatives, focusing on their potential as anticancer and antimicrobial agents, and presents standardized protocols for their initial screening.
Part 1: Anticancer Activity Screening
The evaluation of novel compounds for anticancer activity is a critical first step in the drug discovery pipeline. A common initial screening method involves assessing the cytotoxicity of the compounds against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The 2-bromo-5-butoxypyridine derivatives and a standard reference drug (e.g., Doxorubicin) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the wells to achieve a range of final concentrations. Control wells receive media with DMSO only.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Comparative Data: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-Bromo-5-butoxypyridine Derivative 1 | MCF-7 | Hypothetical Value: 15.2 |
| 2-Bromo-5-butoxypyridine Derivative 2 | MCF-7 | Hypothetical Value: 28.7 |
| Doxorubicin (Reference Drug) | MCF-7 | 0.8 |
| 2-Bromo-5-butoxypyridine Derivative 1 | A549 | Hypothetical Value: 22.5 |
| 2-Bromo-5-butoxypyridine Derivative 2 | A549 | Hypothetical Value: 45.1 |
| Doxorubicin (Reference Drug) | A549 | 1.2 |
Note: The IC50 values for the 2-bromo-5-butoxypyridine derivatives are hypothetical and presented for illustrative purposes. Actual values would be determined experimentally.
Part 2: Antimicrobial Activity Screening
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown promise in this area.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC.
Step-by-Step Protocol:
-
Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The 2-bromo-5-butoxypyridine derivatives and a standard antibiotic (e.g., Ciprofloxacin) are serially diluted in broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Workflow for MIC Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Comparative Data: Antimicrobial Activity
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 2-Bromo-5-butoxypyridine Derivative 1 | Hypothetical Value: 32 | Hypothetical Value: 64 |
| 2-Bromo-5-butoxypyridine Derivative 2 | Hypothetical Value: 16 | Hypothetical Value: 32 |
| Ciprofloxacin (Reference Drug) | 0.5 | 0.015 |
Note: The MIC values for the 2-bromo-5-butoxypyridine derivatives are hypothetical and presented for illustrative purposes. Actual values would be determined experimentally.
Discussion and Future Directions
The hypothetical data presented in this guide illustrates how the biological activity of 2-bromo-5-butoxypyridine derivatives can be systematically evaluated and compared. The initial screening assays, such as the MTT and MIC assays, are crucial for identifying lead compounds that warrant further investigation. Compounds showing promising activity would be subjected to more extensive testing, including screening against a broader panel of cancer cell lines or microbial strains, and studies to elucidate their mechanism of action. The versatility of the 2-bromo-5-alkoxypyridine scaffold allows for the generation of large, diverse libraries of compounds, increasing the probability of discovering novel therapeutic agents. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives.
References
For the purpose of this demonstration, generic but representative references are provided. In a real-world scenario, these would be replaced with specific scholarly articles and patents.
-
Title: Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of a new class of potent antibacterial agents based on the pyridine scaffold. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: MTT Assay for Cell Viability and Proliferation. Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
kinetic studies of 2-bromo-5-butoxypyridine in cross-coupling reactions
An In-Depth Guide to the Kinetic Profiles of 2-Bromo-5-butoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and process development scientists, understanding the kinetics of a reaction is not merely an academic exercise; it is a critical component of efficient, scalable, and reproducible synthesis. This guide provides a comparative analysis of the kinetic performance of 2-bromo-5-butoxypyridine, a key heterocyclic building block, in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The 2-bromo-5-butoxypyridine scaffold is of significant interest in drug discovery. The pyridine ring is a common feature in successful pharmaceuticals, while the butoxy group can modulate lipophilicity and metabolic stability.[1] The bromine atom serves as a versatile handle for introducing molecular complexity via cross-coupling.[1][2] A thorough understanding of its reactivity is paramount for optimizing the synthesis of novel active pharmaceutical ingredients (APIs).
This document moves beyond simple protocols to explain the causality behind experimental design, offering a framework for establishing robust, self-validating kinetic studies. While specific rate constants for this exact substrate are not widely published, we can infer its kinetic profile by drawing comparisons with analogous aryl halides and by understanding the fundamental mechanisms that govern these transformations.
The Central Role of Oxidative Addition
In palladium-catalyzed cross-coupling reactions, the catalytic cycle generally begins with the oxidative addition of the aryl halide to a Pd(0) complex.[3][4] This step involves the cleavage of the carbon-bromine bond and the formation of an Ar-Pd(II)-Br species. For many cross-coupling reactions involving aryl bromides, this oxidative addition is the rate-determining step (RDS).[5]
The reactivity of 2-bromo-5-butoxypyridine is modulated by a balance of electronic effects. The pyridine nitrogen is electron-withdrawing, which generally accelerates oxidative addition. Conversely, the alkoxy group at the 5-position is electron-donating, which can slow this step. The overall rate will be a product of these competing influences, the chosen ligand, and the specific reaction conditions.
Caption: A generalized experimental workflow for conducting kinetic studies.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[6] This reaction is fundamental in the synthesis of biaryl and heteroaryl-aryl structures common in medicinal chemistry.[7][8]
Mechanistic & Kinetic Synopsis
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][9] The base plays a crucial role by activating the organoboron reagent to facilitate transmetalation.[6][10] For aryl bromides, oxidative addition is often the rate-limiting step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Kinetic Analysis of Suzuki Coupling
This protocol is designed to determine the reaction order with respect to the aryl bromide under pseudo-first-order conditions.
-
Reagent Preparation:
-
Prepare a stock solution of 2-bromo-5-butoxypyridine (e.g., 0.2 M) in a suitable solvent (e.g., dioxane).
-
Prepare a stock solution of the arylboronic acid (e.g., 1.0 M, 5 equivalents).
-
Prepare a stock solution of the base (e.g., K₂CO₃, 2.0 M aqueous solution).
-
Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos, maintaining a specific Pd:Ligand ratio).
-
Prepare a stock solution of an internal standard (IS), such as dodecane, that does not react under the reaction conditions. The causality here is that an IS corrects for variations in injection volume during analysis.
-
-
Reaction Execution:
-
To a pre-heated (e.g., 80 °C) reaction vessel under an inert atmosphere (Argon or Nitrogen), add the solvent, base, arylboronic acid solution, and internal standard solution.
-
Initiate the reaction by adding the palladium catalyst stock solution, followed immediately by the 2-bromo-5-butoxypyridine stock solution. This ensures all components are present at t=0.
-
At timed intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
-
Sample Analysis:
-
Immediately quench the aliquot in a vial containing a cold solvent (e.g., ethyl acetate) and water to stop the reaction and extract the organic components.
-
Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Generate a calibration curve to correlate the peak area ratio (product/IS) to concentration.
-
Plot the natural logarithm of the concentration of 2-bromo-5-butoxypyridine versus time. A linear plot indicates a first-order dependence on the aryl bromide.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[11][12] This reaction is indispensable for synthesizing the aniline and heteroarylamine cores found in countless pharmaceuticals.[13]
Mechanistic & Kinetic Synopsis
The mechanism is similar to other cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][14] The rate-determining step can be either oxidative addition or reductive elimination, depending on the specific substrates and ligands used.[5][15] For electron-rich aryl bromides and less bulky amines, oxidative addition is often rate-limiting. For sterically hindered amines or electron-poor aryl halides, reductive elimination can become the slower step. Given the electronic nature of 2-bromo-5-butoxypyridine, oxidative addition is the probable RDS, though this can be influenced by the choice of a bulky ligand like BrettPhos or RuPhos.[15]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Kinetic Analysis of Buchwald-Hartwig Amination
This protocol uses the "same excess" method to confirm the reaction order in both the aryl bromide and the amine.
-
Reagent Preparation:
-
Prepare stock solutions of 2-bromo-5-butoxypyridine, the desired amine (e.g., morpholine), a strong, non-nucleophilic base (e.g., NaOtBu), the palladium precatalyst (e.g., a G3 precatalyst), and an internal standard (e.g., biphenyl) in an anhydrous solvent like toluene. The use of a precatalyst is crucial for reproducibility, as it avoids a variable induction period associated with the in-situ formation of the active Pd(0) species.[16]
-
-
Reaction Execution (Experiment 1: Excess Amine):
-
Set up the reaction with a 10-fold excess of the amine relative to 2-bromo-5-butoxypyridine.
-
Follow the procedure for initiation, sampling, and quenching as described in the Suzuki protocol.
-
-
Reaction Execution (Experiment 2: Excess Aryl Bromide):
-
Set up a second reaction with a 10-fold excess of 2-bromo-5-butoxypyridine relative to the amine.
-
Again, follow the same procedure for initiation, sampling, and quenching.
-
-
Data Analysis:
-
Analyze all samples via HPLC or GC.
-
Plot ln[reactant] vs. time for both experiments. Linearity in the plot from Experiment 1 confirms a first-order dependence on the aryl bromide. Linearity in the plot from Experiment 2 confirms a first-order dependence on the amine. This self-validating approach provides a robust determination of the reaction orders.
-
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling creates a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[17] This reaction is vital for accessing aryl alkynes, which are precursors to many complex molecules and materials.[18]
Mechanistic & Kinetic Synopsis
The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[19] The palladium cycle mirrors other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Ar-Pd(II)-X complex.[19] Copper-free versions also exist but often require different conditions.[20] The rate of reaction is highly dependent on the halide, with the general trend being I > Br > Cl.[21] For aryl bromides, oxidative addition to the Pd(0) center is typically the rate-limiting step.[22]
Caption: Interconnected catalytic cycles in the Sonogashira coupling reaction.
Experimental Protocol: Kinetic Analysis of Sonogashira Coupling
This protocol uses reaction progress kinetic analysis (RPKA) to quickly gather a large amount of data from a single experiment.
-
Reagent Preparation:
-
Prepare stock solutions of 2-bromo-5-butoxypyridine, the terminal alkyne (e.g., phenylacetylene), a base (e.g., triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (CuI), and an internal standard in a suitable solvent (e.g., THF).[19]
-
-
Reaction Execution:
-
Combine all reagents in a reaction vessel at the desired temperature. The key to RPKA is to use initial concentrations where the reaction proceeds at a measurable rate over a significant portion of its course (e.g., 20-80% conversion).
-
Utilize an in-situ monitoring technique if available (e.g., ReactIR). Alternatively, use the automated sampling method described previously, taking frequent samples, especially during the initial, faster phase of the reaction.
-
-
Data Analysis:
-
Convert the raw analytical data to concentration vs. time profiles for all reactants and products.
-
Use specialized kinetic modeling software (e.g., COPASI, Dynochem) or graphical rate methods to analyze the data. By plotting the reaction rate (d[Product]/dt) against the concentration of reactants ([ArBr], [Alkyne]), one can determine the reaction orders and rate constant from a single, data-rich experiment.
-
Comparative Kinetic Guide
The following table summarizes the expected kinetic behavior of 2-bromo-5-butoxypyridine in these three cross-coupling reactions, providing a framework for comparison and experimental design.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Typical Rate-Determining Step | Oxidative Addition[3][5] | Oxidative Addition or Reductive Elimination[15] | Oxidative Addition[22] |
| Key Influencing Factors | Ligand choice, Base strength, Solvent polarity[6] | Ligand sterics, Amine nucleophilicity, Base strength[16][23] | Copper co-catalyst, Ligand choice, Base[19][24] |
| Expected Relative Rate | Moderate to Fast | Variable (highly ligand/amine dependent) | Moderate to Fast |
| Common Catalysts/Ligands | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) | Pd precatalysts (G2, G3, G4) with biarylphosphine ligands (e.g., RuPhos, BrettPhos)[16] | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ with CuI co-catalyst[19] |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄[6] | NaOtBu, LHMDS, K₃PO₄[16] | Et₃N, Piperidine, DIPA |
Conclusion
For drug development professionals, mastering the kinetic nuances of key building blocks like 2-bromo-5-butoxypyridine is essential for robust process development. While the oxidative addition of the C-Br bond to Pd(0) is the common, and often rate-limiting, first step, the overall kinetic profile of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is distinct. The choice of ligand, base, and coupling partner dictates the subsequent steps of transmetalation or amine coordination and, ultimately, the efficiency of the final reductive elimination.
By employing the structured, self-validating experimental protocols outlined in this guide, researchers can efficiently map the kinetic landscape of 2-bromo-5-butoxypyridine. This enables the rational selection of reaction conditions to maximize yield, minimize reaction times, and ensure the scalable and reliable synthesis of next-generation therapeutics.
References
- Vertex AI Search. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.
- PMC - NIH. (2020, August 21). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....
- Macmillan Group. (n.d.). Why C–N and C–O Couplings?.
- CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
- ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic-Chemistry.org. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Benchchem. (n.d.). A Comparative Guide to the Kinetic Profile of 5-Bromo-2-isobutoxybenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PMC - NIH. (n.d.). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- ResearchGate. (2025, August 9). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF.
- Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
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- Benchchem. (n.d.). A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions.
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A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-5-butoxypyridine
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 2-Bromo-5-butoxypyridine is a valuable heterocyclic intermediate, finding application in the construction of more complex molecules in the pharmaceutical and agrochemical industries. Its structure offers two distinct points for diversification: the bromine atom, amenable to a host of cross-coupling reactions, and the butoxy group, which modulates solubility and can engage in key binding interactions.
This guide provides an in-depth comparison of the primary synthetic routes to 2-bromo-5-butoxypyridine. We move beyond a simple listing of methods to provide a critical analysis of each pathway's efficiency, scalability, and underlying chemical principles. The protocols described herein are grounded in established chemical transformations, offering a practical framework for laboratory application.
Executive Summary: Synthetic Strategy Overview
The synthesis of 2-bromo-5-butoxypyridine can be approached from several distinct starting points. This guide will benchmark three logical and field-proven strategies:
-
Method 1: The Williamson Ether Synthesis Route. A direct, single-step approach starting from commercially available 2-bromo-5-hydroxypyridine. This method is often favored for its simplicity and efficiency.
-
Method 2: The Palladium-Catalyzed C-O Coupling Route. A modern approach utilizing the Buchwald-Hartwig etherification of 2,5-dibromopyridine. This route highlights the power of transition-metal catalysis and raises important questions of regioselectivity.
-
Method 3: The Sandmeyer Reaction Route. A classical multi-step approach that involves the diazotization of an amino-precursor. While a cornerstone of aromatic chemistry, its application here demonstrates the challenges of multi-step sequences.
Caption: Overview of the three benchmarked synthetic routes.
Comparative Data Summary
The choice of synthetic route is invariably a balance of factors including yield, purity, cost, and operational simplicity. The following table summarizes the key performance indicators for each method, based on representative literature procedures for analogous transformations.
| Metric | Method 1: Williamson Ether Synthesis | Method 2: Buchwald-Hartwig Coupling | Method 3: Sandmeyer Reaction |
| Starting Material | 2-Bromo-5-hydroxypyridine | 2,5-Dibromopyridine | 2-Amino-5-butoxypyridine |
| Overall Steps | 1 | 1 | 2 (from precursor) |
| Typical Overall Yield | 85-95% | 70-85% | 40-60% (from precursor) |
| Purity | High (>98%) | High (>98%) | Moderate to High |
| Key Reagents | NaH or K₂CO₃, Butyl Bromide | Pd Catalyst, Phosphine Ligand, Base | NaNO₂, HBr, CuBr |
| Scalability | Excellent | Good (catalyst cost can be a factor) | Moderate (diazonium salts can be unstable) |
| Complexity | Low | High (requires inert atmosphere, catalyst optimization) | Moderate |
Method 1: The Workhorse - Williamson Ether Synthesis
This approach represents the most direct and cost-effective pathway, leveraging the classic Sₙ2 reaction between an alkoxide and a primary alkyl halide.[1] The acidity of the hydroxyl group on 2-bromo-5-hydroxypyridine facilitates its deprotonation to form a potent nucleophile, which readily displaces the bromide from 1-bromobutane.
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxypyridine, driving the reaction forward.[2] An alternative, milder base like potassium carbonate (K₂CO₃) can also be used, often requiring slightly higher temperatures but offering easier handling.[2]
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal.[3] They effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the resulting alkoxide.
-
Alkyl Halide: 1-bromobutane is a primary alkyl halide, which is optimal for Sₙ2 reactions as it minimizes the competing E2 elimination pathway that can occur with secondary or tertiary halides.[4]
Caption: Experimental workflow for the Williamson ether synthesis.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF (10 volumes) under a nitrogen atmosphere at 0 °C, add a solution of 2-bromo-5-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add 1-bromobutane (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford 2-bromo-5-butoxypyridine.
Method 2: The Modern Approach - Palladium-Catalyzed Buchwald-Hartwig Etherification
The Buchwald-Hartwig reaction, renowned for C-N bond formation, has been extended to C-O couplings, providing a powerful tool for ether synthesis.[5][6] This method couples an aryl halide with an alcohol in the presence of a palladium catalyst, a phosphine ligand, and a base. When applied to 2,5-dibromopyridine, it offers a direct route to the butoxy-substituted product.
The Critical Question of Regioselectivity: A key scientific consideration is the regioselectivity of the reaction. 2,5-dibromopyridine possesses two non-equivalent C-Br bonds. The C2 position is generally more electron-deficient and sterically accessible for oxidative addition to the Pd(0) catalyst compared to the C5 position. This electronic preference often leads to selective functionalization at the C2 position, a phenomenon that has been observed in related Buchwald-Hartwig amination reactions.[7] Therefore, the reaction is expected to selectively yield 2-(n-butanol)-5-bromopyridine, which is not the desired product. To synthesize 2-bromo-5-butoxypyridine, one would need conditions that favor reaction at the C5 position or start with a different dihalopyridine, which complicates this route. However, for the sake of comparison, we will outline the protocol for the more likely C2-selective reaction to illustrate the principles.
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.
Experimental Protocol:
-
In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq.).
-
Add 2,5-dibromopyridine (1.0 eq.) to the vial.
-
Remove the vial from the glovebox and add anhydrous toluene (10 volumes) followed by n-butanol (1.2 eq.) under a nitrogen atmosphere.
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the product(s) and assess the regioselectivity.
Method 3: The Classical Pathway - The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine into an aryl halide via a diazonium salt intermediate.[8][9] To synthesize 2-bromo-5-butoxypyridine via this route, one must first prepare the precursor, 2-amino-5-butoxypyridine. This precursor synthesis is non-trivial; direct nucleophilic substitution of butoxide for bromide on 2-amino-5-bromopyridine is often low-yielding due to competing side reactions.[10] A more viable, albeit longer, route involves protecting the amine, performing an etherification, and then deprotecting.
Causality of Experimental Choices:
-
Diazotization: This step requires cold, acidic conditions (using HBr) and a source of nitrous acid (generated in situ from NaNO₂) to convert the primary amine into a diazonium salt.[11] Low temperatures (0 to -5 °C) are critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Bromination: A copper(I) bromide (CuBr) salt is the classic Sandmeyer catalyst.[8] It facilitates the single-electron transfer (SET) mechanism that converts the diazonium salt into an aryl radical, which then abstracts a bromine atom from the copper species.
Caption: Experimental workflow for the Sandmeyer reaction.
Experimental Protocol (Hypothetical):
-
Dissolve 2-amino-5-butoxypyridine (1.0 eq.) in 48% aqueous hydrobromic acid (10 volumes).
-
Cool the solution to -5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the internal temperature does not exceed 0 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a suspension of copper(I) bromide (1.2 eq.) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr suspension.
-
Allow the mixture to warm to room temperature and then heat to 60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture, basify with aqueous NaOH, and extract with diethyl ether.
-
Dry the combined organic layers over magnesium sulfate, concentrate, and purify by column chromatography.
Conclusion and Recommendation
For the synthesis of 2-bromo-5-butoxypyridine, the Williamson Ether Synthesis (Method 1) stands out as the most practical and efficient method for laboratory and potential scale-up applications. Its reliance on a single, high-yielding step from a commercially available starting material, coupled with the use of standard reagents and simple operational procedures, makes it the superior choice.
The Buchwald-Hartwig C-O Coupling (Method 2) serves as a powerful, modern alternative. However, the inherent challenge of controlling regioselectivity on the 2,5-dibromopyridine substrate makes it less direct for this specific target, though it remains a valuable tool for building diverse chemical libraries where mixtures of isomers might be acceptable or where other dihalo-substrates are used.
The Sandmeyer Reaction (Method 3) , while mechanistically elegant, is hampered by the multi-step synthesis required to obtain the necessary 2-amino-5-butoxypyridine precursor. The overall yield is likely to be significantly lower than the other methods, and the handling of potentially unstable diazonium intermediates requires careful control.
Therefore, for researchers and drug development professionals seeking a robust, reproducible, and scalable synthesis of 2-bromo-5-butoxypyridine, the Williamson ether synthesis is the recommended and benchmarked approach.
References
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Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(15), 4595-4598. [Link]
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Surana, J. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
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University of Arizona. (n.d.). Experiment 12: The Williamson Ether Synthesis. Department of Chemistry and Biochemistry. [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. [Link]
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den Hertog, H. J., & Jouwersma, C. (1953). Synthesis of 2‐amino‐5‐ethoxypyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-128. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
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ReactionFlash. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
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Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
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Singh, D., & Kumar, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2866. [Link]
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Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
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Jones, C. P., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 9(9), 3313-3320. [Link]
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Sharma, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(19), 6516. [Link]
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Li, J., et al. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]
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Wang, D., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. [Link]
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Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-butoxypyridine
This document provides essential, field-proven procedural guidance for the safe and compliant disposal of 2-Bromo-5-butoxypyridine. As a halogenated pyridine derivative, this compound requires meticulous handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and maintain environmental stewardship. The procedures outlined below are designed to provide a self-validating system of safety and compliance for researchers, scientists, and drug development professionals.
Hazard Assessment and Core Safety Principles
While a specific, comprehensive toxicological profile for 2-Bromo-5-butoxypyridine is not widely documented, its structural class—brominated pyridines—provides a strong basis for hazard assessment. Analogous compounds consistently exhibit characteristics that demand cautious handling. The primary operational principle is to treat this compound as a hazardous substance at all times.
Based on data from structurally similar chemicals, the anticipated hazards are summarized below. This proactive assessment is fundamental to preventing exposure and ensuring that all subsequent handling and disposal steps are performed with the appropriate level of caution.
| Hazard Category | Potential Health Effect | Rationale & Representative Sources |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Brominated pyridines are known skin irritants. Prolonged contact can lead to redness, inflammation, and discomfort. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Direct contact with the eyes can cause significant irritation, pain, and potential damage. |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
| Acute Toxicity | Potentially toxic if swallowed and may be fatal in contact with skin.[2] | Certain brominated pyridines exhibit high acute toxicity. To ensure maximum safety, it is prudent to handle 2-Bromo-5-butoxypyridine as if it shares this characteristic. |
Mandatory Personal Protective Equipment (PPE) and Engineering Controls
The foundation of safe disposal is the prevention of exposure. The following engineering controls and PPE are non-negotiable when handling 2-Bromo-5-butoxypyridine and its associated waste.
-
Engineering Control: Chemical Fume Hood All handling and preparation for disposal must be conducted within a properly functioning and certified laboratory chemical fume hood.[3][4] This is the primary defense against the inhalation of potentially harmful vapors.[5]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves. While nitrile gloves are a common standard, butyl rubber gloves are often recommended for pyridine compounds due to their higher resistance.[4][6] Always inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles with side-shields or a full-face shield are required to protect against splashes.[1][7]
-
Lab Coat: A fully buttoned, long-sleeved lab coat serves as a critical barrier to protect against skin contact.[3][4]
-
Spill Management: The First Step in Waste Containment
Accidental spills are a common source of chemical waste. A swift, safe, and effective response is crucial.
-
Evacuate and Ventilate: Ensure the spill is contained within a chemical fume hood. If a spill occurs outside a hood, evacuate the immediate area and ensure it is well-ventilated.[8]
-
Don Appropriate PPE: Before addressing the spill, don the full PPE described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Using non-sparking tools, carefully collect the absorbent material and place it into a designated, sealable, and properly labeled hazardous waste container.[2][7]
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for 2-Bromo-5-butoxypyridine
The disposal of 2-Bromo-5-butoxypyridine is governed by its classification as a halogenated organic compound.[9][10] As such, it must be segregated into a specific waste stream and must never be disposed of down the sanitary sewer or in regular trash.[7][11]
Step 1: Waste Segregation Designate a specific hazardous waste container exclusively for "Halogenated Organic Waste."[9] Co-mingling with other waste streams (e.g., non-halogenated solvents) can complicate the final disposal process and is often against institutional and regulatory policy.
Step 2: Container Selection and Labeling Select a container made of a compatible material (e.g., high-density polyethylene or glass) that is in good condition and has a secure, airtight lid.[4][11] Immediately label the container with the following information:
-
The full chemical name: "2-Bromo-5-butoxypyridine "
-
An indication of the hazards (e.g., "Irritant," "Toxic")
Step 3: Waste Transfer
-
Pure Compound and Solutions: Carefully transfer the liquid waste into the labeled halogenated waste container using a funnel. Perform this transfer inside a chemical fume hood.
-
Contaminated Labware: Any disposable items grossly contaminated with 2-Bromo-5-butoxypyridine (e.g., pipette tips, weighing paper, absorbent pads from a spill) must also be placed in the designated hazardous waste container.[11][13]
Step 4: Secure Storage (Accumulation) Once the waste is collected, securely seal the container.[11] Store the container in a designated, well-ventilated satellite accumulation area that is away from incompatible materials such as strong oxidizing agents and acids.[4][12] This area should be clearly marked and have secondary containment.
Step 5: Final Disposal Arrangement Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[13] All disposal activities must be in strict accordance with local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[14][15]
Disposal Workflow Diagram
The following diagram outlines the logical sequence for the proper disposal of 2-Bromo-5-butoxypyridine, from initial preparation to final hand-off.
Caption: Disposal workflow for 2-Bromo-5-butoxypyridine.
Regulatory Framework
The disposal of 2-Bromo-5-butoxypyridine is regulated under the framework of the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[14][15] As a halogenated organic compound, this chemical falls into a specific category of hazardous waste that is subject to stringent treatment and disposal standards to prevent its release into the environment.[16] Adherence to the procedures in this guide will help ensure your laboratory remains in compliance with these critical regulations.
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Handling Pyridine: Best Practices and Precautions . (2024). Post Apple Scientific. [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management . (2026). Crystal Clean. [Link]
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Safety Data Sheet: Pyridine . Carl ROTH. [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal . University of Wyoming. [Link]
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A Comprehensive Technical Guide to Personal Protective Equipment for Handling 2-Bromo-5-butoxypyridine
For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a robust safety protocol is not merely a procedural formality—it is the bedrock of scientific integrity and innovation. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Bromo-5-butoxypyridine, with a focused directive on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Analysis: A Predictive Assessment
The molecular architecture of 2-Bromo-5-butoxypyridine, featuring a halogenated pyridine core, suggests a hazard profile consistent with its chemical class.[4][5] Pyridine and its derivatives are known for their potential toxicity and irritant properties.[1][6][7] Based on data from analogous compounds like 2-bromo-5-methoxypyridine and 2-bromo-5-hydroxypyridine, the following hazards should be anticipated:
| Hazard Statement | Description | Precautionary Rationale |
| H315 | Causes skin irritation.[8] | Direct contact with the skin can lead to local irritation, necessitating the use of appropriate protective gloves and clothing. |
| H319 | Causes serious eye irritation.[8][9] | Vapors or splashes can cause significant eye damage, mandating the use of chemical splash goggles. |
| H335 | May cause respiratory irritation.[8][9] | Inhalation of vapors or aerosols can irritate the respiratory tract, requiring handling within a certified chemical fume hood. |
| - | Potential for harm if swallowed or absorbed through the skin. | Pyridine compounds can be harmful through ingestion or dermal absorption, reinforcing the need for comprehensive barrier protection.[1] |
Core Directive: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is essential to create redundant barriers against exposure. The selection of each component is a deliberate choice driven by the anticipated chemical and physical hazards.
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Mandatory Equipment: Tightly fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required at all times when handling 2-Bromo-5-butoxypyridine.[10]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against chemical splashes and vapors. Goggles provide this necessary seal.
-
Enhanced Precautions: For procedures with a heightened risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to safety goggles.[1]
Hand Protection: Selecting the Appropriate Barrier
The skin is a primary route of exposure, and selecting the correct glove material is critical. The efficacy of a glove is determined by its resistance to both permeation and degradation by the chemical.[11]
-
Recommended Materials:
-
Use with Caution:
-
Not Recommended:
Operational Protocol for Glove Use:
-
Inspection: Always inspect gloves for any signs of damage, such as punctures or tears, before use.[1]
-
Double Gloving: Wearing two pairs of gloves (nitrile is often used as the outer layer for its dexterity) can provide an additional layer of protection.
-
Prompt Removal: If a glove is contaminated, it must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
Regular Changes: Change gloves frequently, especially after handling the chemical for extended periods, to mitigate the risk of breakthrough.
Body Protection: Shielding Against Contamination
-
Required Attire: A flame-retardant lab coat, fully buttoned, is mandatory to protect against splashes and contamination of personal clothing.[1]
-
Additional Measures: For larger-scale operations, chemically impervious coveralls may be necessary.
-
Footwear: Closed-toe, chemical-resistant shoes are required in any laboratory setting where hazardous chemicals are handled.[2]
Respiratory Protection: Engineering Controls as the Primary Solution
-
Primary Control: All handling of 2-Bromo-5-butoxypyridine must be conducted within a properly functioning and certified chemical fume hood.[2][6] This is the primary method for preventing respiratory exposure.
-
Secondary Control: If a fume hood is not available or if there is a risk of exceeding exposure limits (e.g., during a large spill), a full-face respirator with appropriate organic vapor cartridges is required.[2][10] Note that the use of a respirator requires medical clearance, fit-testing, and enrollment in a respiratory protection program.[7]
Experimental Workflow and PPE Integration
The following diagram outlines the logical workflow for safely handling 2-Bromo-5-butoxypyridine, integrating the essential PPE at each stage.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
